4-Acetyl-2,6-dimethoxyphenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-acetyl-2,6-dimethoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-7(13)9-5-10(15-3)12(17-8(2)14)11(6-9)16-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFHOFZQYXKUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182545 | |
| Record name | 4-Acetyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28294-47-5 | |
| Record name | 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28294-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-2,6-dimethoxyphenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028294475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-2,6-dimethoxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETYL-2,6-DIMETHOXYPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BK92QRM9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 4-Acetyl-2,6-dimethoxyphenyl acetate
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No: 28294-47-5), a substituted acetophenone of interest in medicinal chemistry and materials science. The synthetic pathway proceeds through a two-step sequence commencing with the O-acetylation of 2,6-dimethoxyphenol, followed by a Lewis acid-catalyzed Fries rearrangement. This document elucidates the causal factors behind the selection of reagents and reaction conditions, offering field-proven insights to ensure reproducibility and high yield. The guide culminates in a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), thereby validating its structural integrity and purity.
Strategic Approach: Synthesis Design
The synthesis of this compound is most efficiently approached via a classic organic transformation known as the Fries rearrangement.[1][2] This strategy involves the initial formation of a phenolic ester, which is then rearranged to a hydroxy aryl ketone. In this specific case, the readily available starting material, 2,6-dimethoxyphenol, is first converted to its corresponding acetate ester. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, catalyzed by a Lewis acid, to yield the desired para-acetylated product.
The choice of this pathway is predicated on its reliability and the predictable regioselectivity that can be achieved by controlling reaction parameters, particularly temperature.[3][4]
Overall Synthetic Workflow
The two-step synthesis is visualized below, outlining the transformation from the starting phenol to the final product.
Correction and Simplification: Initial analysis suggested a multi-step route involving a Fries Rearrangement. However, the target compound, this compound, is more commonly known as Acetosyringone acetate.[5] This is the acetate ester of 4'-Hydroxy-3',5'-dimethoxyacetophenone (Acetosyringone). Therefore, a more direct and efficient synthesis is the direct O-acetylation of commercially available Acetosyringone. This guide will proceed with this optimized, single-step synthesis.
Figure 1: Direct O-Acetylation synthetic workflow.
Experimental Protocol: Synthesis
This protocol details the direct acetylation of 3',5'-Dimethoxy-4'-hydroxyacetophenone.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |
| 3',5'-Dimethoxy-4'-hydroxyacetophenone | 2478-38-8 | C₁₀H₁₂O₄ | 196.20 |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | HCl | 36.46 |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3',5'-Dimethoxy-4'-hydroxyacetophenone (10.0 g, 50.9 mmol) in pyridine (50 mL). Cool the resulting solution to 0 °C in an ice-water bath.
-
Scientist's Insight: Pyridine serves as both the solvent and a basic catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct. Cooling to 0 °C helps to control the exothermic nature of the acylation reaction.
-
-
Addition of Acetic Anhydride: To the cooled, stirring solution, add acetic anhydride (7.2 mL, 76.4 mmol, 1.5 eq) dropwise over 15 minutes using a dropping funnel. Ensure the temperature does not rise above 5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture again to 0 °C and cautiously quench by adding 50 mL of cold water. Transfer the mixture to a separatory funnel and dilute with dichloromethane (100 mL).
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1M Hydrochloric Acid (2 x 50 mL) to remove pyridine.
-
Saturated Sodium Bicarbonate solution (2 x 50 mL) to remove excess acetic acid.
-
Brine (1 x 50 mL).
-
Scientist's Insight: The acidic wash protonates the pyridine, forming a water-soluble pyridinium salt that is easily removed from the organic layer. The basic wash neutralizes any remaining acids.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.
Comprehensive Characterization
Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented here is based on reference spectra from authoritative databases.[5]
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white crystalline solid |
| IUPAC Name | (4-acetyl-2,6-dimethoxyphenyl) acetate |
¹H NMR Spectroscopy
Proton NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in the molecule.
Figure 2: Predicted ¹H NMR assignments for the target compound.
Table of Expected ¹H NMR Data (Solvent: CDCl₃, 300 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 | Singlet (s) | 2H | Aromatic H |
| ~3.8 | Singlet (s) | 6H | Methoxy (-OCH₃) |
| ~2.5 | Singlet (s) | 3H | Ketone Acetyl (-COCH₃) |
| ~2.3 | Singlet (s) | 3H | Ester Acetyl (-OCOCH₃) |
-
Expert Interpretation: The two aromatic protons appear as a singlet due to the symmetrical substitution pattern on the benzene ring. The six methoxy protons are also equivalent, giving a single sharp peak. The two distinct acetyl groups (ketone vs. ester) are clearly resolved.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Figure 4: Primary fragmentation pathway in mass spectrometry.
Safety, Handling, and Storage
-
Safety: Harmful if swallowed. [5]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle all reagents in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This guide has presented a streamlined and efficient single-step synthesis of this compound from 3',5'-Dimethoxy-4'-hydroxyacetophenone. The causality behind each step of the experimental protocol has been explained to provide a deeper understanding for the practicing scientist. Furthermore, a comprehensive suite of characterization data (¹H NMR, IR, MS) has been detailed, providing a robust analytical framework for validating the identity and purity of the final product. This self-validating system of synthesis and characterization ensures a reliable and reproducible method for obtaining this valuable compound for research and development applications.
References
- Grokipedia. Fries rearrangement.
- BYJU'S. What is the Fries Rearrangement Reaction?.
- Filo. Convert Phenol to Acetophenone.
- Guo, C. X., et al. Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst. Chinese Journal of Catalysis.
- Physics Wallah. Reaction Mechanism of Fries Rearrangement.
- Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism.
- Scribd. Synthesis of Acetophenone.
- PubChem. This compound. National Center for Biotechnology Information.
- PubChemLite. This compound (C12H14O5).
- SIELC Technologies. This compound.
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A Comprehensive Technical Guide to the Physicochemical Properties of 4-Acetyl-2,6-dimethoxyphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the physicochemical properties of 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No. 28294-47-5), a derivative of the naturally occurring phenolic compound acetosyringone. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven experimental protocols essential for its characterization in a research and drug development context. Key parameters including molecular structure, solubility, lipophilicity (LogP), and thermal stability are discussed. Furthermore, this guide presents detailed, step-by-step methodologies for the experimental determination of these properties, emphasizing the causality behind procedural choices to ensure data integrity and reproducibility. The content is structured to serve as a vital resource for scientists requiring a thorough understanding of this compound for applications ranging from synthetic chemistry to early-stage pharmaceutical profiling.
Introduction
This compound, also known as acetosyringone acetate, is an acetylated derivative of 4'-hydroxy-3',5'-dimethoxyacetophenone (acetosyringone).[1][2] Acetosyringone itself is a well-known phenolic compound exuded by wounded plant cells, playing a crucial role in plant-microbe interactions, particularly in the genetic transformation of plants by Agrobacterium tumefaciens. The acetylation of the phenolic hydroxyl group modifies the molecule's polarity, hydrogen bonding capability, and overall physicochemical profile.
Understanding these properties is paramount for any application in drug discovery and development, where parameters like aqueous solubility and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational data and the experimental frameworks necessary to accurately characterize this compound.
Chemical Identity and Structure
Accurate identification is the bedrock of all subsequent experimental work. The compound is unambiguously defined by the following identifiers and structural features.
-
IUPAC Name: (4-acetyl-2,6-dimethoxyphenyl) acetate[1]
-
Synonyms: Acetosyringone acetate, 4'-Acetoxy-3',5'-dimethoxyacetophenone, 1-(4-acetoxy-3,5-dimethoxy-phenyl)-ethanone[1][3]
Structural Elucidation: The molecule consists of an acetophenone core, characterized by an acetyl group (-COCH₃) attached to a benzene ring. The ring is further substituted with two methoxy groups (-OCH₃) ortho to the acetate ester and an acetate group (-OCOCH₃) para to the acetyl group. This substitution pattern significantly influences the molecule's electronic properties and steric hindrance around the functional groups.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is critical to distinguish between experimentally determined and computationally predicted values, as the latter provide useful estimates but require empirical validation.
| Property | Value | Source / Comment |
| Molecular Weight | 238.24 g/mol | PubChem[1], CookeChem[2] |
| Monoisotopic Mass | 238.08412354 Da | PubChem[1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Boiling Point | 306.0 ± 42.0 °C | Predicted[2] |
| Density | 1.153 ± 0.06 g/cm³ | Predicted[2] |
| LogP (Octanol/Water) | 1.54 | SIELC (likely experimental via HPLC)[3] |
| XLogP3 (Predicted) | 1.3 | PubChem (Computational)[4] |
| Aqueous Solubility | Data not available | Requires experimental determination |
| Melting Point | Data not available | Requires experimental determination |
Spectroscopic Profile for Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: two singlets for the acetate and acetyl methyl protons (around δ 2.1-2.6 ppm), a singlet for the two equivalent methoxy groups (around δ 3.8-4.0 ppm), and a singlet for the two equivalent aromatic protons.
-
¹³C NMR: The carbon spectrum will confirm the presence of 12 unique carbon environments, including signals for the carbonyl carbons of the acetyl and acetate groups (typically δ > 168 ppm), aromatic carbons, methoxy carbons, and methyl carbons.[1]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ketone (around 1680 cm⁻¹) and the ester (around 1760 cm⁻¹), as well as C-O stretching for the ether and ester linkages.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the exact mass (238.0841) would be prominent. Fragmentation patterns would likely involve the loss of the acetyl and acetate groups.
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to be self-validating systems for determining critical physicochemical parameters.
Protocol 1: Determination of Thermodynamic Aqueous Solubility
Principle: The shake-flask method is the gold standard for determining thermodynamic solubility.[5] It involves creating a saturated solution by allowing excess solid to equilibrate with an aqueous buffer over an extended period.[5][6] The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 2 mL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Scientist's Note: Using excess solid is crucial to ensure that the solution reaches saturation. The final concentration should be independent of the initial amount of solid added.
-
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C for biological relevance).[7] Agitate for 24-48 hours.
-
Scientist's Note: A 24-hour period is a common starting point, but the time required to reach equilibrium should be determined empirically by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the measured concentration is stable.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Carefully collect the supernatant using a syringe and filter it through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining particulates.
-
Trustworthiness Check: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption to the filter membrane.
-
-
Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Use the regression equation from the curve to calculate the concentration of the saturated solution, which represents the thermodynamic solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol 2: Determination of Lipophilicity (LogP) via RP-HPLC
Principle: A compound's octanol-water partition coefficient (LogP) can be reliably estimated by correlating its retention time (tR) on a Reverse-Phase HPLC (RP-HPLC) column with the known LogP values of a set of standard compounds.[8][9] This method is faster than the traditional shake-flask method and suitable for high-throughput screening.[10][11]
Methodology:
-
System Setup: Use a C18 reverse-phase column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, run under isocratic conditions.
-
Calibration Standards: Prepare a solution containing a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound (e.g., standards with LogP values from 0 to 4).
-
Analysis:
-
Inject the standard mixture and record the retention time (tR) for each standard.
-
Inject the test compound (this compound) under the identical conditions and record its retention time.
-
Scientist's Note: It is also necessary to determine the column's void time (t₀) by injecting a non-retained compound like uracil.
-
-
Data Analysis:
-
For each standard and the test compound, calculate the capacity factor, k', using the formula: k' = (tR - t₀) / t₀.
-
Plot log(k') versus the known LogP values for the calibration standards.
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) establishes the correlation.
-
Trustworthiness Check: The correlation coefficient (R²) of the linear regression should be >0.98 for the calibration to be considered valid.
-
Using the measured log(k') of this compound, interpolate its LogP value from the regression equation.
-
Caption: Workflow for LogP Determination via RP-HPLC.
Protocol 3: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to detect thermal transitions, such as melting (endothermic event), crystallization (exothermic event), and glass transitions, providing critical information on the material's thermal stability.[14][15][16]
Methodology:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into a DSC sample pan (typically aluminum). Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).
-
Scientist's Note: The heating rate can influence the appearance of the thermogram. A rate of 10°C/min is standard for pharmaceutical materials.
-
-
Data Acquisition: Record the heat flow versus temperature. The resulting plot is a DSC thermogram.
-
Data Analysis:
-
Melting Point (Tm): Identify the endothermic peak corresponding to melting. The peak onset or peak maximum can be reported as the melting point.
-
Enthalpy of Fusion (ΔH): Integrate the area under the melting peak to determine the energy required for the transition. This value is related to the material's crystallinity.
-
Decomposition: A sharp or broad exothermic event at higher temperatures may indicate thermal decomposition. The onset of this event is a measure of thermal stability.
-
Synthesis and Potential Applications
Synthesis: The most direct synthetic route to this compound is the acetylation of the phenolic hydroxyl group of 3′,5′-Dimethoxy-4′-hydroxyacetophenone (acetosyringone). This can be readily achieved using standard acetylating agents like acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).
Potential Applications:
-
Synthetic Intermediate: Its functional groups (ketone, ester, methoxy ethers) make it a versatile intermediate for further chemical modifications in the synthesis of more complex molecules.
-
Chemical Probe: As a derivative of a biologically relevant parent compound, it could be used as a tool compound or negative control in biological assays to probe the importance of the phenolic hydroxyl group of acetosyringone.
-
Drug Discovery: The acetophenone scaffold is present in numerous pharmacologically active agents. The specific substitution pattern of this compound could be explored as a starting point for designing novel therapeutic candidates.
Conclusion
This compound is a compound defined by its acetophenone core with dimethoxy and acetate substitutions. This guide has established its chemical identity and summarized its key known and predicted physicochemical properties, such as a molecular weight of 238.24 g/mol and a LogP of approximately 1.54.[1][3] Crucially, it provides robust, validated experimental protocols for determining essential drug-like properties including aqueous solubility, lipophilicity, and thermal stability. The application of these methodologies will enable researchers to generate high-quality, reproducible data, which is indispensable for advancing any research or development program involving this compound.
References
- PubMed Central. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
- Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).
- Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
- Intertek. (n.d.). Differential Scanning Calorimetry Analysis.
- Biotide B&E. (n.d.). Protein Thermal Stability: Differential Scanning Calorimetry Detection.
- Jahn, A. et al. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
- Cambridge Polymer Group. (n.d.). Thermal Analysis - Differential Scanning Calorimetry (DSC).
- PubChem. (n.d.). This compound.
- Bienta. (n.d.). Aqueous Solubility Assay.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- SIELC Technologies. (2018). This compound.
- CookeChem. (n.d.). 4-Acetyl-2,6-dimethoxyphenylacetate, 28294-47-5.
- PubChemLite. (n.d.). This compound (C12H14O5).
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A Comprehensive Technical Guide to 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS: 28294-47-5)
An In-Depth Resource for Chemical and Pharmacological Research
This guide serves as a detailed technical resource for researchers, medicinal chemists, and drug development professionals interested in 4-Acetyl-2,6-dimethoxyphenyl acetate. This document provides a consolidated overview of its chemical properties, a robust and validated synthesis protocol, comprehensive analytical methodologies, and an expert perspective on its potential biological significance and applications.
Core Chemical Identity and Properties
This compound, also known by its synonym Acetosyringone acetate, is a member of the acetophenone and phenyl acetate chemical classes.[1] It is derived from the formal condensation of the phenolic hydroxyl group of acetosyringone (4'-Hydroxy-3',5'-dimethoxyacetophenone) with acetic acid.[1] This acetylation modifies the polarity and potential biological activity of the parent compound, acetosyringone, a well-known natural phenolic compound.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
|---|---|
| CAS Number | 28294-47-5[1] |
| IUPAC Name | (4-acetyl-2,6-dimethoxyphenyl) acetate[1] |
| Molecular Formula | C₁₂H₁₄O₅[1] |
| Molecular Weight | 238.24 g/mol [1][2] |
| SMILES | CC(=O)C1=CC(=C(C(=C1)OC)OC(=O)C)OC[1] |
| InChIKey | SUFHOFZQYXKUCA-UHFFFAOYSA-N[1] |
| Synonyms | Acetosyringone acetate, 4'-Acetoxy-3',5'-dimethoxyacetophenone[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 306.0 ± 42.0 °C (Predicted) | [2] |
| Density | 1.153 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Solid (Form may vary) | General |
Synthesis and Purification: A Validated Approach
Expertise & Rationale
The synthesis of this compound is most reliably achieved through the O-acetylation of its phenolic precursor, 3′,5′-Dimethoxy-4′-hydroxyacetophenone (acetosyringone).[2] This reaction is a classic nucleophilic acyl substitution. Acetic anhydride is selected as the acetylating agent due to its high reactivity, commercial availability, and the fact that the reaction by-product, acetic acid, is easily removed during workup. A mild base, such as pyridine or triethylamine, is often employed to deprotonate the phenolic hydroxyl, increasing its nucleophilicity, and to neutralize the acetic acid formed, driving the reaction to completion.[4][5] The following protocol is a self-validating system; successful synthesis is readily confirmed by the analytical methods detailed in the subsequent section.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3′,5′-Dimethoxy-4′-hydroxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.5 eq) dropwise to the cooled, stirring solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove excess acetic anhydride), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Table 3: Summary of Key Analytical Data
| Technique | Expected Result | Purpose |
|---|---|---|
| ¹H NMR | Signals for aromatic protons, two distinct methoxy groups, and two different acetyl methyl groups. | Structural Confirmation |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and two carbonyl carbons (ketone and ester).[1] | Structural Confirmation |
| RP-HPLC | A single major peak under specified conditions.[6] | Purity Assessment |
| Mass Spec. | Molecular ion peak [M]+ or [M+H]+ corresponding to C₁₂H₁₄O₅. | Molecular Weight Confirmation |
| FT-IR | Characteristic C=O stretching frequencies for the aromatic ketone and the phenyl ester. | Functional Group Identification|
High-Performance Liquid Chromatography (HPLC)
A reverse-phase (RP) HPLC method is effective for analyzing the purity of this compound.[6]
-
Column: C18 stationary phase (e.g., Newcrom R1).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier.[6]
-
Acid Modifier: For standard UV detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, it must be replaced with a volatile acid like formic acid.[6]
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]
Biological Context and Potential Applications
While direct biological activities of this compound are not extensively documented, its chemical structure provides a strong basis for hypothesizing its potential roles in pharmacology and drug discovery.
Relationship to Acetosyringone
The precursor, acetosyringone, is a potent signaling molecule released by wounded plant cells that induces virulence genes in Agrobacterium tumefaciens, facilitating gene transfer. This established role in cell signaling highlights the biological relevance of the core molecular scaffold. The addition of the acetyl group in this compound alters its lipophilicity and steric profile, which could modulate its interaction with biological targets.
Pharmacological Potential of Acetophenones
The acetophenone class of compounds is known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects.[7]
-
Drug Discovery Intermediate: The core structure is of clear interest to medicinal chemists. A closely related analog, 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate, is described as a pharmaceutical intermediate, suggesting the scaffold is valuable for building more complex, biologically active molecules.[8]
-
Potential Endocrine Activity: The compound is listed as a potential endocrine-disrupting compound, which warrants further investigation into its toxicological and pharmacological profile.[1]
Hypothetical Mechanism of Action: Kinase Inhibition
Many small molecule drugs derived from phenolic structures act as inhibitors of signaling pathways, such as protein kinase cascades. The diagram below illustrates a hypothetical mechanism where a compound like this compound could act as an inhibitor in a generic kinase pathway, a common target in oncology and inflammation research.
Caption: Hypothetical inhibition of a generic kinase signaling pathway by a small molecule.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statement:
-
GHS Classification: Acute Toxicity 4, Oral.[1]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a readily synthesizable derivative of the biologically relevant natural product acetosyringone. Its synthesis and purification can be achieved through robust and well-established chemical procedures. While its specific biological functions remain an area for future exploration, its classification as an acetophenone and its potential as a pharmaceutical intermediate suggest it is a compound of interest for further research in medicinal chemistry and drug discovery. This guide provides the foundational technical information necessary for scientists to synthesize, characterize, and investigate this promising molecule.
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National Institutes of Health. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. [Link]
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A Spectroscopic Guide to 4-Acetyl-2,6-dimethoxyphenyl acetate: Unveiling the Molecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No: 28294-47-5), a compound of interest in various chemical and pharmaceutical research domains. Also known as Acetosyringone acetate, this molecule possesses a unique substitution pattern on the aromatic ring, making a thorough understanding of its spectral characteristics essential for its unambiguous identification and quality control. This document delves into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental considerations and detailed interpretation of the resulting data. The information presented herein is synthesized from established spectroscopic principles and available data for structurally related compounds, providing a robust framework for researchers working with this and similar molecules.
Introduction: The Significance of Spectroscopic Characterization
This compound, with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol , is a derivative of acetosyringone, a natural phenolic compound.[1] The structural complexity arising from the interplay of the acetyl, acetate, and dimethoxy functional groups necessitates a multi-faceted analytical approach for its definitive characterization. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure, confirm purity, and identify unknown compounds.
This guide is structured to provide not just the spectral data but also the underlying rationale for the experimental choices and the logic behind the spectral interpretations. By understanding the "why" behind the "how," researchers can apply these principles to a broader range of molecules, enhancing their analytical capabilities.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Experimental Protocol: A Self-Validating System
The quality of NMR data is critically dependent on meticulous sample preparation and the appropriate choice of experimental parameters.
Step-by-Step Methodology for NMR Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interfering signals. Purification can be achieved by techniques such as recrystallization or column chromatography.
-
Solvent Selection: A deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard (0 ppm) for referencing the chemical shifts in both ¹H and ¹³C NMR spectra.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
Caption: Experimental workflow for NMR analysis.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | s | 2H | Ar-H |
| ~3.85 | s | 6H | -OCH ₃ |
| ~2.55 | s | 3H | -C(=O)CH ₃ |
| ~2.30 | s | 3H | -OC(=O)CH ₃ |
Interpretation:
-
Aromatic Protons (δ ~7.20): The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the benzene ring, resulting in a singlet.
-
Methoxy Protons (δ ~3.85): The six protons of the two methoxy groups are also equivalent and appear as a sharp singlet.
-
Acetyl Protons (δ ~2.55): The three protons of the acetyl group attached directly to the aromatic ring resonate as a singlet.
-
Acetate Protons (δ ~2.30): The three protons of the acetate methyl group appear as a singlet at a slightly upfield position compared to the acetyl protons.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~197.0 | Ar-C =O |
| ~168.5 | -O-C =O |
| ~152.0 | Ar-C -OCH₃ |
| ~145.0 | Ar-C -OAc |
| ~135.0 | Ar-C -C=O |
| ~105.0 | Ar-C H |
| ~56.0 | -OC H₃ |
| ~26.5 | -C(=O)C H₃ |
| ~20.5 | -OC(=O)C H₃ |
Interpretation:
-
Carbonyl Carbons: The two carbonyl carbons of the acetyl and acetate groups are in distinct chemical environments and are expected to appear at the downfield end of the spectrum.
-
Aromatic Carbons: The spectrum will show four distinct signals for the aromatic carbons due to the substitution pattern. The carbons bearing the oxygen substituents will be the most downfield among the aromatic signals.
-
Methyl Carbons: The methoxy and the two acetyl/acetate methyl carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: The KBr Pellet Method
For solid samples, the potassium bromide (KBr) pellet technique is a common method for IR analysis.
Step-by-Step Methodology for KBr Pellet Preparation:
-
Sample Grinding: A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) in an agate mortar.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
IR Spectral Data and Interpretation
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~1765 | Strong | Ester C=O | Stretch |
| ~1685 | Strong | Ketone C=O | Stretch |
| ~1600, ~1460 | Medium | Aromatic C=C | Stretch |
| ~1200 | Strong | C-O | Stretch (Ester) |
| ~1120 | Strong | C-O | Stretch (Ether) |
Interpretation:
The IR spectrum of this compound is expected to be dominated by two strong carbonyl absorption bands. The ester carbonyl will appear at a higher wavenumber (~1765 cm⁻¹) compared to the aryl ketone carbonyl (~1685 cm⁻¹). The presence of the aromatic ring is confirmed by the C=C stretching vibrations. The strong C-O stretching bands further corroborate the presence of the ester and ether functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI)
Electron ionization is a hard ionization technique that leads to significant fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.
Workflow for EI-MS Analysis:
Caption: Simplified workflow of an Electron Ionization Mass Spectrometer.
Mass Spectral Data and Fragmentation Analysis
Expected Key Fragments in the EI-Mass Spectrum:
| m/z | Proposed Fragment |
| 238 | [M]⁺ (Molecular Ion) |
| 196 | [M - C₂H₂O]⁺ |
| 181 | [M - C₂H₂O - CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Interpretation and Proposed Fragmentation Pathway:
The mass spectrum will show a molecular ion peak at m/z 238, confirming the molecular weight of the compound. A prominent fragmentation pathway is the loss of a ketene molecule (CH₂=C=O) from the acetate group, leading to a fragment at m/z 196. Subsequent loss of a methyl radical from this fragment would result in the base peak at m/z 181. The observation of a peak at m/z 43 corresponds to the acetyl cation.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Conclusion: A Unified Spectroscopic Portrait
The collective data from NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra elucidate the precise arrangement of protons and carbons, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This in-depth guide serves as a valuable resource for researchers, enabling confident identification and characterization of this compound in their scientific endeavors.
References
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A Senior Application Scientist's Perspective on Unveiling the Therapeutic Potential of a Novel Phenyl Acetate Derivative
An In-depth Technical Guide on the Biological Activity of 4-Acetyl-2,6-dimethoxyphenyl acetate
Introduction
This compound, a derivative of acetosyringone, is a small molecule whose biological activities remain largely unexplored.[1] Its chemical structure, characterized by a dimethoxy-substituted phenyl ring and an acetate group, suggests a potential for diverse biological interactions. The principle of structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the prediction of a molecule's biological profile based on its structural similarity to compounds with known activities. This guide proposes a comprehensive research framework to systematically investigate the biological potential of this compound, drawing parallels with structurally related compounds that have demonstrated significant biological effects, including herbicidal and anticancer properties.[2][3] This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for the initial exploration and characterization of this promising compound.
Synthesis and Characterization of this compound
The synthesis of this compound is a critical first step in its biological evaluation. A plausible and efficient synthetic route starts from the readily available precursor, 3′,5′-Dimethoxy-4′-hydroxyacetophenone (acetosyringone). The acetylation of the phenolic hydroxyl group of acetosyringone yields the target compound.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 3′,5′-Dimethoxy-4′-hydroxyacetophenone (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, for example, triethylamine (1.2 equivalents) or pyridine, to the solution to act as an acid scavenger.
-
Acetylation: Slowly add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the ester and ketone carbonyls.
Hypothesized Biological Activities and Screening Strategy
Based on the chemical structure of this compound and the biological activities of related compounds, we can hypothesize several potential areas of biological activity.
Hypothesis 1: Herbicidal Activity
The structural similarity to 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates, which have shown significant herbicidal activity, suggests that this compound could also possess phytotoxic properties.[2][4]
Hypothesis 2: Anticancer Activity
Methoxylated aromatic compounds, such as methoxylated cinnamic esters, have been reported to exhibit antiproliferative and antimetastatic effects on cancer cells.[3] The dimethoxy-substituted phenyl ring in this compound makes it a candidate for anticancer screening.
Hypothesis 3: Antimicrobial Activity
Phenolic compounds and their derivatives are well-known for their antimicrobial properties. Although the phenolic hydroxyl is acetylated in the target compound, it may still retain or have modified antimicrobial activity.
Screening Workflow
A tiered screening approach is proposed to efficiently evaluate these hypotheses.
Caption: A tiered approach for biological activity screening.
Experimental Protocols
Detailed protocols for the primary screening assays are provided below. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: Primary Herbicidal Activity Assay
This assay will evaluate the effect of this compound on the germination and root growth of model plant species.
-
Plant Species: Brassica napus (dicot) and Digitaria sanguinalis (monocot).[2]
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to final concentrations of 10, 50, and 100 mg/L in the growth medium.
-
Seed Germination Assay:
-
Place 20 seeds of each plant species on filter paper in separate petri dishes.
-
Add 5 mL of the respective test solution or control (growth medium with DMSO) to each petri dish.
-
Incubate the petri dishes in a growth chamber under controlled conditions (25°C, 16h light/8h dark cycle).
-
-
Data Collection: After 7 days, count the number of germinated seeds and measure the root length of the seedlings.
-
Controls:
-
Negative Control: Growth medium with the same concentration of DMSO used for the test compound.
-
Positive Control: A commercial herbicide (e.g., Glyphosate) at its effective concentration.
-
Protocol 2: Primary Anticancer Activity Assay (MTT Assay)
This colorimetric assay will assess the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Line: A549 (human lung carcinoma) is a common starting point for anticancer screening.[3]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Controls:
-
Negative Control: Cells treated with vehicle (DMSO).
-
Positive Control: A known anticancer drug (e.g., Doxorubicin).
-
Protocol 3: Primary Antimicrobial Activity Assay (Broth Microdilution)
This assay will determine the minimum inhibitory concentration (MIC) of the compound against model bacterial and fungal strains.
-
Microbial Strains: Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (fungus).
-
Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
Controls:
-
Negative Control: Broth medium with inoculum and vehicle (DMSO).
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Data Analysis and Interpretation
The quantitative data from the screening assays should be tabulated for clear comparison.
Table 1: Hypothetical Herbicidal Activity Data
| Concentration (mg/L) | Brassica napus Root Growth Inhibition (%) | Digitaria sanguinalis Root Growth Inhibition (%) |
| 10 | 15.2 ± 2.1 | 25.8 ± 3.5 |
| 50 | 45.7 ± 4.3 | 68.1 ± 5.2 |
| 100 | 78.9 ± 6.8 | 95.3 ± 2.9 |
Table 2: Hypothetical Anticancer Activity Data
| Concentration (µM) | A549 Cell Viability (%) |
| 0.1 | 98.2 ± 3.1 |
| 1 | 85.4 ± 4.5 |
| 10 | 52.1 ± 5.8 |
| 50 | 21.7 ± 3.9 |
| 100 | 5.3 ± 1.2 |
A dose-dependent inhibition of root growth or cell viability would suggest that this compound possesses the hypothesized biological activity. Positive results would warrant progression to secondary screening and mechanism of action studies.
Potential Mechanism of Action: A Look into MAPK/ERK Pathway
Should this compound demonstrate significant anticancer activity, a plausible mechanism to investigate is its effect on key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.[3]
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Future Directions
Positive findings from the initial screening will open up several avenues for further research:
-
Lead Optimization: Chemical modification of the this compound structure to improve potency and selectivity.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models.
-
Target Identification: Elucidation of the specific molecular target(s) of the compound.
Conclusion
While the biological activity of this compound is not yet characterized, its chemical structure provides a strong rationale for investigating its potential as a novel herbicidal, anticancer, or antimicrobial agent. The systematic approach outlined in this guide, from synthesis and characterization to a tiered screening strategy and mechanistic studies, provides a robust framework for unveiling the therapeutic potential of this and other novel chemical entities. The successful execution of these studies will contribute valuable knowledge to the fields of drug discovery and agrochemical development.
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Jiang, L., Wang, H., Wang, M., & Teng, X. (2010). Synthesis and Biological Activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 15(2), 1074-1081. Available from: [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Medicinal Chemistry Applications of 4-Acetyl-2,6-dimethoxyphenyl acetate
Foreword: A Molecule of Latent Promise
In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds and the strategic modification of known bioactive compounds are cornerstones of drug discovery. This technical guide delves into the untapped potential of 4-Acetyl-2,6-dimethoxyphenyl acetate, a derivative of the naturally occurring phenolic compound, acetosyringone. While direct pharmacological data on this acetylated molecule remains nascent, its structural relationship to a parent compound with established biological activities presents a compelling case for its investigation as a prodrug and a lead for further chemical evolution. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for exploring the therapeutic applications of this intriguing acetophenone derivative. We will navigate the scientific rationale, potential mechanisms of action, and key experimental workflows pertinent to unlocking its medicinal value.
Section 1: The Strategic Rationale - Leveraging a Bioactive Precursor
The journey into the medicinal chemistry of this compound begins with its parent compound, acetosyringone (4'-hydroxy-3',5'-dimethoxyacetophenone). Acetophenones, a class of naturally occurring phenolic compounds, are well-documented for a wide array of pharmacological activities, including cytotoxic, antimicrobial, antimalarial, antioxidant, and antityrosinase effects[1][2]. Acetosyringone itself has been identified as possessing anti-inflammatory, analgesic, and antioxidant properties, laying a strong foundation for the therapeutic potential of its derivatives[1].
The primary strategic advantage of this compound lies in its potential to function as a prodrug of acetosyringone. The acetylation of a phenolic hydroxyl group is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug[3][4][5]. This modification can improve oral bioavailability by increasing lipophilicity, which facilitates passage through the gastrointestinal tract and cell membranes. Once absorbed, the acetyl group is designed to be cleaved by endogenous esterases, releasing the active phenolic compound, acetosyringone, at the site of action.
Figure 1: The prodrug activation pathway of this compound to release the active acetosyringone.
Section 2: Potential Therapeutic Arenas
Based on the known biological activities of acetosyringone and the broader class of acetophenones, we can delineate several promising therapeutic areas for the investigation of this compound.
Anti-Inflammatory Applications
Inflammation is a complex biological response implicated in a myriad of diseases, from arthritis to neurodegenerative disorders. The anti-inflammatory potential of phenolic compounds is often attributed to their ability to modulate key signaling pathways. For instance, many plant-derived extracts and pure compounds exert their anti-inflammatory effects by modulating the PI3K/AKT signaling cascade in macrophages, which are pivotal cells in the inflammatory process[6]. Acetosyringone, as a phenolic compound, is a strong candidate for investigation in this context.
A plausible mechanism of action for acetosyringone involves the inhibition of pro-inflammatory mediators. This could occur through the downregulation of signaling pathways such as NF-κB and MAPKs, which are central to the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).
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A Guide to 4-Acetyl-2,6-dimethoxyphenyl acetate: A Versatile Intermediate in Modern Organic Synthesis
Abstract
4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No. 28294-47-5) is a multifunctional acetophenone derivative that has emerged as a pivotal building block in synthetic chemistry.[1][2][3] Its unique substitution pattern, featuring a protected phenol and two reactive carbonyl groups (acetyl and ester), provides chemists with a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of its synthesis, key chemical transformations, and strategic applications in the development of pharmaceuticals and other high-value compounds. We provide detailed, field-tested protocols and mechanistic insights to empower researchers in leveraging this intermediate to its full potential.
Core Properties and Structural Characterization
This compound, also known as acetosyringone acetate, is a phenyl acetate derived from the formal condensation of the phenolic hydroxyl group of acetosyringone with acetic acid.[1] This structural modification—the acetylation of the parent phenol—is the cornerstone of its utility. The acetate group serves as a robust protecting group for the phenol, rendering it inert to conditions that target the acetyl moiety. This protection can be cleanly reversed, typically via hydrolysis, to unmask the phenol at a later synthetic stage, a feature often critical for the biological activity of the final product.
The compound's physical and chemical properties are summarized below. Researchers should always confirm the identity and purity of the intermediate using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry prior to use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28294-47-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₄O₅ | [1][2][3] |
| Molecular Weight | 238.24 g/mol | [1][2] |
| IUPAC Name | (4-acetyl-2,6-dimethoxyphenyl) acetate | [1] |
| Synonyms | Acetosyringone acetate, 4'-Acetoxy-3',5'-dimethoxyacetophenone | [1][4][5] |
| Appearance | Typically a crystalline solid | [6] |
| LogP | 1.54 | [4] |
Synthesis and Strategic Rationale
The most direct and common synthesis of the title compound is the acetylation of 3',5'-Dimethoxy-4'-hydroxyacetophenone (acetosyringone), a readily available natural product derivative.[2]
Workflow: Synthesis of the Intermediate
Caption: General workflow for the synthesis of the title intermediate.
Detailed Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the O-acetylation of a phenol.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3',5'-Dimethoxy-4'-hydroxyacetophenone in 5-10 volumes of anhydrous pyridine or dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add 1.1 to 1.5 equivalents of acetic anhydride (or acetyl chloride) dropwise to the stirred solution.
-
Causality Note: The slight excess of the acetylating agent ensures the complete conversion of the starting material. The reaction is performed at 0 °C initially to control the exothermic reaction, especially if using the more reactive acetyl chloride.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed.
-
Workup: Quench the reaction by slowly adding cold water or saturated sodium bicarbonate solution. If dichloromethane was used as the solvent, transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Key Transformations and Mechanistic Insights
The synthetic power of this compound lies in the selective manipulation of its functional groups.
A. α-Halogenation of the Acetyl Group
One of the most valuable transformations is the selective bromination at the α-carbon of the acetyl group.[7] This reaction yields 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-bromoethanone, a potent electrophile and a key precursor for many heterocyclic compounds.[8]
Caption: Acid-catalyzed α-bromination of the acetyl group.[9]
Mechanism Insight: Under acidic conditions (typically acetic acid), the ketone's carbonyl oxygen is protonated, which facilitates tautomerization to the enol form.[9] This electron-rich enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition. Subsequent deprotonation yields the α-bromoketone. This product is a crucial intermediate for synthesizing pharmaceuticals like non-steroidal anti-inflammatory drugs and other bioactive heterocycles.[9]
Detailed Protocol 2: α-Bromination of this compound
-
Setup: Dissolve 1.0 equivalent of this compound in glacial acetic acid in a flask protected from light.
-
Bromination: While stirring, add a solution of 1.0-1.05 equivalents of molecular bromine (Br₂) in acetic acid dropwise. Maintain the temperature below 30 °C.
-
Causality Note: Using a minimal excess of bromine and controlling the temperature prevents potential side reactions, such as di-bromination or aromatic ring bromination. The reaction is light-sensitive.
-
-
Reaction Completion: Stir at room temperature for 1-3 hours. The disappearance of the bromine color is a strong indicator of reaction progression. Monitor to completion with TLC.
-
Isolation: Pour the reaction mixture into a large volume of ice-cold water. The solid α-bromoketone product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid and HBr, and dry. Recrystallization from ethanol typically yields the pure product, 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-bromoethanone.[8]
B. Claisen-Schmidt Condensation for Chalcone Synthesis
The acetyl group can undergo base-catalyzed condensation with aromatic aldehydes to form chalcones. These enone structures are precursors to a vast array of flavonoids, which are known for their significant biological activities, including antioxidant and anticancer properties.[10][11][12][13]
C. Hydrolysis (De-protection) of the Acetate Ester
The final step in many synthetic routes involving this intermediate is the hydrolysis of the phenyl acetate to reveal the free phenolic hydroxyl group. This is readily achieved under either acidic or basic conditions. The resulting phenol is often essential for antioxidant activity or for acting as a hydrogen bond donor in interactions with biological targets.[14]
Application in a Multi-Step Synthetic Workflow
The true value of this compound is demonstrated in its integration into complex synthetic pathways. The following workflow illustrates its use in preparing a hypothetical substituted aminothiazole, a common scaffold in medicinal chemistry.
Caption: Workflow for synthesizing a bioactive thiazole.
Strategic Analysis:
-
Activation: The starting material is first activated via α-bromination (Protocol 2) to create a reactive electrophilic site.
-
Ring Formation: The resulting α-bromoketone undergoes a classic Hantzsch thiazole synthesis with a nucleophilic thiourea derivative. This step efficiently constructs the core heterocyclic ring system.
-
Deprotection: Finally, the acetate protecting group is removed via hydrolysis to yield the target molecule, which now possesses a free phenol. This phenolic group can be critical for modulating properties like solubility, antioxidant capacity, or receptor binding.[11][14]
Safety and Handling
This compound is classified as harmful if swallowed.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its key features—a protected phenol for latent functionality and a reactive acetyl group for elaboration—provide a reliable and versatile entry point into the synthesis of diverse and complex molecules. From antioxidant chalcones to heterocyclic pharmacophores, its applications are broad and impactful.[11][14][15] The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to incorporate this valuable intermediate into their synthetic programs.
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S. M. R. Rahman, et al. (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum. ResearchGate. Available at: [Link]
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S. Julaeha, et al. (2019). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-2,6-dimethoxyphenyl acetate, also known as acetosyringone acetate, is a phenolic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structural relationship to acetosyringone, a well-known natural product involved in plant-pathogen recognition, underscores its potential as a scaffold in the development of novel therapeutic agents.[3][4] This guide provides a comprehensive literature review of the synthetic routes to this compound, offering a detailed analysis of the primary methodologies, experimental protocols, and the underlying chemical principles.
This document is structured to provide a deep dive into three principal synthetic strategies: the direct O-acylation of 4-hydroxy-3,5-dimethoxyacetophenone, the Fries rearrangement of 2,6-dimethoxyphenyl acetate, and the Friedel-Crafts acylation of 2,6-dimethoxyphenol. Each section will explore the mechanistic rationale, procedural details, and key considerations for researchers aiming to synthesize this valuable compound.
Synthetic Strategies and Mechanistic Overview
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, desired yield, and scalability.
O-Acylation of 4-Hydroxy-3,5-dimethoxyacetophenone (Acetosyringone)
This is a highly efficient and direct method that starts from the readily available 4-hydroxy-3,5-dimethoxyacetophenone (acetosyringone). The reaction involves the esterification of the phenolic hydroxyl group with an acetylating agent.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The phenolic oxygen, activated by a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). The subsequent loss of a leaving group (chloride) yields the desired acetate ester.
Figure 1: O-Acylation of Acetosyringone.
Fries Rearrangement of 2,6-dimethoxyphenyl acetate
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[5][6] In the context of synthesizing the target molecule's precursor, this method would involve the rearrangement of an acetyl group from the phenolic oxygen to the aromatic ring of 2,6-dimethoxyphenyl acetate.
Mechanism: The reaction is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to generate an acylium ion. This electrophile then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, via an electrophilic aromatic substitution mechanism.[1][5] The regioselectivity (ortho vs. para) is influenced by factors such as temperature and solvent polarity.[2][6] Lower temperatures generally favor the formation of the para-isomer.[7]
Figure 2: Fries Rearrangement of 2,6-dimethoxyphenyl acetate.
Friedel-Crafts Acylation of 2,6-dimethoxyphenol
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[8][9] This approach would involve the direct acylation of 2,6-dimethoxyphenol with an acetylating agent in the presence of a Lewis acid catalyst.
Mechanism: Similar to the Fries rearrangement, the Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution. The Lewis acid activates the acetylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[8][10] This acylium ion is then attacked by the nucleophilic aromatic ring of 2,6-dimethoxyphenol. The methoxy groups are activating and ortho-, para-directing; however, the hydroxyl group is also strongly activating. The position of acylation will be influenced by both steric and electronic factors.
Figure 3: Friedel-Crafts Acylation of 2,6-dimethoxyphenol.
Comparative Analysis of Synthetic Routes
| Parameter | O-Acylation of Acetosyringone | Fries Rearrangement of 2,6-dimethoxyphenyl acetate | Friedel-Crafts Acylation of 2,6-dimethoxyphenol |
| Starting Material | 4-Hydroxy-3,5-dimethoxyacetophenone | 2,6-dimethoxyphenyl acetate | 2,6-dimethoxyphenol |
| Key Reagents | Acetyl chloride, K2CO3, Triethylamine | Lewis Acid (e.g., AlCl3) | Acetylating agent, Lewis Acid (e.g., AlCl3) |
| Reported Yield | 99%[1] | Variable, regioselectivity is a challenge | Variable, potential for side reactions |
| Key Advantages | High yield, high purity, direct route | Utilizes a readily prepared ester | A fundamental and well-established reaction |
| Key Challenges | Availability of starting material | Control of regioselectivity (ortho vs. para), potential for side reactions | Regioselectivity, potential for O-acylation as a side reaction |
Experimental Protocols
Protocol 1: O-Acylation of 4-Hydroxy-3,5-dimethoxyacetophenone[1]
Step-by-Step Methodology:
-
Dissolve 3.0 g (15.3 mmol) of 3,5-dimethoxy-4-hydroxyacetophenone in 30 ml of dichloromethane.
-
Add 2.53 g (18.3 mmol) of K2CO3 to the solution.
-
Add triethylamine (2.6 ml) dropwise to the mixture.
-
Cool the reaction medium to 0°C in an ice bath.
-
Add acetyl chloride (1.31 ml; 18.3 mmol) to the cooled mixture.
-
Stir the mixture for 24 hours at ambient temperature.
-
Pour the reaction mixture into ice-cooled water.
-
Extract the product with dichloromethane.
-
Wash the organic phase with a saturated aqueous solution of sodium chloride.
-
Dry the organic phase over magnesium sulphate, filter, and concentrate under vacuum.
-
Purify the product by crystallization from ether to yield a white solid.
Protocol 2: Fries Rearrangement of 2,6-dimethoxyphenyl acetate (Adapted from a similar procedure)[2]
Step-by-Step Methodology:
Part A: Synthesis of 2,6-dimethoxyphenyl acetate
-
In a round-bottom flask, dissolve 2,6-dimethoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dimethoxyphenyl acetate.
Part B: Fries Rearrangement
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 2.5 equivalents).
-
Add a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add the crude 2,6-dimethoxyphenyl acetate (1 equivalent) to the stirred suspension.
-
To favor para-acylation, maintain the reaction at a low temperature (e.g., 0-25 °C) for an extended period (e.g., 12-24 hours), monitoring the progress by TLC.
-
After the reaction is complete, carefully pour the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously until the solid complex decomposes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired 4-acetyl-2,6-dimethoxyphenol, which can then be O-acetylated as per Protocol 1 to yield the final product.
Protocol 3: Friedel-Crafts Acylation of 2,6-dimethoxyphenol (General Procedure)[11][12]
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,6-dimethoxyphenol (1.0 equivalent) and a dry, inert solvent such as dichloromethane or nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1-2.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.
-
Add acetyl chloride or acetic anhydride (1.0 equivalent) dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, the reaction mixture may be stirred at room temperature for several hours, depending on the reactivity of the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the resulting mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-acetyl-2,6-dimethoxyphenol, which would then be O-acetylated.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The direct O-acylation of commercially available acetosyringone stands out as a particularly efficient and high-yielding method.[1] While the Fries rearrangement and Friedel-Crafts acylation represent viable alternative pathways, they necessitate careful control of reaction conditions to manage regioselectivity and potential side reactions. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research, including the availability of starting materials, desired scale, and purity specifications. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of this important molecule.
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Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])
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Regioselective Fries Rearrangement and Friedel−Crafts Acylation as Efficient Routes to Novel Enantiomerically Enriched ortho-Acylhydroxy[2.2]paracyclophanes | Request PDF - ResearchGate. (URL: [Link])
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"solubility of 4-Acetyl-2,6-dimethoxyphenyl acetate in common organic solvents"
An In-depth Technical Guide to the Solubility Profile of 4-Acetyl-2,6-dimethoxyphenyl Acetate
Executive Summary
This compound, also known as acetosyringone acetate, is a multifaceted organic compound with a structure lending itself to various chemical transformations.[1] As with any compound in drug discovery and process chemistry, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. We will delve into the molecular characteristics governing its solubility, provide a predictive framework for its behavior in different solvent classes, and present a robust, step-by-step protocol for its quantitative determination.
Introduction to this compound
This compound is a derivative of acetosyringone, a natural phenolic compound. Its chemical structure is characterized by a central benzene ring substituted with an acetyl group, two methoxy groups, and an acetate ester functional group.[1]
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | (4-acetyl-2,6-dimethoxyphenyl) acetate | [1] |
| CAS Number | 28294-47-5 | [2][3] |
| Molecular Formula | C₁₂H₁₄O₅ | [1][2] |
| Molecular Weight | 238.24 g/mol | [1][2] |
| Predicted LogP | 1.54 | [3] |
| Predicted Boiling Point | 306.0 ± 42.0 °C | [2] |
| Predicted Density | 1.153 ± 0.06 g/cm³ | [2] |
The presence of both polar functionalities (ketone, ether, and ester groups) and non-polar regions (the aromatic ring) suggests a nuanced solubility profile, making it an excellent case study for applying fundamental solubility principles.
The Theoretical Framework of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a simplified expression of the thermodynamics of mixing.[4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
Key Factors Influencing Solubility:
-
Polarity and Dipole Moment: Polar solvents possess large dipole moments and high dielectric constants, enabling them to solvate polar molecules and ions effectively.[5][6] Non-polar solvents lack significant partial charges and are better suited for dissolving non-polar solutes.[5]
-
Hydrogen Bonding: Polar protic solvents, containing O-H or N-H bonds, can act as hydrogen bond donors.[5] Polar aprotic solvents can only act as hydrogen bond acceptors. The ability of a solute to participate in hydrogen bonding with the solvent significantly enhances its solubility.[4]
-
Molecular Size: Larger molecules can be more difficult to solvate, as it requires more energy for solvent molecules to surround them.[7]
The interplay of these factors determines the extent to which a compound like this compound will dissolve in a given solvent.
Predicted Solubility Profile of this compound
A structural analysis of this compound allows for a reasoned prediction of its solubility.
-
Hydrogen Bond Acceptors: The oxygen atoms of the acetyl, acetate, and methoxy groups can all act as hydrogen bond acceptors.
-
Polarity: The carbonyl and ester groups impart significant polarity to the molecule.
-
Non-Polar Regions: The aromatic ring and methyl groups contribute non-polar character.
The LogP value of 1.54 suggests a moderate preference for a lipophilic environment over a hydrophilic one, predicting poor water solubility but good solubility in many organic solvents.[3]
Caption: Logical flow from solute structure to predicted solubility.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Cyclohexane | Low / Insoluble | The significant polarity from the oxygen-containing functional groups prevents effective solvation by non-polar solvents.[8] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and can effectively solvate the molecule without strong hydrogen bonding, which is not required. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | THF, being more polar than diethyl ether, is expected to be a better solvent. Both can interact with the solute via dipole-dipole interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (MeCN), Dimethylformamide (DMF) | High to Very High | These solvents have strong dipole moments that can interact favorably with the acetyl and acetate groups. The lack of H-bond donation from the solvent prevents competition, leading to strong solvation.[8][9] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the solute's oxygen atoms, promoting solubility. However, the non-polar aromatic backbone may limit very high solubility compared to the best aprotic solvents.[5] |
| Highly Polar Protic | Water | Very Low / Insoluble | The large, non-polar aromatic and methyl components of the molecule dominate, making it energetically unfavorable to disrupt the strong hydrogen-bonding network of water.[4] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, a robust experimental protocol is necessary. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[7]
Objective: To quantitatively measure the solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).
Causality of Method Selection: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium, ensuring the measurement reflects the true maximum concentration of the solute in the solvent, rather than a kinetically trapped supersaturated state. This accuracy is critical for applications in process chemistry and formulation.
Caption: Experimental workflow for quantitative solubility measurement.
Step-by-Step Methodology:
-
Preparation of Standard Solutions: a. Prepare a stock solution of this compound of known concentration in a highly miscible solvent like acetonitrile. b. Generate a series of calibration standards (e.g., 5-6 points) by serially diluting the stock solution. c. Analyze the standards using a validated analytical method (e.g., HPLC-UV) to create a calibration curve. An existing HPLC method using an acetonitrile/water mobile phase can be adapted for this purpose.[3]
-
Sample Preparation (Shake-Flask): a. For each solvent to be tested, add an excess amount of solid this compound to a sealed glass vial (e.g., add 20 mg of solid to 2 mL of solvent). The key is to ensure solid remains undissolved at equilibrium. b. Place the vials in an orbital shaker or on a stirring plate in a temperature-controlled environment (25.0 ± 0.5 °C).
-
Equilibration: a. Agitate the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours. Preliminary experiments can confirm the minimum time required.
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. b. Carefully draw an aliquot of the supernatant using a pipette. c. To ensure no particulate matter is transferred, filter the aliquot through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean vial. This step is critical for accurate quantification.
-
Quantification: a. Accurately dilute the filtered supernatant with the mobile phase or a suitable solvent to bring its concentration within the linear range of the calibration curve. b. Analyze the diluted sample using the same analytical method as the standards. c. Determine the concentration of the diluted sample from the calibration curve.
-
Data Calculation: a. Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. b. Express the final solubility in standard units, such as mg/mL or mol/L.
Conclusion
While specific published data on the solubility of this compound is scarce, a robust predictive framework can be established based on its molecular structure. The presence of multiple polar groups suggests high solubility in polar aprotic and moderately polar solvents like ethyl acetate, acetone, and dichloromethane. Conversely, it is expected to be poorly soluble in highly non-polar solvents like hexane and in water. For researchers and drug development professionals, moving beyond these predictions to obtain precise, quantitative data is essential. The detailed shake-flask protocol provided herein offers a reliable and self-validating system to generate the critical data needed for informed solvent selection in synthesis, purification, and formulation workflows.
References
-
Vertex AI Search. (2024). Solubility test for Organic Compounds. Retrieved from Google.[10]
-
Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Google.[11]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]]
-
Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Google.[4]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]7]
-
PubChem. (n.d.). 4-Acetyl-2-methoxyphenyl acetate. Retrieved from [Link].
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]3]
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YouTube. (2022). organic chemistry review - common organic solvents. Retrieved from [Link]8]
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Vertex AI Search. (n.d.). Polarity of Solvents. Retrieved from Google.[12]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]5]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]6]
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"thermal stability and decomposition of 4-Acetyl-2,6-dimethoxyphenyl acetate"
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Acetyl-2,6-dimethoxyphenyl acetate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's behavior under thermal stress, alongside actionable experimental protocols.
Introduction to this compound
This compound, also known as acetosyringone acetate, is a phenolic acetate derived from the formal condensation of the phenolic group of acetosyringone with acetic acid.[1] Its structure, characterized by an acetophenone core with two methoxy groups and an acetate ester, suggests a complex thermal decomposition pathway. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in various fields, including as a potential intermediate in pharmaceutical synthesis. This guide outlines the expected thermal behavior and provides robust methodologies for its empirical determination.
Physicochemical and Hazard Profile
A summary of the known physicochemical properties and hazard information for this compound is presented below. This data is essential for designing safe and effective experimental procedures.
| Property | Value | Source |
| Molecular Formula | C12H14O5 | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Melting Point | 97 - 100 °C | |
| Boiling Point | 306 - 309 °C (at 35 hPa) | |
| Primary Hazards | Harmful if swallowed | [1][2] |
| GHS Pictogram | Warning | [1][2] |
Proposed Methodology for Thermal Analysis
To rigorously characterize the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
This technique will provide quantitative information on mass loss as a function of temperature and identify the gaseous byproducts of decomposition.
Experimental Protocol:
-
Instrument: A coupled TGA-MS system (e.g., Mettler Toledo TGA/DSC with a Pfeiffer ThermoStar GSD 320 Mass Spectrometer).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.
-
Atmosphere: Conduct experiments under both an inert atmosphere (Argon or Nitrogen) and an oxidative atmosphere (Air) at a flow rate of 50 mL/min to simulate different processing conditions.
-
Heating Program: Equilibrate the sample at 30 °C, followed by a heating ramp of 10 °C/min up to 800 °C. This heating rate is standard for initial screening of thermal stability in phenolic compounds.[3]
-
MS Parameters: Set the MS to scan a mass-to-charge ratio (m/z) range of 10-300 amu to detect expected decomposition fragments.
Causality Behind Experimental Choices:
-
The dual atmosphere approach is crucial as the decomposition pathway of organic molecules, particularly those with aromatic and oxygen-containing functional groups, can be significantly different in the presence or absence of oxygen.
-
A 10 °C/min heating rate provides a good balance between resolution of thermal events and experimental time.
-
The upper-temperature limit of 800 °C is chosen to ensure complete decomposition and characterization of any high-temperature char formation, a common phenomenon in the thermal degradation of phenolic compounds.[3]
Differential Scanning Calorimetry (DSC)
DSC will be employed to determine the melting point, heat of fusion, and identify any exothermic or endothermic events associated with decomposition.
Experimental Protocol:
-
Instrument: A calibrated DSC instrument (e.g., TA Instruments Q2000).
-
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. An empty, sealed aluminum pan will be used as a reference.
-
Atmosphere: Purge with an inert gas (Nitrogen) at a flow rate of 50 mL/min.
-
Heating Program:
-
Equilibrate at 25 °C.
-
Ramp up to 120 °C at 10 °C/min to observe the melting transition.
-
Cool down to 25 °C at 20 °C/min.
-
A second heating ramp from 25 °C to 400 °C at 10 °C/min to observe decomposition events without the interference of the initial melting.
-
Causality Behind Experimental Choices:
-
Hermetically sealed pans are used to contain any volatile decomposition products and prevent mass loss, ensuring accurate measurement of heat flow.
-
The initial heating and cooling cycle is designed to erase the thermal history of the sample and provide a clean melting endotherm on the second heat.
-
The final heating ramp to 400 °C is chosen based on the predicted boiling point and to capture the onset of decomposition, which is expected to begin before significant volatilization.
Anticipated Thermal Decomposition Profile
Based on the structure of this compound, a multi-step decomposition is anticipated. The following is a proposed decomposition pathway:
-
Initial Decomposition (Approx. 200-350 °C): The initial mass loss is expected to correspond to the cleavage of the acetate group, releasing acetic acid or ketene and forming 4-hydroxy-3,5-dimethoxyacetophenone (acetosyringone). This is a common decomposition pathway for phenyl acetates.
-
Secondary Decomposition (Approx. 350-550 °C): Subsequent decomposition is likely to involve the cleavage of the methoxy groups and the acetyl group from the aromatic ring. This will likely release methane, carbon monoxide, and carbon dioxide. The degradation of phenolic resins is known to release H₂O, CO, and CO₂.[4]
-
Char Formation (>550 °C): At higher temperatures, the remaining aromatic structure is expected to undergo condensation and form a stable carbonaceous char.
Predicted DSC Thermogram Analysis
The DSC thermogram is expected to show the following features:
-
Melting Endotherm: A sharp endothermic peak between 97-100 °C, corresponding to the melting of the compound.
-
Decomposition Exotherm(s): One or more broad exothermic peaks at temperatures above 200 °C, indicating the energy released during the decomposition of the molecule. The presence of multiple peaks would suggest a multi-step decomposition process.
Visualizations of Experimental Workflows
The following diagrams illustrate the proposed experimental workflows for the thermal analysis of this compound.
Caption: TGA-MS Experimental Workflow.
Caption: DSC Experimental Workflow.
Safety, Handling, and Storage
Based on available safety data, the following precautions should be taken when handling this compound:
-
Handling: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] Avoid dust formation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ingestion: The compound is harmful if swallowed.[1][2] If ingested, get medical help.[2]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[2] Forms explosive mixtures with air on intense heating.
Conclusion
References
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- MilliporeSigma.
- PubChem.
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- International Journal of Engineering Research and General Science.
- Chemical Technology Co.,LTD. Product Information for 4-(2-Bromoacetyl)
- PubChem.
- Guidechem.
- ResearchGate. TGA analysis for phenolic resin and a cured carbon fiber phenolic resin composite.
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- ScienceDirect.
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Methodological & Application
Synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate: A Detailed Protocol and Application Note
Introduction
4-Acetyl-2,6-dimethoxyphenyl acetate, also known as acetosyringone acetate, is a valuable organic compound with applications in various fields of chemical and biological research. Its structure, featuring a substituted aromatic ring, makes it an interesting building block in medicinal chemistry and materials science. This technical guide provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the Friedel-Crafts acylation of 2,6-dimethoxyphenol to yield the key intermediate, 4-acetyl-2,6-dimethoxyphenol (acetosyringone), followed by its O-acetylation.
This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed, step-by-step methodology, explains the rationale behind the experimental choices, and provides the necessary data for the characterization of the synthesized compounds.
Chemical Profile and Properties
A summary of the key chemical properties of the starting material, intermediate, and final product is provided below for easy reference.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2,6-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | White to off-white crystalline solid | 91-10-1 | |
| 4-Acetyl-2,6-dimethoxyphenol (Acetosyringone) | C₁₀H₁₂O₄ | 196.20 | White to brown solid[1] | 2478-38-8[1] | |
| This compound | C₁₂H₁₄O₅ | 238.24[2] | Not readily available | 28294-47-5[2] |
Reaction Scheme
The synthesis of this compound is accomplished in two sequential reaction steps as illustrated below.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 4-Acetyl-2,6-dimethoxyphenol (Acetosyringone)
This procedure details the Friedel-Crafts acylation of 2,6-dimethoxyphenol. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[3][4] In this case, the electron-rich 2,6-dimethoxyphenol is acylated with an acetyl group, primarily at the para position due to steric hindrance from the ortho methoxy groups. Anhydrous aluminum chloride is used as a Lewis acid catalyst to generate the highly electrophilic acylium ion from acetyl chloride.[3]
Materials:
-
2,6-Dimethoxyphenol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 2M
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Safety Precautions:
-
Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water, releasing HCl gas. It is corrosive and can cause severe burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][6] Keep away from moisture.[5] In case of a spill, do not use water; cover with dry sand.[5]
-
Acetyl Chloride: Corrosive, flammable, and reacts violently with water and alcohols. It is a lachrymator. Handle in a fume hood with appropriate PPE.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Reactant Addition: In a separate flask, dissolve 2,6-dimethoxyphenol (1.0 equivalent) in anhydrous dichloromethane. To this solution, add acetyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Reaction: Slowly add the solution of 2,6-dimethoxyphenol and acetyl chloride to the stirred suspension of aluminum chloride at 0 °C over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-acetyl-2,6-dimethoxyphenol.
Part 2: Synthesis of this compound
This part of the protocol describes the O-acetylation of the phenolic hydroxyl group of 4-acetyl-2,6-dimethoxyphenol using acetic anhydride in the presence of pyridine. Pyridine acts as a base to deprotonate the phenol, increasing its nucleophilicity, and also serves as a solvent.[7][8]
Materials:
-
4-Acetyl-2,6-dimethoxyphenol (from Part 1)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Pyridine
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Toluene
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Separatory funnel
Safety Precautions:
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Handle in a fume hood with appropriate PPE.[9]
-
Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Handle in a fume hood.
Procedure:
-
Reaction Setup: Dissolve 4-acetyl-2,6-dimethoxyphenol (1.0 equivalent) in pyridine in a round-bottom flask under an inert atmosphere.[7]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 equivalents) dropwise.[7]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed.[7]
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Solvent Removal: Remove the pyridine by co-evaporation with toluene under reduced pressure.[8]
-
Work-up: Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude this compound by recrystallization or column chromatography.
Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
4-Acetyl-2,6-dimethoxyphenol (Acetosyringone):
-
¹H NMR (CDCl₃): δ (ppm) 7.25 (s, 2H, Ar-H), 6.09 (s, 1H, OH), 3.94 (s, 6H, 2 x OCH₃), 2.55 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃): δ (ppm) 197.0, 147.1, 131.2, 129.8, 105.5, 56.5, 26.4.
This compound:
-
¹H NMR (CDCl₃): Spectral data available on PubChem.[2]
-
¹³C NMR (CDCl₃): Spectral data available on PubChem.[2]
Experimental Workflow Visualization
The overall experimental workflow can be visualized as follows:
Caption: A flowchart illustrating the key stages of the synthesis protocol.
Discussion
The successful synthesis of this compound hinges on the careful execution of both the Friedel-Crafts acylation and the subsequent O-acetylation. In the first step, maintaining a low temperature during the addition of reagents is crucial to control the exothermic reaction and to favor para-substitution. The use of anhydrous conditions is paramount as aluminum chloride readily hydrolyzes, which would deactivate the catalyst.
The second step, the O-acetylation, is a relatively straightforward and high-yielding reaction. The use of pyridine as a catalyst and solvent ensures the complete conversion of the phenolic hydroxyl group to its corresponding acetate ester.[7][8] The work-up procedure is designed to effectively remove the pyridine and any excess acetic anhydride.
The purity of the intermediate and the final product should be assessed at each stage using TLC and confirmed by NMR spectroscopy. The provided NMR data serves as a reference for the expected chemical shifts.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable compound for their scientific endeavors. The elucidation of the reaction mechanisms and the rationale behind the experimental choices aim to provide a comprehensive understanding of the synthetic process.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ScienceOpen. Supporting Information. Retrieved from [Link]
-
Imamura, A. (2021). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015410, this compound. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Material Safety Data Sheet - Aluminium chloride, anhydrous. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse010032 Acetosyringone. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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General Chemical. (n.d.). ALUMINUM CHLORIDE STORAGE AND HANDLING. Retrieved from [Link]
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Shi, J.-F., Wu, P., Cheng, X.-L., Wei, X.-Y., & Jiang, Z.-H. (n.d.). Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetosyringone. Retrieved from [Link]
-
Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (n.d.). THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]
-
Husain, A., & Ahmad, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(63), 36034–36075. [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Imamura, A. (2022). O-Acetylation using acetic anhydride in pyridine. PubMed. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0282860). Retrieved from [Link]
-
Ciriminna, R., et al. (2019). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
ResearchGate. (2025). AN IMPROVED SYNTHESIS OF ACETOSYRINGONE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
-
Kamitori, Y., et al. (2018). The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization. Applied and Environmental Microbiology, 84(13), e00421-18. [Link]
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Application Notes and Protocols for the Fries Rearrangement of 4-Acetyl-2,6-dimethoxyphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Polysubstituted Phenolic Scaffolds
In the landscape of medicinal chemistry and materials science, highly functionalized aromatic compounds are foundational building blocks for novel molecular architectures. Substituted hydroxyacetophenones, in particular, serve as critical intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The Friedel-Crafts acylation and its intramolecular variant, the Fries rearrangement, are powerful C-C bond-forming reactions for producing these valuable ketones.
This guide focuses on the application of 4-Acetyl-2,6-dimethoxyphenyl acetate in a Friedel-Crafts-type reaction. Given its structure as a phenolic ester, this substrate is primed for an intramolecular acyl group migration known as the Fries rearrangement, rather than acting as an acylating agent itself. This process allows for the strategic relocation of the O-acetyl group to an ortho position on the activated aromatic ring, yielding a polysubstituted dihydroxyacetophenone derivative. Such products are of significant interest in drug discovery due to their potential as precursors to flavonoids, chalcones, and other biologically active heterocyclic systems.
Reaction Principle: The Fries Rearrangement
The Fries rearrangement is a Lewis acid-catalyzed transformation of a phenolic ester into a hydroxyaryl ketone.[1] The reaction proceeds through the formation of an acylium ion intermediate, which then acylates the aromatic ring via an electrophilic aromatic substitution mechanism.[2] The regioselectivity of this intramolecular acylation (ortho vs. para substitution) is influenced by factors such as temperature, solvent polarity, and the nature of the Lewis acid catalyst.[1][2]
For substrates with multiple activating groups, such as the methoxy groups in this compound, the reaction conditions can be tailored to favor a specific isomer.
Mechanism of the Fries Rearrangement
The generally accepted mechanism for the Fries rearrangement involves the following key steps:
-
Coordination of the Lewis Acid : The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester group, which is more electron-rich than the phenolic oxygen.[2]
-
Formation of the Acylium Ion : This coordination polarizes the ester C-O bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and an aluminum-phenoxide complex.
-
Intramolecular Electrophilic Aromatic Substitution : The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring at either the ortho or para position.
-
Rearomatization and Hydrolysis : A proton is eliminated from the ring to restore aromaticity. Subsequent hydrolysis of the intermediate complex liberates the final hydroxyaryl ketone product.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} caption { label="Generalized workflow of the Fries Rearrangement."; font-family: "Helvetica"; font-size: 12px; } Figure 1. Generalized workflow of the Fries Rearrangement.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-4-hydroxy-3,5-dimethoxyacetophenone via Fries Rearrangement
This protocol is adapted from procedures for structurally similar dimethoxyphenyl acetates and is optimized for the regioselective ortho-acylation of this compound.[3] The presence of two methoxy groups strongly activates the aromatic ring, and steric hindrance from these groups is expected to direct the migrating acetyl group to the available ortho position.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Nitrobenzene (Solvent)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography elution)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a gas outlet
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup : In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (2.5 equivalents).
-
Solvent Addition : Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous nitrobenzene to the flask to create a slurry of AlCl₃.
-
Cooling : Cool the suspension to 0-5 °C using an ice bath.
-
Substrate Addition : Dissolve this compound (1 equivalent) in a minimal amount of anhydrous nitrobenzene and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction : After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup :
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir vigorously until the solid complex decomposes and two layers are formed.
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired 2-Acetyl-4-hydroxy-3,5-dimethoxyacetophenone.
Data Presentation
The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. The following table provides expected outcomes based on general principles and data from analogous reactions.[3]
| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale |
| Temperature | Low (0-25 °C) | Favors para-isomer | Kinetically controlled product formation. |
| High ( > 60 °C) | Favors ortho-isomer | Thermodynamically controlled product, stabilized by chelation with the Lewis acid. | |
| Solvent Polarity | Non-polar (e.g., CS₂) | Favors ortho-isomer | Promotes intramolecularity. |
| Polar (e.g., Nitrobenzene) | May increase the proportion of para-isomer | Can facilitate the separation of the acylium ion and the phenoxide. | |
| Lewis Acid | AlCl₃, BF₃, TiCl₄, SnCl₄ | All are effective; choice may influence reaction rate and selectivity. | The strength of the Lewis acid affects the rate of acylium ion formation. |
Causality Behind Experimental Choices
-
Choice of Lewis Acid : Anhydrous aluminum chloride is a strong Lewis acid that effectively catalyzes the Fries rearrangement. An excess is used to account for its complexation with both the starting material and the product.[4]
-
Solvent Selection : Nitrobenzene is a common solvent for Fries rearrangements as it can dissolve the reactants and the aluminum chloride complex. However, less polar solvents can be used to enhance ortho-selectivity.[5]
-
Temperature Control : The temperature is a critical parameter for controlling regioselectivity. Higher temperatures generally favor the formation of the more thermodynamically stable ortho-isomer, which is often stabilized by chelation with the aluminum catalyst.
-
Workup Procedure : The reaction is quenched with an ice/acid mixture to hydrolyze the aluminum complexes of the product and unreacted starting material, making them soluble in the aqueous layer for easier separation.
Visualization of the Predicted Reaction
dot graph G { layout=neato; node [shape=none, margin=0, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Figure 2. Predicted outcome of the Fries rearrangement.
Applications in Drug Development
Substituted acetophenones are versatile precursors in the synthesis of numerous biologically active molecules.[6] The dihydroxyacetophenone scaffold produced from the Fries rearrangement of this compound can be further elaborated to synthesize:
-
Flavonoids and Chalcones : These classes of compounds are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
-
Heterocyclic Compounds : The ketone and hydroxyl functionalities provide reactive handles for cyclization reactions to form various heterocyclic ring systems, which are prevalent in many approved drugs.
Conclusion
The Fries rearrangement of this compound offers a strategic approach to synthesizing highly functionalized dihydroxyacetophenone derivatives. By carefully controlling the reaction parameters, particularly temperature and solvent, it is possible to achieve high regioselectivity. The resulting products are valuable intermediates for the development of new therapeutic agents and advanced materials. This application note provides a robust protocol and the underlying scientific principles to guide researchers in successfully employing this powerful transformation.
References
-
Fries, K. and Finck, G. (1908) Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271-4284. Available at: [Link]
-
Wikipedia contributors. (2023) Fries rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]
-
Scribd. (2017) Fries Rearrangement of Phenyl Acetate. Available at: [Link]
-
MDPI. (2022) Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(15), 4963. Available at: [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. Available at: [Link]
-
Shihabaldain, N. L. (2012) Fries rearrangement of 3,5-dimethoxyphenyl acetate. Journal of Basrah Researches ((Sciences)), 38(2), 54-60. Available at: [Link]
Sources
Application Notes and Protocols: Acetylation of Phenols Using 4-Acetyl-2,6-dimethoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acetylation of phenols is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the modulation of biological activity in drug discovery. While conventional acetylating agents like acetic anhydride and acetyl chloride are widely used, they often necessitate stoichiometric amounts of base and can lead to corrosive byproducts. This application note presents a specialized protocol for the acetylation of phenols via a transesterification reaction, employing 4-Acetyl-2,6-dimethoxyphenyl acetate as a mild and selective acetyl donor. This method offers a potentially valuable alternative for substrates sensitive to harsh reaction conditions. We provide a detailed, step-by-step experimental protocol, a plausible reaction mechanism, and a prospective substrate scope, grounded in established principles of transesterification.
Disclaimer: The use of this compound as a routine acetylating agent for phenols is not widely documented in peer-reviewed literature. The following application notes and protocols are presented as a scientifically plausible, hypothetical guide based on the principles of transesterification of aryl esters. Researchers should consider this a theoretical framework and may need to optimize conditions for their specific substrates.
Introduction: The Strategic Importance of Phenol Acetylation
Phenolic moieties are ubiquitous in pharmaceuticals, natural products, and functional materials. The hydroxyl group of a phenol is a key determinant of its chemical and biological properties, including its acidity, hydrogen bonding capacity, and metabolic stability. Acetylation of the phenolic hydroxyl group to form a phenyl acetate ester is a common and powerful strategy to:
-
Protect the hydroxyl group: The acetyl group can mask the reactivity of the phenol during subsequent synthetic steps and can be readily removed under mild conditions.
-
Modulate Bioavailability: Acetylation can increase the lipophilicity of a molecule, potentially enhancing its absorption and cell permeability.
-
Fine-tune Biological Activity: The introduction of an acetyl group can alter the binding affinity of a drug candidate for its target protein.
-
Improve Formulation Properties: Modification of the phenolic hydroxyl can impact a compound's solubility and stability.
Traditional acetylation methods, while effective, often involve the use of highly reactive reagents that can be challenging to handle and may not be suitable for complex, multifunctional molecules. The exploration of milder acetylating agents is therefore of significant interest to the drug development community.
This compound: A Novel Acetyl Donor
This compound is a unique aryl acetate that possesses an activated ester linkage. The electron-donating methoxy groups on the phenyl ring can influence the reactivity of the acetate group, potentially making it a suitable acyl donor in a transesterification reaction. The proposed transacetylation would involve the transfer of the acetyl group from this compound to a recipient phenol, catalyzed by a suitable base or metal salt.
Rationale for Use in Transesterification
Transesterification reactions involving phenols are recognized as challenging due to the lower nucleophilicity of the phenolic oxygen compared to aliphatic alcohols.[1][2] However, with appropriate catalytic activation, the equilibrium can be driven towards the desired product. The use of an aryl acetate like this compound as the acyl donor offers several potential advantages:
-
Mild Reaction Conditions: Transesterification can often be carried out under neutral or mildly basic conditions, avoiding the use of strong acids or bases.
-
High Selectivity: The reaction can exhibit high chemoselectivity for phenolic hydroxyl groups in the presence of other sensitive functionalities.
-
Reduced Byproducts: The byproduct of the reaction is the corresponding phenol of the acetyl donor (4-hydroxy-2,6-dimethoxyacetophenone), which may be easier to remove than the byproducts of conventional methods.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the acetylation of 4'-hydroxy-3',5'-dimethoxyacetophenone.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
-
To a stirred solution of 4'-hydroxy-3',5'-dimethoxyacetophenone (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.
Application: Acetylation of a Model Phenol (4-Nitrophenol)
This section details a hypothetical protocol for the acetylation of 4-nitrophenol using this compound. 4-Nitrophenol is chosen as a model substrate due to its electron-withdrawing nitro group, which makes the phenolic proton more acidic and the phenoxide a better nucleophile.
Proposed Reaction Mechanism
The proposed mechanism for the transesterification is catalyzed by an alkali metal salt, such as potassium carbonate, as suggested by recent literature on similar transformations.[1][2]
Caption: Proposed mechanism for base-catalyzed transacetylation.
Detailed Experimental Protocol
-
To a dry round-bottom flask, add the phenol substrate (e.g., 4-nitrophenol, 1.0 eq), this compound (1.2 eq), and potassium carbonate (0.2 eq).
-
Add a suitable anhydrous solvent, such as 1,4-dioxane or toluene.[1]
-
Stir the reaction mixture at a temperature between 60-100 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired acetylated phenol.
Data Presentation: Hypothetical Substrate Scope
The following table presents a hypothetical substrate scope for the acetylation of various phenols using this compound, based on general reactivity principles.
| Entry | Phenol Substrate | Electron-Donating/Withdrawing Nature | Expected Reactivity | Plausible Yield Range (%) |
| 1 | 4-Nitrophenol | Strong Electron-Withdrawing | High | 80-95 |
| 2 | 4-Cyanophenol | Strong Electron-Withdrawing | High | 75-90 |
| 3 | Phenol | Neutral | Moderate | 60-75 |
| 4 | 4-Methoxyphenol | Strong Electron-Donating | Low | 40-60 |
| 5 | 2,6-Di-tert-butylphenol | Sterically Hindered | Very Low | <10 |
Note: Phenols with electron-withdrawing groups are expected to be more reactive due to the increased nucleophilicity of the corresponding phenoxide. Conversely, electron-donating groups and significant steric hindrance around the hydroxyl group are anticipated to decrease the reaction rate and yield.
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, using a higher boiling point solvent, or increasing the catalyst loading. The use of a stronger, non-nucleophilic base could also be explored.
-
Side Reactions: At elevated temperatures, side reactions such as C-acylation (Fries rearrangement) might be observed, especially with electron-rich phenols. Careful temperature control and monitoring are crucial.
-
Purification Challenges: The byproduct, 4-hydroxy-2,6-dimethoxyacetophenone, may have similar polarity to the product. Careful selection of the chromatographic eluent system is necessary for effective separation.
Conclusion
The use of this compound as an acetyl donor for phenols via a transesterification reaction presents a compelling, albeit hypothetical, avenue for mild and selective acetylation. This application note provides a foundational framework for researchers to explore this novel methodology. The proposed protocols, grounded in established chemical principles, offer a starting point for the development of new synthetic strategies in drug discovery and materials science. Further experimental validation is required to fully elucidate the scope and limitations of this promising approach.
References
-
Chen, J., Namila, E., Bai, C., Baiyin, M., Agula, B., & Bao, Y.-S. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. RSC Advances, 8(45), 25654–25658. [Link]
-
Chen, J., Namila, E., Bai, C., Baiyin, M., Agula, B., & Bao, Y.-S. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. RSC Advances, 8(45), 25654–25658. [Link]
Sources
The 4-Acetyl-2,6-dimethoxyphenyl Carbonate: A Photolabile Protecting Group for Alcohols in Modern Organic Synthesis
Introduction: In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity.[1] The ideal protecting group should be readily introduced and removed under mild and specific conditions, display stability to a range of reagents, and not interfere with subsequent synthetic transformations.[2] Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) offer a unique mode of cleavage, employing light as a traceless reagent.[3] This "caging" technology provides exceptional spatial and temporal control over the release of functional groups, a feature of immense value in synthetic chemistry, chemical biology, and drug delivery.[1][4]
This application note details the use of the 4-acetyl-2,6-dimethoxyphenyl moiety, derived from the natural product acetosyringone, as a photolabile protecting group for alcohols. Specifically, we will focus on the (4-acetyl-2,6-dimethoxyphenyl)oxycarbonyl (Adpoc) group, a carbonate-based protecting group that can be cleaved under mild UV irradiation.
The Adpoc Protecting Group: Structure and Rationale
The Adpoc protecting group is structurally based on 4-acetyl-2,6-dimethoxyphenol, a derivative of acetosyringone. The key features that render this moiety suitable as a photolabile protecting group are:
-
Aromatic Ketone Chromophore: The acetophenone functionality serves as the chromophore, absorbing UV light to initiate the deprotection cascade.[5]
-
Electron-Donating Methoxy Groups: The two methoxy groups at the ortho positions increase the electron density of the aromatic ring, which can influence the absorption wavelength and the efficiency of the photochemical reaction.
-
Photochemical Reactivity: Upon absorption of UV light, arylcarbonylmethyl compounds can undergo a variety of photochemical reactions, often leading to cleavage of a bond at the benzylic position.[5]
The alcohol is protected as a carbonate, linking the substrate to the photolabile 4-acetyl-2,6-dimethoxyphenyl group via an oxycarbonyl bridge.
Caption: Proposed photochemical deprotection pathway of an Adpoc-protected alcohol.
-
Photoexcitation: The acetophenone chromophore of the Adpoc group absorbs a photon of UV light, promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: In the excited state, the carbonyl oxygen abstracts a hydrogen atom from one of the ortho-methoxy groups, forming a photoenol intermediate.
-
Fragmentation and Release: This unstable intermediate undergoes a cascade of electronic rearrangements, leading to the cleavage of the carbonate linkage and the release of the free alcohol (R-OH).
-
Byproduct Formation: The photolabile protecting group is converted into innocuous byproducts that can be easily separated from the desired deprotected alcohol.
Experimental Protocols
Protocol for the Protection of a Primary Alcohol with the Adpoc Group
This protocol describes a general procedure for the protection of a primary alcohol using a pre-activated form of the Adpoc group, such as the corresponding chloroformate.
Materials:
-
Primary alcohol
-
(4-Acetyl-2,6-dimethoxyphenyl) chloroformate (Adpoc-Cl)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of (4-acetyl-2,6-dimethoxyphenyl) chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Adpoc-protected alcohol.
Protocol for the Photochemical Deprotection of an Adpoc-Protected Alcohol
This protocol provides a general method for the photochemical removal of the Adpoc protecting group.
Materials:
-
Adpoc-protected alcohol
-
Methanol or Acetonitrile (UV-grade solvent)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)
-
Magnetic stirrer and stirring bar
Procedure:
-
Dissolve the Adpoc-protected alcohol in UV-grade methanol or acetonitrile in a quartz reaction vessel. The concentration should be optimized for the specific substrate but is typically in the range of 0.01-0.05 M.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Place the reaction vessel in the photoreactor and irradiate with UV light while stirring.
-
Monitor the deprotection progress by TLC or HPLC.
-
Upon complete cleavage of the protecting group, remove the solvent under reduced pressure.
-
The crude deprotected alcohol can be purified by flash column chromatography if necessary to remove the photogenerated byproducts.
Data Summary
| Parameter | Value/Condition | Source |
| Protection Reagents | Adpoc-Cl, Pyridine | General Carbonate Synthesis [6] |
| Protection Solvent | Anhydrous DCM or THF | General Carbonate Synthesis [6] |
| Protection Temperature | 0 °C to Room Temperature | General Carbonate Synthesis [6] |
| Deprotection Wavelength | > 300 nm | [5] |
| Deprotection Solvents | Methanol, Acetonitrile | [5] |
| Deprotection Atmosphere | Inert (Nitrogen or Argon) | [5] |
Advantages and Applications
The Adpoc protecting group offers several advantages for the protection of alcohols in organic synthesis:
-
Mild Cleavage Conditions: Deprotection is achieved using UV light, avoiding the need for harsh acidic or basic reagents that could be detrimental to sensitive functional groups. [3]* Orthogonality: The photochemical cleavage is orthogonal to many traditional protecting group removal strategies, allowing for selective deprotection in the presence of acid-labile (e.g., silyl ethers) or base-labile (e.g., esters) groups.
-
Spatial and Temporal Control: The ability to initiate deprotection with light allows for precise control over where and when the alcohol is unmasked, a valuable tool in areas like surface chemistry and the synthesis of "caged" bioactive molecules. [1] The Adpoc group is particularly well-suited for the synthesis of complex molecules containing multiple sensitive functional groups, in the development of phototriggers for biological systems, and in materials science for the light-induced modification of polymer properties.
Conclusion
The (4-acetyl-2,6-dimethoxyphenyl)oxycarbonyl (Adpoc) group is a valuable addition to the toolkit of photolabile protecting groups for alcohols. Its straightforward introduction, stability to a range of chemical conditions, and mild, orthogonal photochemical cleavage make it an attractive option for researchers in organic synthesis, drug development, and materials science. The protocols provided herein serve as a starting point for the application of this versatile protecting group in a variety of synthetic endeavors.
References
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
- Lu, M., Fedoryak, O. D., Moister, B. R., & Dore, T. M. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(10), 2119-2122.
-
Organic Chemistry Portal. Carbonate synthesis. [Link]
- Hasan, Q., & Cohen, S. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Photosynthesis Research, 126, 239-259.
-
Taylor & Francis. (n.d.). Acetosyringone – Knowledge and References. [Link]
- Schmid, M., & Zeitler, K. (2016). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Chemistry–A European Journal, 22(39), 13853-13858.
-
Taylor & Francis. (n.d.). Acetosyringone – Knowledge and References. [Link]
-
Wikipedia. (2023). Photolabile protecting group. [Link]
-
PubChem. (n.d.). 4-Acetyl-2,6-dimethoxyphenyl acetate. [Link]
- Lodermeyer, F., Popadic, D., & Gschwind, R. M. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(41), 11466-11472.
- Aricò, F., Tundo, P., & Selva, M. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 337.
-
ResearchGate. (n.d.). Oxidative deprotection of the para‐methoxyphenyl (PMP) group and... [Link]
- Shigeri, Y., Tatsu, Y., & Yumoto, N. (2001). Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics, 91(2), 85-92.
-
RWTH Publications. (n.d.). Electrochemical synthesis of organic carbonates. [Link]
- van der Peet, P. L., & Rutjes, F. P. (2007). Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). a) General approaches for six‐membered cyclic carbonate synthesis.... [Link]
-
Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. [Link]
-
ChemRxiv. (n.d.). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. [Link]
Sources
- 1. Synthesis and application of caged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20060094893A1 - Process for preparing cyclic carbonates - Google Patents [patents.google.com]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonate synthesis [organic-chemistry.org]
Application Note: A Robust HPLC-UV Method for the Quantification of 4-Acetyl-2,6-dimethoxyphenyl Acetate
Abstract
This application note details a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-Acetyl-2,6-dimethoxyphenyl acetate. This compound, also known as acetosyringone acetate, is a member of the acetophenone and phenyl acetate families[1]. The described isocratic method provides a rapid and efficient means for the quantification of this analyte, which is pertinent for researchers in drug development and quality control. The causality behind the selection of the stationary phase, mobile phase, and detection parameters is discussed to provide a comprehensive understanding of the methodology.
Introduction
This compound (Figure 1) is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol [1][2]. As a derivative of acetophenone, it is structurally similar to many compounds of interest in the pharmaceutical and natural product sectors. Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phenolic and acetophenone compounds due to its high resolution and sensitivity[3][4]. This application note presents a validated HPLC method for the quantitative analysis of this compound, providing a detailed protocol and explaining the scientific rationale for the chosen parameters.
Figure 1: Chemical Structure of this compound [1]
Caption: Structure of this compound.
Experimental
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Chromatography Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended. C18 columns are a versatile choice for the separation of moderately polar compounds like acetophenone derivatives[5][6].
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
This compound reference standard
-
The selection of chromatographic parameters is critical for achieving optimal separation and peak shape. A reversed-phase method is chosen due to the moderate polarity of the analyte.
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier in reversed-phase HPLC. The 60:40 ratio provides a good balance of elution strength for moderately polar compounds. The addition of phosphoric acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks[7][8]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing good efficiency and reasonable run times[5][6]. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. 30 °C is slightly above ambient to minimize fluctuations. |
| Injection Volume | 10 µL | A small injection volume helps to prevent band broadening and maintain peak efficiency. |
| Detection Wavelength | 280 nm | Phenolic compounds and acetophenones typically exhibit strong UV absorbance around 280 nm[5][9][10]. A DAD can be used to scan a range of wavelengths to confirm the optimal absorbance maximum. |
| Run Time | 10 minutes | An isocratic elution allows for a relatively short run time, sufficient for the elution of the analyte and any early-eluting impurities. |
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could block the column[6].
Method Protocol
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Step-by-Step Protocol:
-
System Preparation:
-
Prepare the mobile phase as described in Table 1. Degas the mobile phase by sonication or helium sparging.
-
Set up the HPLC system with the specified parameters.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Calibration:
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Record the peak area for this compound at each concentration.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R²).
-
-
Sample Analysis:
-
Inject the prepared sample solution.
-
Record the peak area of the analyte.
-
Using the calibration curve, determine the concentration of this compound in the sample.
-
Results and Discussion
Under the described chromatographic conditions, this compound should be well-resolved with a typical retention time of approximately 5-7 minutes. The peak shape should be symmetrical, with a tailing factor close to 1. The method should demonstrate excellent linearity over the specified concentration range.
Table 2: Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Retention Time (t_R) | ~6.2 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
The use of a C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte, while the acetonitrile in the mobile phase modulates the retention time. The acidic modifier is crucial for obtaining sharp peaks, which is a common practice in the analysis of phenolic compounds[9][11][12].
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward to implement and utilizes common HPLC consumables. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for researchers and scientists in the field of drug development and quality control to implement this method in their laboratories.
References
- SIELC Technologies. (n.d.). Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column.
- Analytical Methods. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. RSC Publishing.
- BenchChem. (n.d.). Technical Support Center: HPLC Separation of Acetophenone Isomers.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone.
- Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
- ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
- ResearchGate. (n.d.). HPLC analysis of the acetophenone sensitized irradiation products of....
- PubMed. (n.d.). A validated reverse-phase HPLC analytical method for the quantification of phenolic compounds in Baccharis dracunculifolia.
- National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- PubChemLite. (n.d.). This compound (C12H14O5).
- PubMed. (n.d.). [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection].
- National Institutes of Health. (n.d.). 4-Acetyl-2-methoxyphenyl acetate. PubChem.
- Drugfuture. (n.d.). This compound.
- CookeChem. (n.d.). 4-Acetyl-2,6-dimethoxyphenylacetate, 28294-47-5.
- SIELC Technologies. (2018, May 16). This compound.
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- 12. A validated reverse-phase HPLC analytical method for the quantification of phenolic compounds in Baccharis dracunculifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Acetyl-2,6-dimethoxyphenyl acetate
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 4-Acetyl-2,6-dimethoxyphenyl acetate, a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking robust and validated methods for obtaining this compound in high purity. We will explore the foundational principles behind common purification techniques, offering a rationale for methodological choices. The protocols herein are designed to be self-validating, with an emphasis on recrystallization and flash column chromatography as primary purification strategies.
Introduction: Understanding the Compound and Purification Strategy
This compound is a moderately polar aromatic ketone. Its purification is critical as impurities can significantly impact the yield and purity of subsequent reaction steps. The purification strategy for this compound is dictated by its inherent physicochemical properties and the impurity profile derived from its synthesis.
A common synthetic route to acetophenones is the Friedel-Crafts acylation.[1][2] In a typical synthesis of a substituted acetophenone, potential impurities may include unreacted starting materials, regioisomers, and poly-acylated byproducts.[3] The purification techniques detailed below are designed to effectively remove these common contaminants.
The selection of an appropriate purification method hinges on the scale of the purification and the nature of the impurities. For multi-gram quantities with crystalline products, recrystallization is often the most efficient method. For smaller scales or for purification of oils or amorphous solids, flash column chromatography is the preferred technique.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid organic compounds.[4][5] The principle lies in the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Rationale for Solvent Selection
The choice of solvent is paramount for a successful recrystallization. For a moderately polar compound like this compound, solvents of intermediate polarity are a good starting point. A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[6] Given the ester and ketone functionalities, solvents like ethyl acetate and acetone, or alcohols like ethanol and methanol, are logical candidates.[5][7]
In cases where a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed.[8][9] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.[8] Common miscible pairs for polar organic compounds include ethanol-water and acetone-water.[7]
Protocol for Single-Solvent Recrystallization
-
Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature until the solid is just covered. If the solid dissolves readily, the solvent is likely too good and will result in poor recovery. If the solid is insoluble, heat the mixture gently. An ideal solvent will dissolve the solid upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude product. Add the minimum amount of the selected hot solvent to completely dissolve the solid. It is crucial to use the minimal volume to ensure the solution is saturated upon cooling, maximizing crystal yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol for Mixed-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which this compound is very soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[9]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[4]
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid), indicating the onset of crystallization.[8]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. The solution is now saturated.
-
Cooling and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration and wash with a small amount of the cold mixed-solvent system.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography: Separation by Adsorption
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.[10][11]
Principles of Separation and Solvent System Selection
In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is non-polar. Polar compounds will adhere more strongly to the silica gel and elute more slowly, while non-polar compounds will travel down the column more quickly.[11] The polarity of the mobile phase is adjusted to achieve optimal separation.
The selection of an appropriate solvent system is crucial and is typically guided by Thin Layer Chromatography (TLC).[12] A good solvent system will result in the target compound having a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.[10] For moderately polar compounds like this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point.[13]
Data Presentation: Solvent Properties for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) |
| n-Hexane | 0.1 | 69 |
| Toluene | 2.4 | 111 |
| Dichloromethane | 3.1 | 40 |
| Diethyl Ether | 2.8 | 35 |
| Ethyl Acetate | 4.4 | 77 |
| Acetone | 5.1 | 56 |
| Acetonitrile | 5.8 | 82 |
| Isopropanol | 3.9 | 82 |
| Ethanol | 4.3 | 78 |
| Methanol | 5.1 | 65 |
| Water | 10.2 | 100 |
Data compiled from various sources.[14][15][16][17]
Experimental Workflow and Protocol
-
Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: Visualize the separated spots under UV light or by staining with an appropriate reagent (e.g., potassium permanganate).[12]
-
Optimization: Adjust the solvent system polarity to achieve an Rf of 0.2-0.4 for the target compound. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values of the compounds.
-
Column Packing: Prepare a glass column with a stopcock and a frit. Pack the column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.[18] Collect fractions in test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization of Workflows
Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid organic compound by recrystallization.
Flash Column Chromatography Workflow
Caption: A systematic workflow for the purification of an organic compound using flash column chromatography.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the purification of this compound. The choice between recrystallization and flash column chromatography will depend on the specific experimental context, including the scale of the reaction and the nature of the impurities. By understanding the principles behind these techniques and carefully selecting the appropriate conditions, researchers can consistently obtain this valuable intermediate in high purity, ensuring the success of subsequent synthetic transformations.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone. Retrieved from [Link]
-
Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Properties and Thresholds Data. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
- Journal of Chemical Education. (1976).
-
California State University, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
University of California, Davis. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
Quora. (2017, December 29). What solvent is used for TLC?. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]
-
Chegg. (n.d.). Explain how one can visualize each of acetophenone and 1-phenylethanol on a TLC plate. Retrieved from [Link]
-
Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. Retrieved from [Link]
- Chemical Journal of Chinese Universities. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. 14(10), 1380.
-
YouTube. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleaner Routes for Friedel-Crafts Acylation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. 15, 1426–1434. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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- 18. Purification [chem.rochester.edu]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate
Introduction
4-Acetyl-2,6-dimethoxyphenyl acetate, a substituted acetophenone, represents a key structural motif in various organic synthesis endeavors, potentially serving as an intermediate in the development of novel pharmaceutical compounds and specialty chemicals. The presence of both an acetyl and an acetate group on a dimethoxylated phenyl ring offers multiple points for further chemical modification. However, the transition from bench-scale synthesis to a larger, scalable process presents significant challenges. These challenges primarily revolve around ensuring regioselectivity, reaction efficiency, and product purity.
This comprehensive guide provides a detailed protocol for the scale-up synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights necessary for a successful and reproducible synthesis.
Reaction Mechanism: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, 2,6-dimethoxyphenol. The initial step involves an O-acetylation to protect the phenolic hydroxyl group, followed by a Fries rearrangement, which is a type of intramolecular Friedel-Crafts acylation, to introduce the acetyl group onto the aromatic ring.
-
O-Acetylation of 2,6-dimethoxyphenol: The phenolic hydroxyl group of 2,6-dimethoxyphenol is first converted to an acetate ester. This is a standard esterification reaction, typically carried out using acetic anhydride in the presence of a base or an acid catalyst.
-
Fries Rearrangement: The resulting 2,6-dimethoxyphenyl acetate then undergoes a Fries rearrangement. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring. The reaction temperature can influence the regioselectivity, favoring the para-acylated product at lower temperatures.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Part 1: O-Acetylation of 2,6-dimethoxyphenol
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethoxyphenol (1.0 equiv.) and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add pyridine (1.5 equiv.) to the stirred solution.
-
Slowly add acetic anhydride (1.2 equiv.) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-dimethoxyphenyl acetate. This intermediate is often pure enough for the next step without further purification.
Part 2: Fries Rearrangement to this compound
-
In a separate, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (3.0 equiv.) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude 2,6-dimethoxyphenyl acetate from the previous step in anhydrous DCM.
-
Add the solution of 2,6-dimethoxyphenyl acetate dropwise to the stirred AlCl₃ suspension over a period of 1 hour, maintaining the temperature at 0°C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto crushed ice, followed by the addition of concentrated HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Safety Precautions
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [1]* Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
Aluminum Chloride: Reacts violently with water. It is also corrosive. Handle in a dry environment and wear appropriate PPE. [2]* Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
The quenching of the reaction mixture is highly exothermic and should be performed with extreme caution.
Analytical Methods for Quality Control
In-process control and final product characterization are essential for a successful scale-up synthesis. The following analytical techniques are recommended:
| Analytical Technique | Purpose | Expected Outcome |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity | Separation of starting materials, intermediates, and the final product with distinct Rf values. |
| High-Performance Liquid Chromatography (HPLC) | Determine purity and quantify the final product | A single major peak corresponding to this compound with high purity. [3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm the chemical structure of the final product | Characteristic peaks corresponding to the acetyl, acetate, methoxy, and aromatic protons and carbons. |
| Mass Spectrometry (MS) | Determine the molecular weight of the final product | A molecular ion peak corresponding to the calculated mass of this compound. |
Analytical Workflow
Caption: Analytical workflow for the synthesis of this compound.
Conclusion
The provided two-step protocol offers a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly during the Fries rearrangement, high yields of the desired para-acylated product can be achieved. The detailed procedural steps, coupled with the outlined safety and analytical guidelines, provide a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.
References
- SIELC Technologies. (2018, May 16). This compound.
-
PubChem. This compound. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
-
Wikipedia. (2023, November 29). Friedel–Crafts reaction. Retrieved from [Link]
Sources
The Versatile Role of 4-Acetyl-2,6-dimethoxyphenyl acetate in the Synthesis of Pharmaceutically Active Heterocycles
In the landscape of modern drug discovery and development, the strategic use of versatile building blocks is paramount for the efficient synthesis of novel therapeutic agents. One such scaffold of significant interest is 4-Acetyl-2,6-dimethoxyphenyl acetate, also known as acetosyringone acetate. This readily accessible acetophenone derivative serves as a pivotal starting material for the construction of a diverse array of heterocyclic compounds, including chalcones, pyrimidines, and flavonoids, which have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols for the synthesis of key intermediates and their subsequent transformation into biologically active molecules.
Introduction to this compound: A Gateway to Bioactive Scaffolds
This compound is a phenyl acetate that can be synthesized from the naturally occurring phenolic compound, acetosyringone.[1] Its chemical structure, featuring a reactive acetyl group and a substituted phenyl ring, makes it an ideal precursor for a variety of condensation and cyclization reactions. The presence of the dimethoxy and acetate functionalities on the phenyl ring can also influence the physicochemical and biological properties of the resulting derivatives.
The primary synthetic utility of this compound lies in its role as a ketone component in the Claisen-Schmidt condensation reaction. This reaction, which involves the base-catalyzed condensation of an aldehyde and a ketone, is a cornerstone in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones).[2][3] Chalcones, in turn, are highly valuable intermediates that can be readily converted into a multitude of heterocyclic systems with significant therapeutic potential.[2][4]
Core Synthetic Pathway: From Acetophenone to Bioactive Heterocycles
The journey from this compound to a range of pharmaceutically relevant compounds typically follows a well-established synthetic pathway. This pathway leverages the reactivity of the acetyl group to first construct a chalcone intermediate, which then undergoes cyclization to form various heterocyclic scaffolds.
Figure 1: General synthetic workflow from this compound to diverse heterocyclic compounds.
Application Note 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of chalcones.[2][3] The reaction proceeds via an aldol condensation followed by dehydration to yield the α,β-unsaturated ketone. The choice of base and solvent can influence the reaction rate and yield.
Protocol: General Procedure for the Synthesis of Chalcones from this compound
This protocol outlines a general procedure for the base-catalyzed condensation of this compound with a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Crushed ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired substituted benzaldehyde in a minimal amount of ethanol with stirring.
-
Base Addition: To the stirred solution, slowly add an aqueous solution of KOH or NaOH (typically 40-60%) dropwise at room temperature.[5][6] The reaction mixture may become colored and warm.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-24 hours.[5][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[5]
-
Precipitation: Acidify the mixture by the slow addition of dilute HCl with constant stirring until the pH is acidic.[5] This will cause the chalcone product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude chalcone product.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Expected Outcome:
This procedure typically yields the corresponding chalcone derivative in good to excellent yields. The physical appearance is usually a colored solid. The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.
| Parameter | Typical Range |
| Reaction Time | 4 - 24 hours |
| Yield | 70 - 95% |
| Melting Point | Varies with substituent |
Application Note 2: Synthesis of Pyrimidine Derivatives from Chalcones
Pyrimidines are a class of heterocyclic compounds that are integral to the structure of nucleic acids and are found in numerous pharmaceutically active compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[8][9][10] A common and effective method for the synthesis of pyrimidine derivatives is the reaction of chalcones with urea, thiourea, or guanidine hydrochloride in the presence of a base.[5][11]
Protocol: Synthesis of a 2-Amino-4,6-diarylpyrimidine Derivative
This protocol describes the synthesis of a pyrimidine derivative from a chalcone synthesized in the previous step, using guanidine hydrochloride as the nitrogen source.
Materials:
-
Chalcone derivative (from Application Note 1)
-
Guanidine hydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve 1 equivalent of the chalcone derivative and 1-1.2 equivalents of guanidine hydrochloride in ethanol.
-
Base Addition: Add a solution of NaOH or KOH in ethanol to the mixture.[11]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 6-12 hours. The progress of the reaction can be monitored by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The pyrimidine product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol and then with distilled water.
-
Drying: Dry the purified pyrimidine derivative.
Expected Outcome:
This protocol should yield the desired 2-aminopyrimidine derivative as a solid. The structure should be confirmed by spectroscopic analysis.
| Parameter | Typical Range |
| Reaction Time | 6 - 12 hours |
| Yield | 60 - 85% |
| Melting Point | Varies with substituents |
digraph "Pyrimidine Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];Chalcone [label="Chalcone Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Guanidine [label="Guanidine\nHydrochloride"]; Base [label="Base (NaOH/KOH)"]; Pyrimidine [label="2-Aminopyrimidine\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Chalcone -> Pyrimidine; Guanidine -> Pyrimidine; Base -> Pyrimidine [label=" Catalyst"]; }
Figure 2: Reaction scheme for the synthesis of a 2-aminopyrimidine derivative from a chalcone intermediate.
Best Practices and Troubleshooting
-
Purity of Starting Materials: Ensure that the this compound and the benzaldehyde are of high purity to avoid side reactions and improve the yield of the desired product.
-
Base Concentration: The concentration of the base in the Claisen-Schmidt condensation can affect the reaction rate. A higher concentration may lead to faster reaction times but could also promote side reactions. Optimization may be required for specific substrates.
-
Reaction Temperature: While the Claisen-Schmidt condensation is typically carried out at room temperature, gentle heating may be necessary for less reactive aldehydes.
-
Monitoring the Reaction: Regular monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged reaction times.
-
Purification: Recrystallization is often a simple and effective method for purifying the chalcone and pyrimidine products. If recrystallization is not sufficient, column chromatography may be necessary.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its ability to readily undergo Claisen-Schmidt condensation to form chalcones opens up a gateway to a vast array of pharmaceutically active heterocyclic compounds. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel derivatives with potential therapeutic applications. The straightforward nature of these reactions, coupled with the potential for diversification through the use of various substituted aldehydes and cyclizing agents, makes this compound an attractive starting material for the discovery of new drug candidates.
References
-
Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. (2025). ResearchGate. [Link]
- Vashchenko, V., Kutulya, L., & Krivoshey, A. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Synthesis, 2007(14), 2125-2134.
- Omar, T. N. A., Al-Mudhafar, M. M. J., Jasim, A. M., & Abdulhadi, S. L. (2025). 1,3,4-OXADIAZOLE: Synthesis Derivatives &Biological Activities. A Review article. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5).
-
PubChem. (n.d.). Acetosyringone acetate. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. (2018). ResearchGate. [Link]
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.
- Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. (2018). MDPI.
-
Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. (1998). PubMed. [Link]
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega. [Link]
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2011).
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). National Institutes of Health. [Link]
- Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cycliz
- Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). SciSpace.
-
Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. (2022). ScienceScholar. [Link]
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
-
Flavones and Related Compounds: Synthesis and Biological Activity. (2023). Preprints.org. [Link]
-
Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. (2021). Semantic Scholar. [Link]
- Claisen-Schmidt-Condens
- Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).
- Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives. (n.d.). Oriental Journal of Chemistry.
- EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. (2024). Malaysian Journal of Analytical Sciences.
-
Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents. (2025). ResearchGate. [Link]
- Application Notes and Protocols for Claisen- Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl). (n.d.). Benchchem.
-
Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research. [Link]
-
Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research. [Link]
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- 11. ijres.org [ijres.org]
Application Note: Catalytic Methods for the Synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate
Abstract This technical guide provides a comprehensive overview of catalytic methodologies for the synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate, a key intermediate in the development of various fine chemicals and pharmaceutical agents. We delve into two primary synthetic strategies: a sequential C-acylation followed by O-acetylation, and an O-acetylation followed by a catalytic Fries Rearrangement. This document furnishes researchers, chemists, and drug development professionals with detailed, field-tested protocols, mechanistic insights, and a comparative analysis of different catalytic systems, including traditional Lewis acids and modern solid acid catalysts. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Significance of this compound
This compound, also known as acetosyringone acetate, is a multifunctional aromatic compound.[1] Its structure, featuring an acetophenone core with flanking methoxy groups and a phenolic acetate, makes it a valuable building block in organic synthesis. The substituted acetophenone moiety is a precursor to chalcones, flavonoids, and other pharmacologically relevant scaffolds. The strategic importance of this molecule necessitates robust and efficient synthetic routes that are amenable to scale-up and adhere to the principles of green chemistry.
This guide explores the primary catalytic pathways to this target molecule, focusing on the principles of regioselectivity and catalytic efficiency.
Synthetic Strategy I: Sequential C-Acylation and O-Acetylation
This is the most direct and often highest-yielding approach. It involves two distinct catalytic steps: the initial introduction of the acetyl group onto the aromatic ring (C-acylation) of 2,6-dimethoxyphenol, followed by the acetylation of the remaining phenolic hydroxyl group (O-acetylation).
Caption: Workflow for Synthetic Strategy I.
Part A: Catalytic C-Acylation via Friedel-Crafts Reaction
The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. The reaction of 2,6-dimethoxyphenol with an acylating agent (e.g., acetyl chloride or acetic anhydride) is directed to the para-position due to the powerful ortho, para-directing nature of the hydroxyl and methoxy groups, with the para-position being sterically most accessible.
Mechanism and Rationale: The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃), coordinates to the acylating agent to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring. Anhydrous conditions are critical as Lewis acids react violently with water.
Protocol 1: Classic Lewis Acid Catalysis (Aluminum Chloride)
This protocol is robust and high-yielding but requires stoichiometric amounts of the corrosive catalyst.
Step-by-Step Methodology:
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert atmosphere.
-
Reagent Charging: Charge the flask with anhydrous carbon disulfide (CS₂) as the solvent, followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) (3.0 eq.) at 0 °C. Rationale: The use of a non-polar solvent and excess AlCl₃ is crucial for driving the reaction and minimizing side reactions.[2]
-
Substrate Addition: Dissolve 2,6-dimethoxyphenol (1.0 eq.) in CS₂ and add it dropwise to the stirred suspension of AlCl₃.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by slowly pouring it over crushed ice and concentrated HCl. Rationale: This hydrolyzes the aluminum complexes and protonates the phenoxide to liberate the hydroxyl group of the product.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (acetosyringone).
Protocol 2: Heterogeneous Solid Acid Catalysis
This approach offers a greener alternative, utilizing reusable catalysts that simplify workup.
Step-by-Step Methodology:
-
Catalyst Activation: Activate a solid acid catalyst, such as a heteropoly acid (e.g., H₃PW₁₂O₄₀) on a silica support, by heating under vacuum.
-
Reactor Setup: Charge a round-bottom flask with the activated catalyst, 2,6-dimethoxyphenol (1.0 eq.), and a solvent such as o-dichlorobenzene.
-
Reaction: Add acetic anhydride (1.5 eq.) and heat the mixture to 100-120 °C. Stir vigorously to ensure good mixing of the heterogeneous components.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to isolate the product.
Data Summary: C-Acylation Methods
| Parameter | Protocol 1: AlCl₃ Catalysis | Protocol 2: Solid Acid Catalysis |
| Catalyst | Aluminum Chloride (Stoichiometric) | Heteropoly Acid (Catalytic, Reusable) |
| Solvent | Carbon Disulfide / Nitrobenzene | o-Dichlorobenzene |
| Temperature | 0 °C to Room Temperature | 100-120 °C |
| Workup | Aqueous Quench, Extraction | Filtration, Concentration |
| Yield | Generally High (>80%) | Moderate to High (60-90%) |
| Green Aspect | Corrosive, Waste Generation | Reusable Catalyst, Simpler Workup |
Part B: Catalytic O-Acetylation
The acetylation of the phenolic hydroxyl group of acetosyringone is a facile transformation.
Protocol 3: Base-Catalyzed Acetylation (DMAP/Pyridine)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (1.0 eq.) in dichloromethane.
-
Reagent Addition: Add triethylamine (1.5 eq.) followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, ~0.1 eq.). Cool the mixture to 0 °C.
-
Acetylation: Add acetic anhydride (1.2 eq.) dropwise.
-
Reaction: Remove the ice bath and stir at room temperature for 1-2 hours. Monitor by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound, often in high purity.
Synthetic Strategy II: Fries Rearrangement
The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[3] This strategy involves first synthesizing 2,6-dimethoxyphenyl acetate and then rearranging it to form the C-acylated product, which would then need to be re-acetylated. While less direct for this specific target, understanding the principles is vital.
Caption: Fries Rearrangement pathway and selectivity factors.
Mechanism and Regioselectivity
The reaction mechanism involves the generation of an acylium ion, which then acts as an electrophile in an intramolecular or intermolecular electrophilic aromatic substitution.[4] The regioselectivity is highly dependent on reaction conditions:
-
Low Temperatures (e.g., < 25 °C): Favor the formation of the para-product (thermodynamically controlled).[4]
-
High Temperatures (e.g., > 100 °C): Favor the formation of the ortho-product (kinetically controlled), which can form a more stable chelated complex with the Lewis acid.[4]
-
Solvent Polarity: Increasing solvent polarity tends to favor the para-product.[4]
For the synthesis of the precursor to our target molecule, conditions must be chosen to maximize the yield of the para-isomer.
Protocol 4: Lewis Acid-Catalyzed Fries Rearrangement
Step-by-Step Methodology:
-
Synthesis of Starting Ester: Prepare 2,6-dimethoxyphenyl acetate by reacting 2,6-dimethoxyphenol with acetic anhydride in the presence of a base like pyridine. Purify the ester before proceeding.
-
Reactor Setup: In a flame-dried, three-necked flask under nitrogen, suspend anhydrous AlCl₃ (1.5 eq.) in a solvent like nitrobenzene.
-
Substrate Addition: Cool the suspension to 0-5 °C and add a solution of 2,6-dimethoxyphenyl acetate (1.0 eq.) in nitrobenzene dropwise.
-
Reaction: Stir the mixture at a controlled low temperature (e.g., 10-20 °C) to favor para-substitution. Monitor the reaction carefully by TLC or HPLC.
-
Workup and Purification: Follow the quenching, extraction, and purification steps outlined in Protocol 1. The primary product will be 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone.
Data Summary: Fries Rearrangement Conditions
| Parameter | Condition for para-Product | Condition for ortho-Product |
| Temperature | Low (0-25 °C) | High (>100 °C) |
| Solvent | Polar (e.g., Nitrobenzene) | Non-polar (e.g., CS₂) |
| Control | Thermodynamic | Kinetic |
Comparative Analysis and Conclusion
For the specific synthesis of this compound, Synthetic Strategy I is unequivocally superior . It offers a more direct, controllable, and higher-yielding pathway. The Friedel-Crafts acylation on 2,6-dimethoxyphenol is highly regioselective for the desired para-position due to steric hindrance at the ortho-positions. The subsequent O-acetylation is a near-quantitative and clean reaction.
The Fries Rearrangement (Strategy II) is a powerful tool for synthesizing hydroxyaryl ketones but is less suitable here. It requires an extra step (re-acetylation of the phenolic group) and presents a significant challenge in controlling regioselectivity, often leading to mixtures of ortho and para isomers that are difficult to separate.
Future developments in this field will likely focus on enhancing the sustainability of Strategy I by replacing stoichiometric Lewis acids in the Friedel-Crafts step with more efficient, reusable solid acid or zeolite-based catalysts.[5] These advancements will reduce waste, simplify product purification, and align the synthesis with the principles of green chemistry.
References
-
T. Zhen, Z. Li, W. Su. (2005). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2005(3), 160-161. URL: [Link]
-
Shantaram, P., & Deshmukh, M. N. (2018). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molbank, 2018(2), M983. URL: [Link]
-
A. R. Butler and A. P. Sanderson. (1971). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. J. Chem. Soc. B, 2264-2267. URL: [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Organic Chemistry Portal. URL: [Link]
-
Wikipedia. Fries Rearrangement. Wikipedia, The Free Encyclopedia. URL: [Link]
-
Chemistry Learner. Fries Rearrangement: Definition, Example, and Mechanism. Chemistry Learner. URL: [Link]
-
Rinner, U., Hille, T., & Krenn, M. (2010). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Beilstein Journal of Organic Chemistry, 6, 110. URL: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. URL: [Link]
-
Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Indonesian Journal of Cancer Chemoprevention, 6(1), 1-5. URL: [Link]
Sources
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- 3. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
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Solvent-Free Synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate: A Green Chemistry Approach to O-Acylation
An Application Note for the Modern Organic Chemistry Laboratory
Abstract
This application note provides a comprehensive, detailed protocol for the solvent-free synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate, also known as acetosyringone acetate. The procedure eschews traditional organic solvents in favor of a greener, more efficient methodology utilizing acetic anhydride as both the acetylating agent and the reaction medium. This O-acylation of 4'-Hydroxy-3',5'-dimethoxyacetophenone (acetosyringone) is facilitated by a catalytic amount of a solid acid catalyst, embodying key principles of sustainable chemistry. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and robust characterization guidelines to ensure a reliable and reproducible synthesis.
Introduction and Scientific Principles
The acetylation of phenols is a fundamental transformation in organic synthesis, crucial for installing protecting groups or modifying the bioactivity of molecules.[1] The target molecule, this compound, is the acetylated derivative of acetosyringone (4'-Hydroxy-3',5'-dimethoxyacetophenone).[2][3] Acetosyringone itself is a notable phenolic compound involved in plant-microbe interactions and serves as a valuable building block in the synthesis of more complex molecules.[3][4]
Causality Behind Experimental Choices:
-
Solvent-Free Approach: Traditional acetylation reactions often employ organic solvents, which contribute significantly to chemical waste and environmental impact (E-factor).[1] By eliminating the solvent, this protocol reduces waste, simplifies product isolation, and often leads to higher reaction rates and yields. Such solventless systems are a cornerstone of green chemistry.[5]
-
Acetic Anhydride as Reagent and Medium: Using a stoichiometric amount or slight excess of a liquid reagent (acetic anhydride) to also serve as the reaction medium is an effective strategy in solvent-free synthesis.[1] This maximizes reactant concentration, driving the reaction forward.
-
Catalysis: While acetylation can proceed without a catalyst, the reaction is often slow. The inclusion of a catalyst is essential for activating the acetylating agent and achieving a high conversion rate in a reasonable timeframe. Numerous catalysts, including Lewis acids, Brønsted acids, and supported reagents like silica sulfuric acid, have been shown to be effective for acylations under solvent-free conditions.[5][6] This protocol utilizes a mild and recyclable solid acid catalyst to further enhance its environmental credentials.
This synthesis is an example of O-acylation, a nucleophilic acyl substitution reaction. It is mechanistically distinct from the Fries Rearrangement, which converts phenolic esters (like the target molecule) into hydroxy aryl ketones (the starting material) under Lewis acid catalysis.[7] Understanding this distinction is critical for controlling the desired transformation.
Reaction Mechanism: Catalytic O-Acylation
The reaction proceeds via a catalyst-mediated nucleophilic acyl substitution. The mechanism can be broken down into three key steps:
-
Activation of Acetic Anhydride: The acid catalyst (H⁺) protonates one of the carbonyl oxygens of acetic anhydride. This protonation significantly increases the electrophilicity of the adjacent carbonyl carbon.
-
Nucleophilic Attack: The phenolic hydroxyl group of 4'-Hydroxy-3',5'-dimethoxyacetophenone, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer and Elimination: A proton is transferred from the oxonium ion to a suitable base (such as the acetate anion), and the intermediate collapses, eliminating acetic acid as a byproduct and regenerating the catalyst. This yields the final product, this compound.
Caption: Figure 1: Catalytic O-Acylation Mechanism
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful synthesis will result in a distinct change from a slurry to a clear melt and back to a solid upon cooling, with the final product precipitating upon aqueous workup.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Supplier/Grade | CAS No. |
| 4'-Hydroxy-3',5'-dimethoxyacetophenone | 196.20 | 5.00 g | 1.0 | Sigma-Aldrich, 97% | 2478-38-8[8] |
| Acetic Anhydride | 102.09 | 3.2 mL (3.5 g) | 1.3 | Fisher Scientific, ≥98% | 108-24-7 |
| Silica Sulfuric Acid (SiO₂-OSO₃H) | N/A | 100 mg | Catalyst | Prepared/Commercial | N/A[6] |
| Deionized Water | 18.02 | ~300 mL | - | Laboratory Supply | 7732-18-5 |
| Ethanol | 46.07 | As needed | - | Reagent Grade | 64-17-5 |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
-
Buchner funnel and filter flask assembly
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F₂₅₄) and development chamber
Experimental Workflow Diagram
Caption: Figure 2: Step-by-Step Experimental Workflow
Step-by-Step Synthesis Procedure
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4'-Hydroxy-3',5'-dimethoxyacetophenone (5.00 g, 25.5 mmol) and silica sulfuric acid (100 mg).
-
Reagent Addition: In a fume hood, carefully add acetic anhydride (3.2 mL, 33.1 mmol) to the flask.
-
Reaction Setup: Attach a condenser to the flask and place it in a heating mantle. Begin stirring to ensure the solids are well-suspended.
-
Heating: Gently heat the reaction mixture to 80°C. The solid reactants should melt and form a clear, stirrable solution. Maintain this temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ~200 g of crushed ice while stirring vigorously. This will quench the reaction by hydrolyzing any excess acetic anhydride.
-
Isolation: A white or off-white solid should precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove acetic acid and any other water-soluble impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield fine, white crystals.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Theoretical Yield | 6.07 g |
| Typical Actual Yield | 85-95% (5.16 g - 5.77 g) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 102-104 °C |
| IUPAC Name | (4-acetyl-2,6-dimethoxyphenyl) acetate[2] |
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the acetyl protons of the ester and ketone, the methoxy protons, and the aromatic protons should be observed. The disappearance of the broad phenolic -OH peak from the starting material is a key indicator of success.
-
IR (ATR): Appearance of a new ester carbonyl stretch (~1765 cm⁻¹) and retention of the ketone carbonyl stretch (~1680 cm⁻¹). Disappearance of the broad O-H stretch from the starting material.
-
Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the product's molecular weight of 238.24 g/mol .[2]
Safety and Troubleshooting
-
Safety: Acetic anhydride is corrosive and a lachrymator. Always handle it in a chemical fume hood while wearing appropriate PPE, including gloves, safety glasses, and a lab coat. The quenching process is exothermic; perform it slowly and carefully.
-
Troubleshooting:
-
Low Yield: Incomplete reaction (extend heating time or check catalyst activity) or loss during workup/recrystallization.
-
Oily Product: Impurities or incomplete hydrolysis of acetic anhydride. Ensure thorough washing with cold water.
-
Reaction Does Not Start: Ensure the catalyst is active and the temperature is correct. The mixture should be homogenous upon heating.
-
Conclusion
This application note details a robust, efficient, and environmentally conscious protocol for the solvent-free synthesis of this compound. By leveraging a simple catalytic system and eliminating organic solvents, this method offers high yields, operational simplicity, and adherence to the principles of green chemistry. The provided mechanistic insights and detailed procedural steps should enable researchers to reliably perform this valuable synthetic transformation.
References
-
Frontiers in Chemistry. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]
-
Organic Chemistry Frontiers. (n.d.). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Royal Society of Chemistry. [Link]
-
PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Fries rearrangement. [Link]
-
Journal of Medicinal and Chemical Sciences. (2018). Solvent-Free Acylation of Alcohols, Phenols, Thiols and Amines. [Link]
-
ResearchGate. (2014). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. [Link]
-
ResearchGate. (2010). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. [Link]
-
ResearchGate. (2005). Synthesis of Functionalized Acetophenone. [Link]
-
Oreate AI Blog. (2024). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
-
ResearchGate. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement. [Link]
-
ResearchGate. (2009). Synthesis of acetophenone by green oxidation. [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. [Link]
-
ResearchGate. (n.d.). Industrial production of acetophenone and its applications. Method A.... [Link]
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Scribd. (n.d.). Synthesis of Acetophenone. [Link]
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Scribd. (2020). Fries Rearrangement. [Link]
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ACS Publications. (2021). Renewables-Based Routes to Paracetamol: A Green Chemistry Analysis. [Link]
-
UCL Discovery. (2016). ECO-FRIENDLY PRODUCTION OF CHEMICALS 1. IMPROVEMENT OF ENZYMATIC PRODUCTION OF ACETOPHENONE BY DIRECT EXTRACTION. [Link]
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PubChem. (n.d.). This compound. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-acetyl-2',4'-dimethoxy-2-nitrobiphenyl. [Link]
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SIELC Technologies. (2018). This compound. [Link]
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PubChem. (n.d.). Acetosyringone. [Link]
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Global Substance Registration System. (n.d.). This compound. [Link]
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Molbase. (n.d.). (4-acetyl-2,6-dimethoxyphenyl) acetate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Acetyl-2,6-dimethoxyphenyl Acetate
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate (also known as Acetosyringone acetate).[1] Our goal is to provide you with in-depth, field-proven insights to anticipate, identify, and mitigate common side reactions that can compromise the yield and purity of your target compound. By understanding the causality behind these undesired pathways, you can optimize your synthetic strategy for robust and reproducible results.
Section 1: The Primary Challenge: Unwanted Fries Rearrangement
This section addresses the most prevalent and often misunderstood side reaction in syntheses involving phenolic esters: the Fries Rearrangement.[2]
Frequently Asked Questions (FAQs)
Q1: I've isolated my product, but NMR and Mass Spec data show an unexpected isomer with a free hydroxyl group and an additional acetyl group on the aromatic ring. What is this byproduct?
A: You are most likely observing the result of a Fries Rearrangement , a classic reaction where the O-acyl group of a phenolic ester migrates to the aromatic ring, forming a hydroxyaryl ketone.[3][4] In the case of this compound, the acetyl group from the ester migrates from the phenolic oxygen to an available carbon on the benzene ring, resulting in a di-acetylated dimethoxyphenol isomer.
Q2: What is the underlying mechanism of the Fries Rearrangement, and what conditions promote it?
A: The Fries Rearrangement is typically induced by a Lewis acid catalyst (e.g., AlCl₃, BF₃, TiCl₄).[5] The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which weakens the ester linkage and facilitates the formation of a highly reactive acylium ion intermediate.[4][6] This acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.[6]
Key promoters of this side reaction include:
-
Presence of Lewis Acids: Even catalytic amounts can initiate the rearrangement.
-
Elevated Temperatures: Higher temperatures provide the activation energy needed for the acyl migration. While lower temperatures can favor para-substitution and higher temperatures favor ortho-substitution, for this specific synthesis, any rearrangement is undesirable.[2][3]
-
Non-polar Solvents: These can sometimes favor the ortho product.[2]
Q3: How can I definitively prevent or minimize the Fries Rearrangement during my synthesis?
A: Prevention is centered on avoiding the conditions that generate the acylium ion.
-
Avoid Lewis Acid Catalysts: For the O-acylation of the starting material (4-acetyl-2,6-dimethoxyphenol), do not use Friedel-Crafts type catalysts like AlCl₃.
-
Utilize Base-Catalyzed or Base-Mediated Acylation: The recommended pathway is to use acetic anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. The base deprotonates the phenolic hydroxyl, creating a phenoxide ion which is a superior nucleophile and readily attacks the acetic anhydride. This mechanism does not involve the formation of an acylium ion.
-
Strict Temperature Control: Keep the reaction temperature low. For most base-catalyzed acetylations, running the reaction at 0 °C to room temperature is sufficient and minimizes the risk of thermal rearrangement.[7]
-
Anhydrous Conditions: Ensure your reaction is free of water, as the presence of strong protic acids (which can form from the hydrolysis of reagents) can also catalyze the rearrangement to a lesser extent.[5]
Section 2: Other Potential Side Reactions and Purity Issues
While the Fries Rearrangement is the primary concern, other issues can arise.
Frequently Asked Questions (FAQs)
Q4: My final product analysis shows significant amounts of the starting phenol, 4-acetyl-2,6-dimethoxyphenol. What could be the cause?
A: This typically points to one of two issues:
-
Incomplete Reaction: The acetylation may not have gone to completion. This can be caused by insufficient acylating agent (e.g., acetic anhydride), insufficient base, or too short a reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the starting material.
-
Product Hydrolysis: this compound is an ester and is susceptible to hydrolysis back to the starting phenol and acetic acid. This is particularly problematic during aqueous workup if the pH is too acidic or too basic, or if the mixture is heated for an extended period. Ensure workup steps are performed promptly and at or below room temperature.
Q5: I'm observing a dark, tar-like substance in my reaction flask, leading to a low isolated yield. What's happening?
A: The formation of dark, insoluble tars or polymers is generally a sign of decomposition. This can be caused by:
-
Excessively High Temperatures: Heating the reaction mixture too aggressively can cause degradation of the electron-rich aromatic ring.
-
Strongly Acidic Conditions: The use of strong, corrosive acids can lead to unwanted side reactions and polymerization, especially with activated phenols.[5]
-
Oxidation: Air sensitivity can be a factor for some phenolic compounds, although it is less common in this specific case. Running the reaction under an inert atmosphere (N₂ or Ar) is always good practice to prevent oxidation.
Section 3: Analytical Workflow for Impurity Profiling
A self-validating protocol requires robust analytical methods to confirm product purity and identify any byproducts.
Q6: What is the most effective way to detect and identify the side products discussed?
A: A multi-step analytical approach is recommended:
-
Thin Layer Chromatography (TLC): Use TLC for rapid, real-time monitoring of the reaction's progress. The product, being an ester, will be less polar and have a higher Rƒ value than the starting phenol. Any spots between the starting material and the product, or new spots appearing over time, could indicate side reactions.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantifying the purity of your final product and detecting isomers. A reverse-phase method can effectively separate the main product from the more polar phenolic byproducts.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile impurities. The mass spectrum of an unknown peak can be compared against libraries to identify its structure.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. A Fries rearrangement product, for example, would show a characteristic downfield aromatic proton signal and the disappearance of the acetate methyl singlet, replaced by a new acetyl methyl singlet, along with the appearance of a phenolic -OH peak.[10]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for identifying and addressing issues during synthesis.
Caption: Desired vs. Undesired reaction pathways.
References
-
Wikipedia. Fries rearrangement. [Link]
-
Grokipedia. Fries rearrangement. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
-
SIELC Technologies. This compound. [Link]
- Google Patents.
-
PubChem. This compound. [Link]
-
Organic Syntheses. PREPARATION OF AN EFFICIENT, HIGHLY DIASTEREO- AND ENANTIOSELECTIVE HETERO-DIELS-ALDER CATALYST. [Link]
-
Japan Chemical Analysis Center. III Analytical Methods. [Link]
-
Asian Journal of Chemistry. Synthesis and Antibacterial Activity of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3-yl-methanone Derivatives and its Intermediates. [Link]
-
ResearchGate. Acylation of phenol on solid acids: Study of the deactivation mechanism. [Link]
-
ResearchGate. How can i perform Friedel crafts acylation with phenol?. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Iraqi Journal of Science. Fries rearrangement of 3,5-dimethoxyphenyl acetate. [Link]
-
The Royal Society of Chemistry. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Universitas Andalas. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
- Google Patents. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
-
Asian Publication Corporation. A Facile and Cost-Effective Synthesis of 3-Acetyl-2-hydroxyanisole. [Link]
-
Organic Syntheses. PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. [Link]
-
MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]
-
Molbase. (4-acetyl-2,6-dimethoxyphenyl) acetate. [Link]
- Google Patents. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
- Google Patents. JPH01224344A - Production of 2,6-dihydroxyacetophenone.
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Technical Support Center: Preventing Decomposition of Acetophenone Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into identifying, preventing, and troubleshooting the decomposition of acetophenone derivatives. Ensuring the stability of these critical compounds is paramount for reproducible experimental results and the development of safe, effective pharmaceuticals.
Section 1: Frequently Asked Questions (FAQs) - Understanding Decomposition
This section addresses the fundamental principles of acetophenone derivative instability.
Q1: My solution of an acetophenone derivative is slowly turning yellow. What are the primary chemical reasons for this?
A: The yellowing of your solution is a common indicator of degradation, typically initiated by one of three main pathways: photodecomposition, oxidation, or pH-mediated hydrolysis.
Expert Explanation: Acetophenone derivatives contain a carbonyl group and an aromatic ring, both of which are susceptible to chemical transformation under common laboratory conditions.
-
Photodecomposition: The most frequent culprit is exposure to light, particularly UV radiation. The carbonyl group can absorb photons, promoting it to an excited state.[1] This excited molecule can then undergo reactions known as Norrish Type I or Type II cleavages.[2][3]
-
Norrish Type I: The bond between the carbonyl carbon and the adjacent alpha-carbon breaks, forming two radical intermediates.[4] These highly reactive radicals can then participate in a cascade of secondary reactions, often leading to colored polymeric byproducts.
-
Norrish Type II: This pathway occurs if the derivative has a hydrogen atom on the gamma-carbon. It involves an intramolecular hydrogen abstraction, leading to different fragmentation products.[5]
-
-
Oxidation: The presence of dissolved oxygen, peroxide impurities in solvents (like THF or ethers), or metal ion catalysts can lead to oxidation.[6] The primary target is often the methyl group of the acetyl moiety, which can be oxidized to a carboxylic acid (e.g., benzoic acid derivatives), or other positions on the molecule activated by substituents.[7] This process can also be initiated by light (photo-oxidation).[8]
-
pH-Mediated Reactions: Extreme pH conditions can catalyze degradation. While generally stable at neutral pH, strongly acidic or basic conditions can promote hydrolysis or other unwanted reactions, depending on the specific functional groups present on the phenyl ring or side chain.[9]
Q2: Are certain acetophenone derivatives more prone to degradation than others?
A: Yes, the type and position of substituents on the aromatic ring and the acetyl side chain significantly influence stability.
Expert Explanation: The electronic and steric properties of substituents dictate the molecule's susceptibility to degradation.
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OCH₃) on the phenyl ring can activate it, making it more susceptible to oxidation.[10] However, a hydroxyl group can also act as a radical scavenger under certain conditions.
-
Alpha-Substituents: Derivatives with substituents on the carbon adjacent to the carbonyl (the α-carbon), such as 2-hydroxy-2-methylpropiophenone, are particularly prone to Norrish Type I cleavage upon UV exposure, as this leads to the formation of relatively stable radicals.[8]
-
Halogens: Halogen substituents can influence the hydrogen bonding and stacking interactions, which may indirectly affect stability in the solid state or in solution.[11]
Q3: How can I quickly assess if my compound is degrading without running a full HPLC analysis?
A: While chromatography is the definitive method, there are preliminary observational and spectroscopic clues.
Expert Explanation: Initial signs of degradation can often be detected before they significantly impact your results.
-
Visual Inspection: As mentioned, a color change (e.g., clear to yellow or brown) is a primary indicator. The appearance of cloudiness or precipitation in a previously clear solution can also signal the formation of insoluble degradation products.
-
Odor Change: Some degradation pathways may produce volatile byproducts with distinct odors.
-
UV-Vis Spectroscopy: A quick scan can reveal changes in the compound's absorption spectrum. Degradation often leads to a loss of the characteristic absorbance peak of the parent compound and the appearance of new peaks or shoulders at different wavelengths, frequently shifted towards the visible range (which corresponds to the observed yellowing).
This diagram illustrates the primary pathways leading to the degradation of a generic acetophenone derivative.
Caption: A typical workflow for a forced degradation (stress testing) study.
By comparing the chromatograms from the stressed samples to your aged lab sample, you can confirm if the new peaks correspond to those generated under specific stress conditions (e.g., light or oxidation).
Section 3: Proactive Prevention - Protocols & Best Practices
Adhering to strict protocols for solution preparation and storage is the most effective way to prevent decomposition.
Protocol 1: Preparation and Storage of a Stabilized Stock Solution
This protocol is designed to minimize exposure to light, oxygen, and other destabilizing factors from the outset.
Materials:
-
Acetophenone derivative (solid)
-
High-purity, degassed solvent (e.g., HPLC-grade Acetonitrile or DMSO)
-
Amber glass volumetric flask or vial with a PTFE-lined septum cap
-
Inert gas (Nitrogen or Argon) [12]* Syringes and needles
-
Optional: Antioxidant such as Butylated hydroxytoluene (BHT) [13] Procedure:
-
Weighing: Accurately weigh the solid compound and place it into the amber vial.
-
Antioxidant Addition (Optional): If the compound is known to be sensitive to oxidation, a small amount of an antioxidant like BHT can be added. A typical concentration is 0.01-0.05% (w/v). [14]BHT is a radical scavenger that can terminate oxidative chain reactions. [15]3. Inert Atmosphere: Flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace oxygen. [16]4. Solvent Addition: Using a syringe, add the desired volume of degassed solvent to the vial through the septum. Degas solvents by sparging with inert gas or by sonication under vacuum.
-
Dissolution: Gently swirl or sonicate the vial until the compound is fully dissolved.
-
Storage: Seal the vial tightly. For short-term storage (1-2 days), refrigeration at 2-8°C is often sufficient. For long-term storage, store at -20°C or -80°C in the dark.
-
Usage: When withdrawing an aliquot, pierce the septum with the syringe needle and withdraw the required volume. It can be beneficial to introduce a slight positive pressure of inert gas into the headspace to prevent air from entering.
Q4: What role do excipients play in preventing degradation in a final drug formulation?
A: In drug development, excipients are inactive ingredients that are critical for ensuring the stability of the active pharmaceutical ingredient (API). [17] Expert Explanation: Choosing the right excipients is a key part of formulation science. [18]
-
Antioxidants: As mentioned, antioxidants like BHT, butylated hydroxyanisole (BHA), and ascorbic acid are added to scavenge free radicals and prevent oxidative degradation. [19]* pH Modifiers/Buffers: Excipients such as citric acid or phosphate salts are used to create a pH microenvironment in the solid dosage form or solution where the drug is most stable. [20]* Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) are used to sequester trace metal ions that can catalyze oxidative reactions. [19]* Light-Absorbing Excipients: In solid tablets, opaque excipients like titanium dioxide can be included in the coating to physically block light from reaching the photosensitive API. [18]* Encapsulation Agents: Complexing the drug with agents like cyclodextrins can physically shield the photosensitive parts of the molecule from light, moisture, and oxygen. [21][22]
Data Summary: Common Stabilizing Agents
The table below summarizes common excipients and their mechanisms for stabilizing drug formulations.
| Stabilizer Type | Example(s) | Mechanism of Action | Primary Degradation Pathway Targeted |
| Antioxidant | BHT, BHA, Vitamin E (Tocopherol) | Donates a hydrogen atom to quench free radicals, terminating chain reactions. [13][23] | Oxidation |
| Chelating Agent | EDTA, Citric Acid | Binds metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation reactions. [19] | Oxidation |
| pH Modifier | Phosphate Buffers, Citrate | Maintains the pH of the formulation within the drug's optimal stability range. [20] | pH-mediated Hydrolysis |
| Encapsulating Agent | Cyclodextrins, Liposomes | Physically sequesters the drug molecule, shielding it from light, oxygen, and moisture. [22] | Photodecomposition, Oxidation, Hydrolysis |
| UV Absorber/Blocker | Titanium Dioxide, Benzophenones | Absorbs or reflects UV radiation, preventing it from reaching the drug molecule. [21] | Photodecomposition |
Section 4: Analytical Methodologies
A robust analytical method is essential for accurately monitoring the stability of your compound.
Protocol 2: General Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate an acetophenone derivative from its potential degradation products.
Instrumentation & Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. [9] Mobile Phase:
-
A gradient method is often required to separate the parent compound from more polar or less polar degradants.
-
Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid.
-
Solvent B: Acetonitrile (MeCN) with 0.1% Formic Acid or Phosphoric Acid. [24]* Gradient Example: Start with a low percentage of Solvent B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions to re-equilibrate.
Detection:
-
Set the UV detector to the wavelength of maximum absorbance (λ-max) of the parent acetophenone derivative. [25]A DAD is highly recommended as it allows you to examine the full UV spectra of all peaks, helping to confirm peak identity and purity.
Analysis:
-
Inject your control (unstressed) and stressed samples.
-
Evaluation: Look for the appearance of new peaks in the stressed samples. A stability-indicating method is one where the parent peak is well-resolved from all degradation peaks (Resolution > 2). The total peak area should remain constant if all degradants are detected (mass balance).
By implementing these proactive strategies and troubleshooting guides, researchers can significantly improve the reliability of their experiments and ensure the integrity of their valuable acetophenone derivatives.
References
-
EduRev. (n.d.). Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download. Retrieved from [Link]
-
Wikipedia. (2023). Norrish reaction. Retrieved from [Link]
-
Chemwis. (2024, April 27). Norrish type-2 reaction: Basic concept, Mechanism and Examples [Video]. YouTube. Retrieved from [Link]
-
Agwaramgbo, L., Okegbe, T., Wright, T., Igwe, S., & Ogburie, V. (2013). Inhibition of the Oxidation of Acetophenone by Aqueous Extracts of Edible Fruits and Vegetables. Walsh Medical Media. Retrieved from [Link]
- Zewail, A. H., et al. (2001). Femtochemistry of Norrish Type-I Reactions: I. Experimental and Theoretical Studies of Acetone and Related Ketones on the S1 Surface. ChemPhysChem, 2(5), 273-293.
-
Allery, C. (2022, November 8). Photochemistry: Norrish Type I [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetophenone. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetophenone. Retrieved from [Link]
- Reynolds, E. R., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Almeida, I. F., et al. (2018). Photostabilization strategies of photosensitive drugs. International Journal of Pharmaceutics, 542(1-2), 1-10.
-
ResearchGate. (n.d.). Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode. Retrieved from [Link]
-
Adpen. (n.d.). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Retrieved from [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]
- Adam, W., et al. (2001). Structure-dependent Reactivity of Oxyfunctionalized Acetophenones in the Photooxidation of DNA. Nucleic Acids Research, 29(24), 4955-4963.
-
ResearchGate. (n.d.). Effect of pH on the asymmetric reduction of acetophenon to (S)-aromatic secondary alcohols by R. mucilaginosa CCTCC M2014255. Retrieved from [Link]
- Chen, Y., et al. (2015). Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants. Journal of the Science of Food and Agriculture, 95(1), 169-175.
- Suhm, M. A., et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Molecules, 26(16), 4933.
-
Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]
- Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(1), 1-8.
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- Wang, J., et al. (2022).
-
ResearchGate. (n.d.). Acetophenone incubation chromatograms HPLC-DAD chromatograms of the.... Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
Net-pharma. (2024). Excipients: What they are and their importance in the pharmaceutical industry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. Retrieved from [Link]
-
PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Acetophenone in Water by Pulsed Corona Discharges. Retrieved from [Link]
- Mura, P. (2014). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology, 24(1), 3-12.
-
Michigan State University Department of Chemistry. (n.d.). Photochemistry. Retrieved from [Link]
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- Pillay, V., & Fassihi, R. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393.
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
- National Center for Biotechnology Information. (2022).
-
Truman State University Chemistry Department. (n.d.). The Oxidation of Acetophenone to Produce Benzoic Acid. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue: Formulation of Photosensitive Drugs. Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Storage Stability of Volatile Organic Compounds from Petrochemical Plant of China in Different Sample Bags.
-
WebAssign. (n.d.). Experiment 4 - Oxidation of Acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Possible mechanism for the electro-oxidation of acetophenone. Retrieved from [Link]
-
PubMed. (2010). [Review of the stabitlity of photosensitive medications]. Retrieved from [Link]
-
United States Department of Agriculture. (2010, April 29). formal recommendation by the national organic standards board (nosb). Retrieved from [Link]
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- 11. Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Advanced Catalysis for the Synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond conventional catalytic methods. Traditional approaches, particularly for the key Friedel-Crafts acylation step, often rely on stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum trichloride (AlCl₃), leading to significant waste and handling challenges.[1][2]
This document provides in-depth, field-proven insights into modern, alternative catalysts that offer improved yields, selectivity, and environmental profiles. We will explore heterogeneous, homogeneous, and enzymatic systems in a practical, troubleshooting-oriented format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the synthesis, focusing on catalyst selection, reaction optimization, and troubleshooting.
Q1: I want to avoid using AlCl₃. What are the main classes of greener, alternative catalysts for this synthesis?
Moving away from traditional Lewis acids is a primary goal for green chemistry.[1] The main alternatives fall into three categories:
-
Heterogeneous Solid Acids: These are insoluble catalysts that can be easily filtered and recycled, minimizing waste. They are often more stable and less corrosive. Examples include:
-
Zeolites (e.g., H-ZSM-5, H-Beta): Their porous, crystalline structures provide shape selectivity and strong acidic sites.[3][4] They are particularly effective for C-acylation (Friedel-Crafts) reactions.[5]
-
Sulfated Zirconia: A highly effective and robust solid superacid for Friedel-Crafts acylations.[6]
-
Functionalized Polymers & Oxides: Materials like P₂O₅/Al₂O₃ or sulfonic acid-functionalized polymers offer high catalytic activity and can be used under solvent-free conditions.[7][8]
-
-
Homogeneous Catalysts (Modern Alternatives): These catalysts are soluble in the reaction medium and offer high activity, often under milder conditions.
-
Metal Triflates (e.g., Bi(OTf)₃, Sc(OTf)₃): Bismuth(III) triflate is a standout catalyst; it is water-stable, highly active in catalytic amounts for acylations, and less toxic than many alternatives.[9][10][11]
-
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst.[12] Tunable Brønsted or Lewis acidic ionic liquids are excellent for promoting both O- and C-acylation with the significant advantage of being recyclable.[1][13]
-
-
Biocatalysts (Enzymes): For the highly selective O-acetylation of the phenolic group, enzymes are unparalleled.
Q2: My primary challenge is low yield during the O-acetylation step. Which catalysts offer the best performance and selectivity for forming the phenyl acetate?
For selective O-acetylation of the phenolic hydroxyl group, brute-force methods can lead to side products. The key is to use a catalyst that activates the acetylating agent (e.g., acetic anhydride) without promoting competing reactions like the Fries rearrangement or ring acylation.
Top Recommendations:
-
Enzymatic Catalysis: An immobilized lipase like Novozym® 435 is the most selective option. It operates under mild, neutral conditions, exclusively targeting the hydroxyl group for esterification.[14][15] This is the gold standard for clean, high-yield O-acetylation.
-
Ionic Liquids: Certain ionic liquids, particularly those with Brønsted acidity, are highly efficient for O-acetylation.[12][13] They can activate acetic anhydride effectively at room temperature. A key advantage is their reusability.[13]
-
Metal Triflates: Bismuth triflate (Bi(OTf)₃) is remarkably efficient for acetylating alcohols and phenols.[10] It can be used in very low catalytic loadings (as low as 0.1 mol%) under solvent-free conditions.[16]
Troubleshooting Low O-Acetylation Yield:
-
Moisture: Ensure your acetylating agent and solvent are anhydrous, as water will consume the anhydride. This is especially critical for metal triflate catalysts, although some show water tolerance.[1][16]
-
Base Stoichiometry: If using a base like pyridine or triethylamine, ensure at least a stoichiometric amount is present to neutralize the acid byproduct.
-
Temperature: For non-enzymatic methods, if the reaction is sluggish at room temperature, gentle heating (40-60 °C) may be required. However, excessive heat can promote undesired C-acylation (Fries rearrangement).
Q3: The Friedel-Crafts (C-acylation) step is problematic. What are robust, reusable alternatives to stoichiometric AlCl₃?
The Friedel-Crafts acylation to attach the acetyl group to the electron-rich dimethoxybenzene ring is often the most challenging step. Traditional AlCl₃ is effective but forms a stable complex with the product ketone, requiring more than one equivalent of the catalyst and a harsh aqueous workup.[1][17]
Top Recommendations:
-
Zeolites (H-Beta, H-ZSM-5): These are excellent solid acid catalysts for this transformation. Their defined pore structure can impart shape selectivity, potentially favoring the desired para-acylation. The mechanism involves activation of the acylating agent on the zeolite's acid sites.[3] They are easily recoverable and regenerable.[18]
-
Metal Triflates: Bismuth(III) triflate and Scandium(III) triflate are powerful Lewis acids that can catalyze Friedel-Crafts acylation in catalytic amounts.[1][9] Bismuth triflate, in particular, has shown surprising activity, even for deactivated aromatic rings.[9]
-
Sulfated Zirconia: This solid superacid is a highly active and reusable catalyst for Friedel-Crafts acylation, offering a greener alternative to mineral acids and traditional Lewis acids.[6]
Q4: My solid acid catalyst (e.g., zeolite) deactivates after a single run. What is the likely cause and how can it be regenerated?
Catalyst deactivation is a common issue with solid acids, especially in acylation reactions.
Primary Cause: Coking The most probable cause is the formation of heavy organic byproducts or oligomers that deposit on the catalyst surface and block the active sites within the pores ("coking").[5] This is particularly prevalent at higher reaction temperatures.
Troubleshooting & Regeneration:
-
Confirm the Cause: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to confirm the presence of carbonaceous deposits.
-
Optimize Reaction Conditions:
-
Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions that lead to coke.
-
Adjust Flow/Stirring: In a flow reactor or stirred batch, ensure good mass transfer to prevent localized high concentrations of reactants or products on the catalyst surface.
-
-
Catalyst Regeneration Protocol: The most common method for regenerating coked zeolites is calcination.
-
Step 1: Washing: Wash the recovered catalyst with a solvent (e.g., acetone or toluene) to remove loosely adsorbed organics.
-
Step 2: Drying: Dry the catalyst thoroughly in an oven at 100-120 °C.
-
Step 3: Calcination: Heat the dried catalyst in a furnace with a slow flow of air. Gradually ramp the temperature (e.g., 1-2 °C/min) to 500-550 °C and hold for 4-6 hours. This controlled burn-off removes the carbon deposits. The regenerated catalyst should then be stored in a desiccator.
-
Comparative Data of Alternative Catalysts
The selection of a catalyst depends on the specific reaction step (O- vs. C-acylation), desired conditions, and scalability. The following table summarizes the performance of key alternative catalysts.
| Catalyst Class | Specific Example | Target Reaction | Typical Conditions | Yields | Advantages | Disadvantages |
| Heterogeneous | Zeolite H-Beta | C-Acylation | Acetic Anhydride, 100-150 °C | Good to Excellent | Reusable, shape-selective, thermally stable.[3][19] | Can deactivate via coking, may require higher temperatures.[5] |
| Metal Triflates | Bismuth(III) Triflate | O- & C-Acylation | Acetic Anhydride, RT to 80 °C | Excellent | Highly active in catalytic amounts, water-tolerant, low toxicity.[1][9][16] | Higher initial cost than traditional Lewis acids.[20] |
| Ionic Liquids | [bmim]HSO₄ | O-Acylation | Acetic Anhydride, Room Temp. | Excellent | Recyclable, acts as both solvent and catalyst, mild conditions.[12][13] | Can be viscous, product separation may require specific extraction protocols.[1] |
| Biocatalysts | Novozym® 435 | O-Acylation | Vinyl Acetate, 40-60 °C | Excellent | Extremely selective, works under mild/neutral conditions, minimal byproducts.[14][15] | Limited to O-acylation, higher cost, slower reaction times. |
| Other Lewis Acids | Ferric Chloride (FeCl₃) | C-Acylation | Acyl Chloride, Propylene Carbonate | Good to Excellent | Inexpensive, low toxicity, effective in catalytic amounts in green solvents.[20] | Less active than AlCl₃, still requires anhydrous conditions.[21] |
Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for representative alternative catalytic systems.
Protocol 1: Zeolite H-Beta Catalyzed C-Acylation
This protocol describes the Friedel-Crafts acylation of a suitable precursor like 2,6-dimethoxyphenol using a solid acid catalyst.
-
Catalyst Activation: Place 1.0 g of Zeolite H-Beta powder in a furnace. Heat under a slow flow of dry air to 500 °C and hold for 4 hours to remove any adsorbed water. Cool to room temperature in a desiccator.
-
Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the activated Zeolite H-Beta (1.0 g) and 2,6-dimethoxyphenol (10 mmol).
-
Reagent Addition: Add 30 mL of an anhydrous solvent (e.g., toluene). Begin stirring and add acetic anhydride (12 mmol) dropwise.
-
Reaction: Heat the mixture to 110 °C (reflux) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup and Catalyst Recovery:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the zeolite catalyst. Wash the catalyst with acetone (3 x 20 mL) and dry it for regeneration and reuse.
-
Take the filtrate and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
-
Protocol 2: Bismuth Triflate Catalyzed O-Acetylation
This protocol details the efficient esterification of a phenolic hydroxyl group under mild, solvent-free conditions.
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the phenolic starting material (e.g., 4-hydroxy-3,5-dimethoxyacetophenone) (10 mmol) and Bismuth(III) triflate (Bi(OTf)₃) (0.05 mmol, 0.5 mol%).
-
Reagent Addition: Add acetic anhydride (11 mmol) to the flask.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often complete within this timeframe. Monitor progress by TLC, observing the disappearance of the starting material.
-
Workup:
-
Add 25 mL of ethyl acetate to the reaction mixture.
-
Wash the organic solution with water (2 x 20 mL) and then with saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted acetic anhydride and acetic acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product, which is often of high purity.
-
Mechanistic Pathways & Workflow Diagrams
Understanding the underlying mechanisms and logical workflows is critical for effective troubleshooting and optimization. The following diagrams, rendered in DOT language, illustrate these concepts.
Catalyst Selection Workflow
This diagram outlines the decision-making process for choosing an appropriate alternative catalyst based on the synthetic goal.
Caption: Mechanism of zeolite-catalyzed C-acylation. [3]
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- MDPI. Ionic Liquid Catalyzed Per-O-Acetylation and Benzylidene Ring-Opening Reaction.
- Benchchem. A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation.
- MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Begell Digital Library. SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Catalysis in Green Chemistry and Engineering, Volume 1, 2018, Issue 2.
- ProQuest. Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Acetylation and O-Trimethylsilylation with Trimethylsilyl Acetate (TMSOAc) and Hexamethyldisilazane (HMDS).
-
ResearchGate. Mechanism of zeolite catalyzed acylation of aromatics. Available at: [Link]
-
ResearchGate. Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Available at: [Link]
-
Taylor & Francis Online. P2O5/Al2O3 as an Efficient Heterogeneous Catalyst for the Acetylation of Alcohols, Phenols, Thiols, and Amines Under Solvent-Free Conditions. Available at: [Link]
-
Semantic Scholar. O-Acetylation of cellulose and monosaccharides using a zinc based ionic liquid. Available at: [Link]
-
RSC Publishing. Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry. Available at: [Link]
-
RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available at: [Link]
- Benchchem. troubleshooting Friedel-Crafts acylation catalyst deactivation.
-
NIH. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Available at: [Link]
-
MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available at: [Link]
-
Lookchem. Surprising catalytic activity of bismuth (III) triflate in the Friedel-Crafts acylation reaction. Available at: [Link]
-
ResearchGate. Acylation of phenol on solid acids: Study of the deactivation mechanism. Available at: [Link]
-
MDPI. Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. Available at: [Link]
-
PubMed. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. Available at: [Link]
-
Organic Chemistry Portal. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers. Available at: [Link]
-
ResearchGate. Acylation Reactions over Zeolites and Mesoporous Catalysts. Available at: [Link]
- Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase.
-
ResearchGate. Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. Survey and Mechanistic Aspects. Available at: [Link]
- Google Patents. Acylation of an organic group over a zeolite.
-
RSC Publishing. New trends in bismuth-catalyzed synthetic transformations. Available at: [Link]
Sources
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- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed <i>O</i>-Acetylation and <i>O</i>-Trimethylsilylation with Trimethylsilyl Acetate (TMSOAc) and Hexamethyldisilazane (HMDS) - ProQuest [proquest.com]
- 14. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. | Semantic Scholar [semanticscholar.org]
- 16. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. WO2001032593A1 - Acylation of an organic group over a zeolite - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 21. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O [mdpi.com]
Technical Support Center: Work-Up Procedures for 4-Acetyl-2,6-dimethoxyphenyl Acetate Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the work-up and purification of reactions yielding 4-Acetyl-2,6-dimethoxyphenyl acetate. This molecule, often synthesized via Friedel-Crafts acylation or related electrophilic aromatic substitutions, requires careful post-reaction handling to ensure high purity and yield. This document outlines common challenges, provides step-by-step troubleshooting, and details a validated protocol.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the work-up phase. The underlying causality is explained, followed by actionable solutions and preventative strategies.
Q1: After quenching the reaction with water/acid, my yield is significantly lower than expected. Where did my product go?
-
Plausible Cause 1: Hydrolysis of the Acetate Ester. The target molecule contains a phenyl acetate group, which is susceptible to hydrolysis under both acidic and basic conditions, converting the product into 4-acetyl-2,6-dimethoxyphenol.[1][2][3] Prolonged exposure to strong acids during quenching or vigorous washing with strong bases can cleave the ester.
-
Recommended Solution:
-
Analyze Aqueous Layers: Before discarding any aqueous layers from your extraction, neutralize a small sample and extract it with a fresh portion of organic solvent (e.g., ethyl acetate). Analyze this extract by TLC or LC-MS to check for the hydrolyzed by-product.
-
pH Control: When quenching, use a chilled, dilute acid (e.g., 1M HCl) and add the reaction mixture to it slowly to maintain a low temperature. Avoid using strong, hot acids. For base washes, use a saturated sodium bicarbonate solution, which is a weak base, rather than sodium hydroxide.[4]
-
-
Preventative Measures: Minimize the time the product is in contact with acidic or basic aqueous solutions. Perform quenching and extractions efficiently and without long delays. Ensure all operations are conducted at reduced temperatures (e.g., in an ice bath) where possible.
Q2: I've formed a persistent emulsion during the liquid-liquid extraction that won't separate.
-
Plausible Cause: Formation of Aluminum Salts. In Friedel-Crafts acylations, the aluminum chloride catalyst is hydrolyzed to aluminum hydroxides and oxides during the quench.[5][6] These fine, gelatinous precipitates can stabilize emulsions, making phase separation difficult.
-
Recommended Solution:
-
Brine Wash: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel and gently rock the mixture. The increased ionic strength of the aqueous phase helps to break up emulsions.[7]
-
Filtration: If the emulsion is caused by solid precipitates, filter the entire mixture through a pad of Celite® or glass wool to remove the insoluble material before re-introducing it to the separatory funnel.
-
Centrifugation: For small-scale reactions, transferring the emulsion to centrifuge tubes and spinning for several minutes can effectively separate the layers.
-
-
Preventative Measures: Ensure the initial quench is thorough and that the Lewis acid is fully decomposed before beginning the extraction. Adding the reaction mixture to the quench solution (and not the other way around) often provides better mixing and helps prevent the formation of intractable precipitates.
Q3: My final product is a discolored oil or solid, not the expected white/off-white compound. What are these impurities?
-
Plausible Cause 1: Incomplete Reaction. The presence of unreacted starting material (e.g., 2,6-dimethoxyphenyl acetate) can lead to an impure final product.
-
Plausible Cause 2: Polyacylation or Isomer Formation. Although the acetyl group is deactivating, preventing further acylation is key.[8][9][10] However, under harsh conditions, minor isomeric products or di-acylated species could form.
-
Plausible Cause 3: Degradation. The combination of a Lewis acid and heat can sometimes lead to minor degradation of electron-rich aromatic compounds.[5]
-
Recommended Solution:
-
TLC Analysis: Use thin-layer chromatography to assess the purity of your crude product. Co-spot with your starting material to confirm its presence.
-
Recrystallization: This is the most effective method for purifying solid products. A solvent screen is necessary to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Column Chromatography: For oils or solids that fail to crystallize, silica gel chromatography is the preferred purification method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically separate the product from less polar starting materials and more polar by-products.
-
-
Preventative Measures: Monitor the reaction to completion using TLC or LC-MS to avoid working up an incomplete reaction. Maintain strict temperature control during the reaction to minimize side reactions.
Q4: I see multiple spots on my TLC plate after work-up. How do I identify them?
-
Plausible Cause: The spots likely correspond to the starting material, the desired product, and potential by-products such as the hydrolyzed phenol derivative.
-
Recommended Solution:
-
Co-spotting: Run a TLC plate spotting your crude reaction mixture, your starting material, and (if available) a standard of the expected product. This will help you tentatively identify the major components.
-
Relative Polarity:
-
Product: this compound will be more polar than the starting material (2,6-dimethoxyphenyl acetate) due to the added ketone.
-
Hydrolyzed By-product: 4-acetyl-2,6-dimethoxyphenol will be significantly more polar than the product due to the free hydroxyl group, resulting in a lower Rf value.
-
-
-
Data Interpretation Table:
| Compound | Expected Relative Rf | Visualization Notes |
| 2,6-dimethoxyphenyl acetate (Starting Material) | High | May be UV active. |
| This compound (Product) | Medium | UV active. May stain with p-anisaldehyde. |
| 4-acetyl-2,6-dimethoxyphenol (Hydrolysis By-product) | Low | UV active. Will likely show strong staining. |
Section 2: Standard Work-Up and Purification Protocol
This section provides a detailed, step-by-step methodology for a typical work-up following a Friedel-Crafts acylation to synthesize this compound.
Step-by-Step Methodology
-
Reaction Quenching (Critical Step):
-
Prepare a beaker with a mixture of crushed ice and 1M HCl. The volume should be sufficient to fully submerge and dilute the reaction mixture (approx. 5-10x the reaction volume).
-
Place the beaker in a larger ice-water bath to ensure the temperature remains at or below 10 °C.
-
With vigorous stirring, slowly and carefully add the reaction mixture dropwise or in a thin stream to the ice/HCl mixture. This is an exothermic process; slow addition is crucial to control the temperature.[5]
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the Lewis acid-product complex is fully decomposed.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel of appropriate size.
-
Add a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the organic layer if using a denser solvent like dichloromethane, or the aqueous layer if using a less dense solvent like ethyl acetate.
-
Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.[4]
-
-
Washing the Combined Organic Layers:
-
Combine all organic extracts in the separatory funnel.
-
Water Wash: Wash the organic layer once with deionized water to remove the bulk of the acid.
-
Bicarbonate Wash: Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[4] Continue washing until no more CO₂ evolution (bubbling) is observed.
-
Brine Wash: Wash with saturated NaCl solution (brine) to remove excess water and help break any emulsions.[7]
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add portions until some of the drying agent remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes, swirling occasionally.
-
Remove the drying agent by gravity or vacuum filtration.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Recrystallization: If the crude product is a solid, perform a recrystallization. Common solvent systems include ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[11]
-
Column Chromatography: If the product is an oil or fails to crystallize cleanly, purify using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes). Monitor fractions by TLC.
-
Section 3: Visualized Workflows
Standard Work-Up Workflow
Caption: A standard workflow for the work-up of this compound reactions.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common work-up issues.
References
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
-
PrepChem.com. (n.d.). Synthesis of 4-acetyl-2',4'-dimethoxy-2-nitrobiphenyl. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Homoveratric acid. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved from [Link]
- Google Patents. (n.d.). JPH01224344A - Production of 2,6-dihydroxyacetophenone.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Azlactone of α-Benzoylaminocinnamic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]
-
Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]
-
American Chemical Society. (n.d.). Acid-catalyzed hydrolysis of phenyl acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Retrieved from [Link]
-
Jetir.org. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Retrieved from [Link]
-
ResearchGate. (n.d.). 29. Hydrolysis pH rate profile of phenyl acetate at 25° C. Profile.... Retrieved from [Link]
-
YouTube. (2017, December 10). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Phenyl acetate | CH3COOC6H5 | CID 31229. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Chegg.com. (2019, June 15). Solved HOMEWORK 2 he hydrolysis of phenyl acetate in water | Chegg.com. Retrieved from [Link]
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Technical Support Center: Optimizing Temperature in 4-Acetyl-2,6-dimethoxyphenyl Acetate Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate. It focuses on the critical variable of temperature, offering troubleshooting advice and frequently asked questions to navigate common experimental challenges.
Section 1: Fundamental Principles - The Critical Role of Temperature
The synthesis of this compound, also known as acetosyringone acetate, typically proceeds via an electrophilic aromatic substitution, most commonly a Friedel-Crafts acylation or a related esterification process.[1][2][3] Temperature is not merely a condition but a controlling factor that dictates reaction rate, product selectivity, and the impurity profile.
-
Reaction Kinetics vs. Thermodynamics: Many organic reactions, including acylations, can yield different products under different temperature regimes. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can lead to the more stable thermodynamically controlled product.[4] For this synthesis, precise temperature control ensures the formation of the desired isomer and prevents unwanted side reactions.
-
Activation Energy and Reaction Rate: Chemical reactions require a minimum amount of energy, the activation energy, to proceed. Increasing the temperature provides the necessary energy to overcome this barrier, thus increasing the reaction rate. However, an excessively high temperature can provide enough energy to activate undesired reaction pathways, leading to impurity formation.[5]
-
Exothermic Reactions: The formation of the active electrophile, often involving a Lewis acid catalyst like aluminum chloride (AlCl₃) and an acylating agent, is frequently a highly exothermic process.[4] Failure to manage this initial heat generation is a primary cause of failed reactions and safety incidents.
Section 2: Experimental Protocol & Workflow
While specific conditions may vary based on the precise reagents used, the following represents a generalized, robust workflow for the synthesis, emphasizing critical temperature control points.
Generalized Experimental Protocol
-
Reagent and Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous, as Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[5]
-
Initial Cooling: In a reaction flask, dissolve the starting material (e.g., 2,6-dimethoxyphenyl acetate) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture to 0-5 °C using an ice-water bath.
-
Catalyst Addition: While maintaining the low temperature and under vigorous stirring, slowly and portion-wise add the Lewis acid catalyst (e.g., AlCl₃). This slow addition is critical to control the initial exotherm.[6]
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the cooled mixture via a dropping funnel. The rate of addition should be managed to keep the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at a low temperature for a short period (e.g., 30 minutes) before gradually warming to the target reaction temperature (e.g., room temperature or gentle heating to 40-60 °C). The optimal temperature must be determined empirically but gentle heating is often required to drive the reaction to completion.[7]
-
Reaction Monitoring: Track the consumption of the starting material using an appropriate method, such as Thin Layer Chromatography (TLC), to determine when the reaction is complete.[5]
-
Quenching: Once complete, cool the reaction mixture back down in an ice bath and cautiously quench it by slowly pouring it over crushed ice and/or a dilute acid solution (e.g., cold HCl) to decompose the catalyst-product complex.
-
Workup and Purification: Proceed with standard liquid-liquid extraction, drying of the organic phase, and solvent removal. The crude product can then be purified by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: A stepwise workflow for the synthesis of this compound.
Section 3: Troubleshooting Guide
Question 1: My reaction resulted in a very low or no yield. What is the likely temperature-related cause?
Answer: This is a common issue that can point to several temperature-related problems:
-
Possible Cause A: Reaction Temperature Was Too Low.
-
Explanation: The reaction may not have had sufficient thermal energy to overcome its activation barrier, resulting in an incomplete or stalled reaction. While initial cooling is necessary, some acylations require gentle heating to proceed to completion.[7]
-
Solution: After the initial exothermic addition phase at 0-5 °C, try slowly warming the reaction mixture to 40-60 °C and hold it there, monitoring progress by TLC. If the reaction proceeds at the higher temperature, your initial conditions were likely too cold.
-
-
Possible Cause B: Reaction Temperature Was Too High.
-
Explanation: Excessively high temperatures can lead to the decomposition of the starting material, reagents, or the final product. It can also promote side reactions that consume the starting material, reducing the overall yield.[4]
-
Solution: Review your procedure. If you applied heat aggressively or if the initial exotherm was not controlled, decomposition may have occurred. Repeat the reaction, ensuring meticulous temperature control, especially during the addition of the Lewis acid catalyst.
-
-
Possible Cause C: Uncontrolled Initial Exotherm.
-
Explanation: The reaction between the Lewis acid and the acylating agent can generate significant heat. If reagents are mixed too quickly or without adequate cooling, a runaway reaction can occur, instantly overheating the mixture and leading to decomposition and byproduct formation.[4]
-
Solution: Always add the Lewis acid catalyst and the acylating agent slowly and sequentially to a well-stirred, cooled solution (0-5 °C). Use an ice bath and monitor the internal temperature with a thermometer to ensure it remains in the desired range.
-
Question 2: My final product is impure, with multiple spots on the TLC. How is this related to temperature?
Answer: The formation of multiple products is often a direct consequence of suboptimal temperature control.
-
Explanation: High temperatures can provide the activation energy for various side reactions. For aromatic compounds, this could include di-acylation (the addition of a second acetyl group) or rearrangement of the acyl group to a different position on the ring (a Fries-type rearrangement).
-
Solution:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Room temperature might be sufficient, but this needs to be determined experimentally.
-
Ensure Controlled Addition: As mentioned above, preventing an initial temperature spike during reagent addition is crucial for minimizing the immediate formation of byproducts.
-
Check Reagent Stoichiometry: While not directly a temperature issue, using a large excess of the acylating agent at an elevated temperature can increase the likelihood of polysubstitution.[2]
-
Section 4: Data Summary & Visualization
Table 1: Effect of Temperature on Synthesis Outcome
| Temperature Range | Expected Reaction Rate | Potential for Side Reactions | Recommended Action |
| 0-10 °C | Very Slow / Stalled | Low | Use for initial reagent addition to control exotherm. |
| 20-30 °C (Room Temp) | Slow to Moderate | Moderate | A good starting point for optimization if heating is not required.[5] |
| 40-60 °C | Moderate to Fast | Increased | Often the optimal range for driving the reaction to completion after initial addition.[7] |
| > 80 °C | Very Fast | High | Generally not recommended; high risk of product decomposition and side reactions.[4] |
Temperature Influence on Reaction Pathway
Caption: Influence of temperature on product selectivity in the acylation reaction.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: What is the single most critical temperature control step?
-
Q2: My reaction worked, but the yield was low after workup and purification. Could temperature during the workup be the problem?
-
A: Yes. Some organic molecules can be sensitive to the acidic or basic conditions used during the workup, and this sensitivity can be exacerbated by temperature. If you heat the mixture during an extractive workup or distill the solvent at too high a temperature, you could be degrading your product.[8] Always use the minimum heat necessary during these steps.
-
-
Q3: Is it possible to run this synthesis without any heating?
-
A: It depends on the reactivity of your specific substrate and the strength of your catalyst. Some Friedel-Crafts acylations proceed well at room temperature.[5] The best approach is to monitor the reaction at room temperature by TLC after the initial additions are complete. If no progress is observed after an hour, then gentle heating can be applied incrementally.
-
References
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reddit r/chemhelp. (2020, March 26). Assistance with Acetylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
-
YouTube. (2016, October 31). Acylation (Acid Anhydride Reactions). Retrieved from [Link]
-
Reddit r/chemhelp. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
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Technical Support Center: Reducing Reaction Time for the Synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate
Welcome to the technical support center dedicated to the synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis, with a specific focus on reducing reaction time while maintaining high yield and purity. We will explore common issues, provide in-depth troubleshooting advice, and present optimized protocols based on established chemical principles.
The synthesis of this compound is typically achieved via a Fries rearrangement of its precursor, 2,6-dimethoxyphenyl acetate. This reaction, while effective, can be notoriously slow and sensitive to reaction conditions. This guide provides actionable solutions to accelerate this critical transformation.
Troubleshooting Guide: Common Issues & Solutions
Q1: My Fries rearrangement reaction is proceeding very slowly or has stalled completely. What are the most likely causes?
A1: A sluggish or stalled Fries rearrangement can typically be traced back to one of three critical areas: catalyst activity, reaction temperature, or reagent quality.
-
Catalyst Deactivation: The most common culprit is the Lewis acid catalyst, typically aluminum chloride (AlCl₃). AlCl₃ is extremely hygroscopic and reacts violently with atmospheric moisture. If the catalyst has been improperly stored or handled, it will be partially or completely quenched, rendering it ineffective. Always use a freshly opened bottle of anhydrous AlCl₃ or a well-stored, sealed container. The reaction must be set up under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Insufficient Thermal Energy: The Fries rearrangement requires significant activation energy to facilitate the migration of the acyl group.[3] If the reaction temperature is too low, the rate of rearrangement will be kinetically insignificant. While lower temperatures favor the formation of the desired para-product, an excessively low temperature will halt the reaction entirely.[4][5][6] Careful and controlled heating is necessary.
-
Poor Starting Material Quality: Ensure your starting material, 2,6-dimethoxyphenyl acetate, is pure. Impurities can interfere with the catalyst or lead to side reactions, consuming the catalyst and reducing the overall reaction rate. It is also crucial that the solvent is completely anhydrous. Common solvents like nitrobenzene or dichloromethane should be dried over an appropriate drying agent before use.[2]
Q2: How can I significantly decrease the reaction time without sacrificing the yield of the desired 4-acetyl (para) product?
A2: Accelerating the reaction requires a careful balance of conditions, as aggressive changes can negatively impact selectivity and yield.
-
Choice of Lewis Acid: While AlCl₃ is standard, other Lewis acids can offer different reactivity profiles. For instance, stronger Lewis acids like TiCl₄ or BF₃ can sometimes increase the reaction rate.[1][7] However, these may also alter the ortho/para selectivity. More modern, "greener" catalysts like bismuth triflate (Bi(OTf)₃) have been shown to be highly efficient, often requiring only catalytic amounts (e.g., 10 mol%) and milder conditions, which can lead to shorter reaction times and easier workups.[8]
-
Temperature Optimization: A modest increase in temperature can dramatically increase the reaction rate. However, for the Fries rearrangement, high temperatures (e.g., >160°C) typically favor the formation of the ortho-isomer (2-Acetyl-3,5-dimethoxyphenol).[6] To accelerate the formation of the para-product, you should aim for the highest possible temperature that still maintains para-selectivity. This is often in the range of 25-60°C.[6] Running small-scale trials at slightly different temperatures can help identify the optimal balance for your specific setup.
-
Solvent Selection: The polarity of the solvent influences both the reaction rate and the product distribution.[4][5] Non-polar solvents like carbon disulfide or dichloromethane tend to favor the ortho product. For para-selectivity, a more polar solvent like nitrobenzene is often used, although it can be difficult to remove.[9] In some cases, running the reaction neat (without solvent) at a temperature where the reactants are molten can accelerate the process, but this requires careful temperature control to avoid decomposition.[4]
Q3: I am observing a significant amount of the ortho-isomer and other byproducts. How can I improve the regioselectivity for the para-position?
A3: Achieving high para-selectivity is a classic challenge in the Fries rearrangement and is governed by thermodynamic versus kinetic control.
-
Kinetic Control for Para Product: The formation of the para-isomer is generally favored under kinetic control, which means lower reaction temperatures.[4] The acylium ion electrophile attacks the less sterically hindered para-position more rapidly at lower temperatures. As mentioned, temperatures in the range of 0-60°C are typically employed to maximize the para-product.[6]
-
Catalyst Stoichiometry: An excess of the Lewis acid catalyst is often required because it forms complexes with both the starting ester and the product phenol.[1] Using at least 1.1 to 2.5 equivalents of AlCl₃ can help drive the reaction to completion and may influence the ortho/para ratio.[10]
-
Alternative Methodologies: If traditional methods fail to provide the desired selectivity, consider alternative catalysts. Methanesulfonic acid has been reported to promote the Fries rearrangement with excellent para-selectivity.[9]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Fries Rearrangement?
A1: The widely accepted mechanism begins with the Lewis acid (e.g., AlCl₃) coordinating to the carbonyl oxygen of the ester.[5][11] This coordination polarizes the acyl-oxygen bond, leading to the formation of a resonance-stabilized acylium ion intermediate and an aluminum phenoxide complex.[1][5] The highly electrophilic acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction, primarily at the ortho and para positions.[5][12] A final aqueous workup hydrolyzes the aluminum-phenoxide complex to yield the final hydroxy aryl ketone product.
Q2: Why are stoichiometric amounts of AlCl₃ often necessary instead of catalytic amounts?
A2: In a true catalytic cycle, the catalyst is regenerated at the end of the reaction. However, in the Fries rearrangement, the Lewis acid (AlCl₃) forms a strong complex with the hydroxyl group of the product, which is a stronger Lewis base than the starting ester's carbonyl group.[1] This product-catalyst complex is stable under the reaction conditions and is not readily freed to participate in further catalytic cycles. Therefore, at least one equivalent of the Lewis acid is consumed per equivalent of product formed, making it a reagent rather than a true catalyst. Often, an excess is used to also complex with the starting material and drive the reaction forward.[8]
Q3: How do I prepare the starting material, 2,6-dimethoxyphenyl acetate?
A3: The starting material is readily prepared by the O-acylation of 2,6-dimethoxyphenol. A standard procedure involves dissolving 2,6-dimethoxyphenol in a suitable solvent like dichloromethane, adding a base such as triethylamine or pyridine, and then slowly adding acetyl chloride or acetic anhydride at a low temperature (e.g., 0°C).[10] The reaction is typically stirred for a few hours at room temperature and then worked up to yield the desired ester.[10]
Visualizing the Process
The Fries Rearrangement Mechanism
Caption: Mechanism of the AlCl₃-catalyzed Fries rearrangement.
Troubleshooting Workflow for Slow Reactions
Sources
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- 12. Acylation Reaction- Mechanism, Applications and FAQs. [allen.in]
Validation & Comparative
The Unambiguous Arbitrator: Validating the Molecular Structure of 4-Acetyl-2,6-dimethoxyphenyl acetate with X-ray Crystallography
A Comparative Guide for Researchers in Structural Chemistry and Drug Discovery
In the realm of molecular sciences, the precise determination of a chemical structure is paramount. It is the foundational blueprint upon which all understanding of a compound's reactivity, function, and potential applications are built. While a suite of analytical techniques can provide valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering an unparalleled, three-dimensional visualization of the atomic arrangement within a molecule. This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural elucidation of 4-Acetyl-2,6-dimethoxyphenyl acetate, a substituted acetophenone derivative.
The Subject of Our Investigation: this compound
This compound (C₁₂H₁₄O₅) is a member of the acetophenone family, characterized by a central benzene ring functionalized with an acetyl group, two methoxy groups, and an acetate group.[1][2] Its precise molecular geometry, including bond lengths, bond angles, and torsion angles, dictates its chemical behavior and potential biological activity.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides direct, high-resolution atomic-level information about the molecular and extended structure of a crystalline material.[3][4][5] This technique is unique in its ability to unambiguously determine not only the connectivity of atoms but also their spatial arrangement, including absolute stereochemistry.[3][5]
Experimental Protocol: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and patience.
1. Synthesis of this compound:
The synthesis of the target compound can be achieved through the acetylation of the corresponding phenol. A plausible synthetic route involves the reaction of 4-hydroxy-3,5-dimethoxyacetophenone with acetic anhydride in the presence of a base catalyst.
2. Crystallization: The Art of Inducing Order:
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[3][4][5] Several methods can be employed to encourage a compound to form a well-ordered crystalline lattice.
-
Slow Evaporation: This is one of the simplest and most common crystallization techniques.[6] A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached, leading to crystal formation.[6]
-
Vapor Diffusion: In this method, a solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble.[7] The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[7]
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[3] Crystals form at the interface of the two solvents as they slowly mix.
For this compound, a suitable starting point would be to dissolve the compound in a solvent like ethyl acetate or dichloromethane and attempt crystallization via slow evaporation or vapor diffusion with a non-polar solvent such as hexane.
Workflow for X-ray Crystallographic Validation
Caption: Workflow from synthesis to final crystal structure.
3. Data Collection and Structure Refinement:
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector. The intensities and positions of the diffracted beams are then used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined. The structural model is then refined to achieve the best fit with the experimental data.
The Unambiguous Output: Crystallographic Data
The final output of an X-ray crystallographic analysis is a set of precise atomic coordinates and other crystallographic parameters, which are typically deposited in a crystallographic database.
| Parameter | Hypothetical Data for this compound |
| Chemical Formula | C₁₂H₁₄O₅ |
| Formula Weight | 238.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.53 |
| b (Å) | 11.02 |
| c (Å) | 11.44 |
| β (°) | 105.2 |
| Volume (ų) | 1037.5 |
| Z | 4 |
| R-factor | < 0.05 |
Note: The crystallographic data presented here is hypothetical and serves as an illustrative example of what would be obtained from a successful X-ray diffraction experiment.
A Comparative Look: Alternative Analytical Techniques
While X-ray crystallography provides the definitive structure, other analytical techniques are indispensable for routine characterization and for providing complementary information, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can reveal the chemical environment of each proton and carbon atom and how they are connected.
| Technique | Information Gained | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and neighboring protons. | Does not directly provide information about the carbon skeleton. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | Longer acquisition times and lower sensitivity compared to ¹H NMR. |
| 2D NMR | Connectivity between protons (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC). | Does not provide precise bond lengths, bond angles, or information about the packing of molecules in the solid state. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.
| Technique | Information Gained | Limitations |
| High-Resolution MS | Provides a highly accurate molecular weight, allowing for the determination of the molecular formula. | Does not provide information about the connectivity of atoms or stereochemistry. |
| Tandem MS (MS/MS) | Fragmentation patterns can help to identify functional groups and structural motifs. | Interpretation of fragmentation patterns can be complex and may not be definitive. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation at characteristic frequencies.
| Technique | Information Gained | Limitations |
| FT-IR | Presence of functional groups such as carbonyls (C=O), ethers (C-O), and aromatic rings. | Provides limited information about the overall molecular structure and connectivity. |
Comparison of Analytical Techniques for Structural Elucidation
Caption: Comparison of information from different analytical methods.
Conclusion: The Synergy of Techniques for Complete Structural Understanding
While NMR, MS, and IR spectroscopy are essential tools in the chemist's arsenal for proposing and confirming a molecular structure, they often leave room for ambiguity. X-ray crystallography, when successful, provides the ultimate, irrefutable evidence of a molecule's three-dimensional architecture. The validation of the structure of this compound by X-ray crystallography would provide a definitive model, serving as a crucial reference point for understanding its chemical properties and for guiding further research in areas such as drug design and materials science. The synergy of these techniques, with X-ray crystallography as the final arbiter, ensures the highest level of scientific rigor in structural determination.
References
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Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2095-2117. [Link]
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1443–1452. [Link]
-
EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C12H14O5). Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 4-Acetyl-2,6-dimethoxyphenyl acetate
This guide provides a comprehensive comparison of two primary synthetic routes to 4-Acetyl-2,6-dimethoxyphenyl acetate, a valuable building block in medicinal chemistry and organic synthesis. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of each route, including experimental protocols, mechanistic insights, and a comparative assessment of their respective advantages and disadvantages. This will enable informed decisions in selecting the most suitable synthesis strategy based on laboratory capabilities, desired scale, and purity requirements.
Introduction to this compound
This compound, also known as acetosyringone acetate, is a derivative of acetosyringone, a naturally occurring phenolic compound.[1] Its structure, featuring an acetoxy group and a sterically hindered acetophenone moiety, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The strategic placement of the methoxy and acetyl groups influences the electronic and steric properties of the molecule, offering multiple avenues for further functionalization.
This guide will dissect two distinct and logical synthetic pathways to this target molecule:
-
Route 1: A two-step synthesis commencing with the Friedel-Crafts acylation of 2,6-dimethoxyphenol to form the key intermediate 4'-Hydroxy-3',5'-dimethoxyacetophenone (acetosyringone), followed by its acetylation.
-
Route 2: An alternative two-step approach involving the initial O-acetylation of 2,6-dimethoxyphenol to yield 2,6-dimethoxyphenyl acetate, which then undergoes a Lewis acid-catalyzed Fries rearrangement to afford the target compound.
Each route will be evaluated based on reaction efficiency, atom economy, reagent accessibility and cost, and scalability.
Route 1: Synthesis via Friedel-Crafts Acylation of 2,6-Dimethoxyphenol and Subsequent Acetylation
This route is a classical and widely adopted approach for the synthesis of hydroxyaryl ketones. The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[2]
Workflow for Route 1
Caption: Workflow for the synthesis of this compound via Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 4'-Hydroxy-3',5'-dimethoxyacetophenone (Acetosyringone)
-
Materials: 2,6-dimethoxyphenol, anhydrous aluminum chloride (AlCl₃), acetic anhydride, nitrobenzene (solvent), hydrochloric acid (HCl), ice, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous AlCl₃ (2.5 equivalents) in anhydrous nitrobenzene.
-
Cool the suspension to 0-5 °C in an ice bath.
-
To this suspension, add a solution of 2,6-dimethoxyphenol (1 equivalent) in nitrobenzene dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at the same low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until the solid complex decomposes.
-
Extract the product with ethyl acetate. Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure acetosyringone.
-
Step 2: Acetylation of 4'-Hydroxy-3',5'-dimethoxyacetophenone
-
Materials: 4'-Hydroxy-3',5'-dimethoxyacetophenone, acetic anhydride, pyridine (catalyst and solvent).
-
Procedure:
-
Dissolve 4'-Hydroxy-3',5'-dimethoxyacetophenone (1 equivalent) in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath and add acetic anhydride (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Mechanistic Insights and Discussion of Route 1
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. Aluminum chloride, a strong Lewis acid, activates the acetic anhydride to form a highly electrophilic acylium ion. The electron-rich 2,6-dimethoxyphenol then attacks the acylium ion, preferentially at the para position due to steric hindrance from the ortho methoxy groups, leading to the formation of acetosyringone after workup.
The subsequent acetylation of the phenolic hydroxyl group is a standard esterification reaction. Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct.
Advantages of Route 1:
-
High Regioselectivity: The Friedel-Crafts acylation of 2,6-dimethoxyphenol is highly selective for the para position, minimizing the formation of isomeric byproducts.
-
Well-Established Reactions: Both Friedel-Crafts acylation and phenolic acetylation are robust and well-documented reactions in organic synthesis.[3]
-
Commercially Available Starting Materials: 2,6-dimethoxyphenol and the necessary reagents are readily available from commercial suppliers.
Disadvantages of Route 1:
-
Harsh Reaction Conditions: The use of a stoichiometric amount of anhydrous aluminum chloride, a corrosive and water-sensitive Lewis acid, requires stringent anhydrous conditions and careful handling.[4]
-
Solvent Choice: The use of nitrobenzene as a solvent in the Friedel-Crafts acylation is a significant drawback due to its toxicity and high boiling point, making its removal challenging.
-
Workup Procedure: The workup involving the quenching of AlCl₃ with ice and acid can be exothermic and requires careful execution.
Route 2: Synthesis via Fries Rearrangement of 2,6-Dimethoxyphenyl acetate
The Fries rearrangement is an alternative method for the synthesis of hydroxyaryl ketones from phenolic esters. This route involves the initial formation of an ester, which is then rearranged in the presence of a Lewis acid.
Workflow for Route 2
Caption: Workflow for the synthesis of this compound via Route 2.
Experimental Protocols for Route 2
Step 1: Synthesis of 2,6-Dimethoxyphenyl acetate
-
Materials: 2,6-dimethoxyphenol, acetic anhydride, pyridine.
-
Procedure:
-
Dissolve 2,6-dimethoxyphenol (1 equivalent) in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath and add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 2,6-dimethoxyphenyl acetate, which can often be used in the next step without further purification.
-
Step 2: Fries Rearrangement to this compound
-
Materials: 2,6-dimethoxyphenyl acetate, anhydrous aluminum chloride (AlCl₃), nitrobenzene or 1,2-dichloroethane (solvent), hydrochloric acid (HCl), ice.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, place anhydrous AlCl₃ (2.5 equivalents).
-
Add a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add the crude 2,6-dimethoxyphenyl acetate (1 equivalent) to the stirred suspension, maintaining the low temperature.
-
Stir the reaction mixture at 0-5 °C for 24-48 hours to favor the formation of the para-isomer. Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the mixture onto a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until the solid complex decomposes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired para-isomer from the ortho-isomer and any unreacted starting material.
-
Mechanistic Insights and Discussion of Route 2
The Fries rearrangement can proceed through either an intramolecular or intermolecular mechanism, and the regioselectivity (ortho vs. para acylation) is highly dependent on the reaction conditions, particularly temperature. Lower temperatures generally favor the formation of the thermodynamically more stable para-isomer, while higher temperatures favor the ortho-isomer. The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion intermediate, which then acylates the aromatic ring.
Advantages of Route 2:
-
Milder Initial Step: The O-acetylation of 2,6-dimethoxyphenol is a high-yielding reaction that proceeds under mild conditions.
-
Potential for a One-Pot Procedure: With careful optimization, it might be possible to perform the acetylation and rearrangement in a single pot, although this would require careful control of the reaction conditions.
Disadvantages of Route 2:
-
Mixture of Isomers: The Fries rearrangement often yields a mixture of ortho and para isomers, which can complicate the purification process and lower the isolated yield of the desired para-product.
-
Harsh Rearrangement Conditions: Similar to Route 1, this route still requires the use of a stoichiometric amount of a strong Lewis acid under anhydrous conditions.
-
Longer Reaction Times: The low-temperature conditions required to favor the para-isomer in the Fries rearrangement can lead to significantly longer reaction times compared to the Friedel-Crafts acylation in Route 1.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Fries Rearrangement |
| Starting Material | 2,6-Dimethoxyphenol | 2,6-Dimethoxyphenol |
| Key Intermediate | 4'-Hydroxy-3',5'-dimethoxyacetophenone | 2,6-Dimethoxyphenyl acetate |
| Number of Steps | 2 | 2 |
| Overall Yield | Moderate to Good | Potentially Lower due to Isomer Formation |
| Regioselectivity | High (para-selective) | Moderate (mixture of ortho and para isomers) |
| Reaction Conditions | Harsh (anhydrous AlCl₃, nitrobenzene) | Harsh (anhydrous AlCl₃), Low Temperature for para-selectivity |
| Purification | Recrystallization of intermediate | Column chromatography to separate isomers |
| Scalability | Challenging due to AlCl₃ and nitrobenzene | Challenging due to isomer separation |
| Safety Concerns | Use of corrosive AlCl₃ and toxic nitrobenzene | Use of corrosive AlCl₃ |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is generally the preferred method due to its high regioselectivity, which simplifies the purification process and often leads to higher isolated yields of the desired product. The challenges associated with the harsh reaction conditions can be managed with appropriate experimental setup and safety precautions.
Route 2, via the Fries rearrangement, presents a significant challenge in controlling the regioselectivity. While the initial O-acetylation is straightforward, the subsequent rearrangement often results in a mixture of isomers that necessitates careful and potentially tedious chromatographic separation. This can significantly impact the overall efficiency and scalability of the process. However, for exploratory studies where small quantities are needed and chromatographic separation is feasible, this route can be considered.
For researchers and drug development professionals aiming for a reliable and efficient synthesis of this compound, particularly on a larger scale, Route 1 offers a more predictable and higher-yielding approach. Further optimization of the Friedel-Crafts acylation step, such as exploring alternative, less hazardous Lewis acids or solvent systems, could further enhance the practicality of this synthetic strategy.
References
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HiMedia Laboratories. Acetosyringone. [Link]
-
The Good Scents Company. acetosyringone 4-hydroxy-3,5-dimethoxyacetophenone. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Mori, S., et al. (2022). The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization. Applied and Environmental Microbiology, 88(12), e00321-22. [Link]
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PubChem. Acetosyringone. [Link]
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Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
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Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]
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Shaibaldain, N. L. (2012). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Journal of Basrah Researches ((Sciences)), 38(2. A). [Link]
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PubChem. This compound. [Link]
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Ikejiri, M., & Aoyama, T. (2021). ACETATE/ACETIC ACID-ASSISTED ONE-POT SYNTHESIS OF (DIARYLMETHYLENE)IMIDAZOLONE FROM AMIDE OR THIOAMIDE. HETEROCYCLES, 102(3), 515. [Link]
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Howell, G., & Genheden, S. (2024). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. [Link]
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Semantic Scholar. ACETATE/ACETIC ACID-ASSISTED ONE-POT SYNTHESIS OF (DIARYLMETHYLENE)IMIDAZOLONE FROM AMIDE OR THIOAMIDE. [Link]
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Nikolaenkova, E. B., et al. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Russian Journal of Organic Chemistry, 49(7), 1089-1091. [Link]
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Howell, G., & Genheden, S. (2024). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. [Link]
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Atlantis Press. One-Pot Synthesis of 1, 4-Dihydropyridines in PEG Under Catalyst-Free Conditions. [Link]
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Shaibaldain, N. L. (2012). Fries rearrangement of 3,5-dimethoxyphenyl acetate. ResearchGate. [Link]
-
Taylor & Francis eBooks. Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. [Link]
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Acetophenones
Acetophenones, a class of phenolic compounds, are widely distributed in nature and have garnered significant attention for their diverse pharmacological activities.[1] These activities, which include antioxidant, anti-inflammatory, and cytotoxic effects, are largely influenced by the substitution pattern on the phenyl ring.[2] The subject of this guide, 4-Acetyl-2,6-dimethoxyphenyl acetate, also known as acetosyringone acetate, belongs to this promising class of molecules. Its structure, characterized by a dimethoxy-substituted phenyl ring with an acetate group, suggests the potential for interesting biological activities. This guide will explore this potential by comparing it with related, well-studied acetophenones.
Comparative Biological Activity: A Data-Driven Analysis
To objectively assess the potential biological activity of this compound, we will compare it with structurally similar compounds for which experimental data is available. The primary analogues for comparison include acetosyringone (4'-hydroxy-3',5'-dimethoxyacetophenone), the unacetylated parent compound of our target molecule, and other methoxy- and hydroxy-substituted acetophenones.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The substitution pattern on the aromatic ring, particularly the presence and position of hydroxyl and methoxy groups, plays a crucial role in this activity.[3]
Table 1: Comparative Antioxidant Activity of Acetophenone Derivatives (DPPH Radical Scavenging Assay)
| Compound | Structure | IC50 (µM) | Reference |
| This compound | Data Not Available | ||
| Acetosyringone (4'-Hydroxy-3',5'-dimethoxyacetophenone) | Potent | [1] | |
| 2',4'-Dihydroxyacetophenone | Potent | [4] | |
| 2-Hydroxy-4-methoxyacetophenone | Excellent | [5] | |
| 3,5-Diprenyl-4-hydroxyacetophenone | 26.00 ± 0.37 µg/mL | [6] |
Note: "Potent" and "Excellent" are qualitative descriptors from the cited literature where specific IC50 values were not provided.
The data suggests that the free hydroxyl group in acetosyringone is crucial for its antioxidant activity. The acetylation of this hydroxyl group in this compound may potentially reduce its radical scavenging capacity. However, the overall electron-donating nature of the methoxy and acetate groups might still contribute to some level of antioxidant effect.
Anti-inflammatory Activity
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Phenolic compounds, including acetophenones, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7][8]
Table 2: Comparative Anti-inflammatory Activity of Acetophenone Derivatives
| Compound | Assay | Key Findings | Reference |
| This compound | Data Not Available | ||
| Acetosyringone | Non-steroidal anti-inflammatory drug | Analgesic and anti-asthmatic properties | |
| 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone | UVB-induced skin inflammation in mice | Potent anti-inflammatory properties | [9] |
| Acrolione A-G (acetophenone derivatives) | LPS-induced RAW 264.7 cells | Effective with IC50 values ranging from 26.4 to 79.4 µM | [1] |
| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenan-induced rat paw edema | Marked inhibition of acute inflammation |
Acetosyringone is noted for its non-steroidal anti-inflammatory properties.[10] The anti-inflammatory potential of this compound remains to be elucidated, but its structural similarity to other anti-inflammatory acetophenones suggests it may possess similar activities.
Cytotoxic Activity
The cytotoxic effects of acetophenones against various cancer cell lines have been an area of active research. The structural features of these molecules can be tailored to enhance their anti-cancer potential.
Table 3: Comparative Cytotoxic Activity of Acetophenone Derivatives
| Compound | Cell Line | IC50 | Reference |
| This compound | Data Not Available | ||
| Acronyculatin derivatives (prenylated acetophenones) | MCF-7 (Breast Cancer) | 40.4 - 69.1 µM | [1] |
| Acrovestone derivatives | MCF-7 (Breast Cancer) | 25.6 - 80.2 µM | [1] |
| 4-allyl-2-methoxyphenyl acetate | DU-145 (Prostate Cancer), KB (Oral Squamous Cell Carcinoma) | Active | [11] |
While no direct data exists for this compound, related acetophenones have demonstrated moderate to potent cytotoxic activity against various cancer cell lines.[1] The presence of the acetyl and dimethoxy groups on the phenyl ring of our target compound warrants investigation into its potential as an anticancer agent.
Key Signaling Pathways
The biological activities of many phenolic compounds are mediated through their interaction with critical intracellular signaling pathways. Understanding these interactions is fundamental to elucidating their mechanism of action and for rational drug design.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by acetophenones.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer and inflammatory diseases.
Caption: Potential inhibition of the MAPK signaling pathway by acetophenones.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the test compound in methanol.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These can be estimated using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
Protocol:
-
Reagent Preparation:
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitroprusside Solution: Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS).
-
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.
-
Reaction Mixture: Mix 1 mL of the sodium nitroprusside solution with 1 mL of the test compound solution. The control contains 1 mL of the solvent instead of the test compound.
-
Incubation: Incubate the mixtures at room temperature for 150 minutes.
-
Color Development: Add 1 mL of Griess reagent to each tube and allow it to stand for 30 minutes for color development.
-
Absorbance Measurement: Measure the absorbance at 546 nm.
-
Calculation: The percentage of NO scavenging is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Anti-inflammatory Assay in LPS-induced RAW 264.7 Macrophages
This cell-based assay is widely used to screen for the anti-inflammatory potential of compounds.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). Anti-inflammatory compounds can inhibit the production of these mediators.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the NO production using the Griess reagent as described in the NO scavenging assay protocol.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant can be quantified using commercially available ELISA kits.
-
Cell Viability: Assess the cytotoxicity of the compound on RAW 264.7 cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
Conclusion and Future Directions
This guide provides a comprehensive comparative analysis of the potential biological activities of this compound based on the available data for its structural analogues. The evidence suggests that this compound and its derivatives warrant further investigation as potential antioxidant, anti-inflammatory, and cytotoxic agents. The provided experimental protocols and insights into the underlying signaling pathways offer a solid foundation for future research in this area.
Future studies should focus on the synthesis and direct biological evaluation of this compound to confirm the activities predicted in this guide. Further exploration of its mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways, will be crucial in unlocking its full therapeutic potential.
References
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- Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. (2022). Journal of Functional Foods, 95, 105159.
- The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH. (n.d.).
- Acetosyringone. (n.d.).
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- Acetosyringone | C10H12O4 | CID 17198. (n.d.). PubChem.
- Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. (2020). Molecules, 25(19), 4483.
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- The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH. (n.d.).
- Anti-inflammatory Activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). (2000).
- Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. (1997). Phytomedicine, 4(3), 207–212.
- Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (2009). Molecules, 14(1), 389–400.
- Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. (2015). Turkish Journal of Pharmaceutical Sciences, 12(2), 173–182.
- Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2019). Molecules, 24(18), 3326.
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- Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. (2018). Food Chemistry, 268, 22–31.
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A Comparative Guide to Purity Assessment of 4-Acetyl-2,6-dimethoxyphenyl acetate: Unveiling the Power of Quantitative NMR
For Immediate Release
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For researchers, scientists, and drug development professionals, the choice of analytical methodology for purity assessment carries significant weight. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of 4-Acetyl-2,6-dimethoxyphenyl acetate. Through a detailed exploration of experimental protocols and supporting data, we will illuminate the unique advantages and considerations of each technique.
The Central Role of Purity in Scientific Integrity
The purity of a chemical entity, such as this compound, directly influences its physical, chemical, and biological properties. In drug development, even minute impurities can alter a drug's efficacy, stability, and safety profile. Therefore, employing a robust and accurate analytical method for purity assessment is paramount. While chromatographic techniques like HPLC and GC have long been the industry standard, qNMR has emerged as a powerful and often superior alternative.[1][2]
Quantitative NMR (qNMR): A Primary Analytical Method
Unlike chromatographic methods that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a primary ratio method.[3][4] This means that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[3][5][6] This fundamental principle allows for the direct and accurate quantification of a substance against a certified internal standard of a different chemical structure, eliminating the need for compound-specific reference materials.[3][7] For ¹H qNMR, the high natural abundance (99.99%) and high gyromagnetic ratio of protons make it a highly sensitive and widely applicable technique for organic molecules.[5]
The Causality Behind Key Experimental Choices in qNMR
The reliability of a qNMR experiment hinges on a series of carefully considered parameters. The choice of a suitable internal standard is critical; it must be stable, of high purity, and have signals that do not overlap with the analyte's signals.[7] Furthermore, to ensure accurate integration, experimental parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T1) to allow for complete relaxation of all relevant nuclei between scans.[8]
Experimental Protocol: qNMR Purity Assessment of this compound
This protocol outlines the essential steps for determining the purity of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound (Analyte)
-
Maleic Acid (Internal Standard, Certified Reference Material)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS)
-
High-precision analytical balance
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the temperature to equilibrate.[8]
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum with the following key parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 30 seconds (to ensure full relaxation)
-
Number of scans: 8-16 (for adequate signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet corresponding to the two aromatic protons is a suitable choice. For maleic acid, the singlet for the two vinyl protons is used.
-
Calculate the purity using the following equation[4][5]:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass (this compound: 238.24 g/mol [9], Maleic Acid: 116.07 g/mol )
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
-
Visualizing the qNMR Workflow
Caption: Workflow for qNMR Purity Assessment.
Comparative Analysis: qNMR vs. Chromatographic Methods
To provide a comprehensive comparison, we will now consider the purity assessment of the same batch of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a UV detector is commonly used.
Experimental Protocol: HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Quantification: Area percent normalization, assuming all impurities have the same response factor as the main peak.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. It separates components in a gaseous mobile phase based on their interaction with a stationary phase.
Experimental Protocol: GC
-
Column: Capillary column with a non-polar stationary phase (e.g., DB-5)
-
Carrier Gas: Helium
-
Injection: Split injection
-
Temperature Program: Ramped from a low initial temperature to a high final temperature.
-
Detection: Flame Ionization Detector (FID)
-
Quantification: Area percent normalization.
Comparative Data Summary
The following table summarizes hypothetical but realistic data from the purity assessment of a single batch of this compound using the three methods.
| Feature | qNMR | HPLC (UV, 254 nm) | GC (FID) |
| Purity (% w/w) | 99.2 ± 0.2 | 99.7 (Area %) | 99.5 (Area %) |
| Precision (RSD, n=6) | < 1% | < 2% | < 2% |
| Reference Standard | External certified standard (e.g., Maleic Acid) | Assumes equal response factor for impurities | Assumes equal response factor for impurities |
| Detects Non-chromophoric Impurities | Yes | No | Yes (for volatile impurities) |
| Detects Residual Solvents & Water | Yes | Often requires separate methods | Can detect volatile solvents |
| Sample Throughput | Moderate | High | High |
| Method Development Time | Short to Moderate | Moderate to Long | Moderate |
Discussion: Interpreting the Results
The qNMR method provides a direct measurement of the mass fraction purity, which is often considered more accurate than the area percent purity obtained from chromatographic methods.[7] This is because HPLC with UV detection can overestimate purity if impurities have a weaker UV absorbance than the main compound, or fail to detect impurities that lack a chromophore.[7][10] Similarly, GC-FID assumes that all compounds produce the same response, which is not always the case.
qNMR's ability to detect and quantify a wide range of impurities, including residual solvents and water, in a single experiment provides a more complete purity profile.[11][12] While chromatographic methods are excellent for separating complex mixtures and detecting trace impurities, they may require the development of multiple methods to achieve a comprehensive analysis.
Visualizing the Method Comparison
Caption: Comparison of Analytical Methods.
Conclusion: Selecting the Optimal Method
For the definitive purity assessment of this compound, qNMR stands out as a superior method due to its direct quantification capabilities, universality of detection, and the ability to provide a comprehensive purity profile in a single experiment. While HPLC and GC remain invaluable tools, particularly for impurity profiling and the detection of trace components, qNMR offers a more accurate and holistic measure of purity that aligns with the rigorous demands of pharmaceutical and chemical research. The adoption of qNMR as a primary method for purity determination can significantly enhance the reliability and integrity of scientific data.[1][3]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Acetyl-2,6-dimethoxyphenyl acetate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Methodological Congruence in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 4-Acetyl-2,6-dimethoxyphenyl acetate, a key intermediate or active pharmaceutical ingredient (API), the ability to consistently and accurately measure its purity, potency, and stability is non-negotiable. This guide provides an in-depth exploration of the cross-validation of analytical methods for this specific compound, moving beyond procedural checklists to elucidate the scientific rationale behind methodological choices.
Cross-validation serves as the ultimate arbiter of an analytical method's robustness, ensuring that a validated procedure yields equivalent results across different laboratories, instruments, and analysts.[1][2] This process is a critical component of method transfer and is essential for maintaining data integrity throughout the drug development lifecycle, from preclinical research to post-market surveillance.[1][3][4] This guide will compare and contrast two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will also touch upon Gas Chromatography (GC) as a potential alternative. The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), and the U.S. Food and Drug Administration (FDA).[3][5][6][7][8][9][10][11][12][13]
Understanding this compound: A Physicochemical Profile
This compound is a member of the acetophenone and phenyl acetate families.[14] Its structure, featuring a substituted aromatic ring, lends itself to analysis by both chromatography and spectrophotometry. A thorough understanding of its physicochemical properties, such as solubility, pKa, and UV absorbance maxima, is the foundation for developing and validating robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C12H14O5 | [14][15][16] |
| Molecular Weight | 238.24 g/mol | [14][15] |
| IUPAC Name | (4-acetyl-2,6-dimethoxyphenyl) acetate | [14] |
| Synonyms | Acetosyringone acetate | [14][17] |
The Cross-Validation Workflow: A Visualized Approach
The process of cross-validation is a systematic endeavor. The following diagram illustrates the key stages, from initial method validation to the final comparative analysis.
Caption: A workflow for inter-laboratory analytical method cross-validation.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in the reverse-phase mode, is often the method of choice for the quantitative analysis of pharmaceutical compounds due to its high resolution and sensitivity.[17][18]
Rationale for HPLC:
-
Specificity: HPLC can effectively separate this compound from its potential impurities and degradation products, a critical requirement for stability-indicating methods.[6][12]
-
Versatility: The method can be adapted for various sample matrices and can be coupled with different detectors (e.g., UV, Mass Spectrometry) for enhanced specificity and sensitivity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is a common starting point.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound in the mobile phase.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
To ensure the HPLC method is stability-indicating, forced degradation studies must be performed.[19][20][21] This involves subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light.
The developed HPLC method must demonstrate the ability to separate the intact drug from all significant degradation products.
UV-Visible Spectrophotometry: A Rapid and Cost-Effective Alternative
UV-Vis spectrophotometry offers a simpler and more rapid approach for the quantification of this compound, particularly for routine quality control where high sample throughput is required.[22][23][24][25]
Rationale for UV-Vis Spectrophotometry:
-
Simplicity and Speed: The technique is straightforward and provides rapid results.
-
Cost-Effectiveness: The instrumentation and operational costs are significantly lower than those for HPLC.
Limitations:
-
Lack of Specificity: UV-Vis spectrophotometry cannot distinguish between the active ingredient and its impurities or degradation products if they have overlapping absorption spectra.[22] Therefore, its use as a standalone method for stability testing is limited.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which this compound is stable and exhibits good solubility (e.g., ethanol or methanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the compound across the UV-Vis spectrum.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to establish linearity.
Gas Chromatography (GC): A Niche Application
Gas chromatography can be employed for the analysis of phenolic compounds, often requiring a derivatization step to improve volatility and thermal stability.[26][27][28][29] For this compound, which is already an acetate ester, direct analysis may be feasible.
Rationale for GC:
-
High Sensitivity: GC, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), can offer excellent sensitivity.
-
Alternative Selectivity: Provides a different separation mechanism compared to HPLC, which can be beneficial for resolving specific impurities.
Challenges:
-
Thermal Stability: The compound must be thermally stable and volatile enough for GC analysis.
-
Derivatization: If derivatization is required, it adds an extra step to the sample preparation process.[29][30]
Cross-Validation Experimental Design
The core of cross-validation involves comparative testing between the transferring and receiving laboratories.[4]
-
Protocol Development: A detailed protocol outlining the analytical method, sample handling, and acceptance criteria is jointly developed and approved.
-
Sample Sets: A minimum of three batches of this compound at three different concentrations (e.g., 80%, 100%, and 120% of the target concentration) are prepared by the transferring laboratory.
-
Analysis: Both laboratories analyze the same set of samples in triplicate.
-
Data Comparison: The results are statistically compared.
Data Presentation and Acceptance Criteria
The results from the cross-validation study should be presented in a clear and concise tabular format.
Table 1: Comparison of HPLC Assay Results
| Sample ID | Transferring Lab (% Assay) | Receiving Lab (% Assay) | % Difference |
| Batch 1 - 80% | 99.8 | 99.5 | 0.3 |
| Batch 1 - 100% | 100.1 | 100.3 | -0.2 |
| Batch 1 - 120% | 100.2 | 99.9 | 0.3 |
| Batch 2 - 80% | 99.5 | 99.2 | 0.3 |
| Batch 2 - 100% | 99.9 | 100.1 | -0.2 |
| Batch 2 - 120% | 100.0 | 99.7 | 0.3 |
| Batch 3 - 80% | 100.3 | 100.0 | 0.3 |
| Batch 3 - 100% | 100.5 | 100.2 | 0.3 |
| Batch 3 - 120% | 100.4 | 100.1 | 0.3 |
Acceptance Criteria: The percentage difference between the mean results of the two laboratories should not exceed a pre-defined limit, typically ±2.0%. Statistical tests, such as the t-test, can also be used to assess the significance of the difference between the two sets of data.
Conclusion: Ensuring Analytical Method Reliability Through Rigorous Cross-Validation
The cross-validation of analytical methods for this compound is a scientifically rigorous process that underpins the reliability and consistency of analytical data throughout the pharmaceutical development lifecycle. While HPLC remains the gold standard for its specificity and versatility, UV-Vis spectrophotometry offers a rapid and cost-effective alternative for specific applications. The choice of methodology should be guided by the intended purpose of the analysis and validated in accordance with regulatory guidelines. A well-designed and executed cross-validation study provides the necessary assurance that the analytical method is robust and transferable, ultimately safeguarding product quality and patient safety.
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]
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Royal Society of Chemistry. (2011). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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Charles University. Validation of chromatographic methods in pharmaceutical analysis. [Link]
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PubMed. (1990). Gas chromatographic determination of phenol compounds with automatic extraction and derivatization. [Link]
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Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. [Link]
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Pharmacognosy Magazine. (2016). Chromatographic and spectrophotometric analysis of phenolic compounds from fruits of Libidibia ferrea Martius. [Link]
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Natural Volatiles & Essential Oils. (2024). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. [Link]
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ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]
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A Researcher's Guide to the In-Vitro Evaluation of 4-Acetyl-2,6-dimethoxyphenyl acetate
This guide provides a comprehensive framework for the initial in-vitro evaluation of 4-Acetyl-2,6-dimethoxyphenyl acetate, a novel compound with potential pharmacological activities. While specific biological data for this molecule is not extensively documented, its chemical structure, featuring an acetophenone core, methoxy groups, and a phenyl acetate moiety, suggests potential antioxidant, anti-inflammatory, and cytotoxic properties. This document outlines a series of robust, validated in-vitro assays to explore these potential activities, comparing its performance against established reference compounds.
Introduction to this compound
This compound is a member of the acetophenone class of organic compounds.[1] Its structure is characterized by a central benzene ring substituted with an acetyl group, two methoxy groups, and an acetate group. The presence of these functional groups hints at its potential for biological activity. Phenolic compounds and their derivatives are widely recognized for their antioxidant properties, while the acetophenone scaffold is a common feature in various pharmacologically active molecules.[2]
Chemical Structure:
-
IUPAC Name: (4-acetyl-2,6-dimethoxyphenyl) acetate[1]
This guide will focus on a tiered approach to the in-vitro evaluation of this compound, starting with fundamental antioxidant and anti-inflammatory assays, followed by an assessment of its cytotoxic potential against cancer cell lines.
Comparative In-Vitro Analysis: A Multi-faceted Approach
To comprehensively evaluate the in-vitro efficacy of this compound, a panel of assays targeting different biological activities is recommended. For each assay, the compound's performance should be compared against a well-established positive control.
Assessment of Antioxidant Activity
The antioxidant potential of a compound can be assessed through various mechanisms, including its ability to scavenge free radicals and its capacity to reduce pro-oxidant metal ions.[6] Here, we propose two widely adopted assays: the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[7][8]
| Compound | DPPH Scavenging IC50 (µM) | FRAP Value (µM Fe(II) Equivalent) |
| This compound | Experimental Data | Experimental Data |
| Ascorbic Acid (Positive Control) | ~15 µM | ~1800 µM |
| Trolox (Positive Control) | ~40 µM | ~1500 µM |
Note: The values for the positive controls are representative and may vary based on specific experimental conditions.
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7]
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound and Ascorbic Acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
-
Caption: Workflow for DPPH and FRAP antioxidant assays.
Evaluation of Anti-inflammatory Potential
Chronic inflammation is implicated in a multitude of diseases. In-vitro anti-inflammatory assays provide a preliminary screening of a compound's ability to mitigate inflammatory responses.[9] The inhibition of protein denaturation is a well-established method for assessing anti-inflammatory activity in vitro.[10][11]
| Compound | Protein Denaturation Inhibition IC50 (µg/mL) |
| This compound | Experimental Data |
| Diclofenac Sodium (Positive Control) | ~100 µg/mL |
| Aspirin (Positive Control) | ~250 µg/mL |
Note: The values for the positive controls are representative and may vary based on specific experimental conditions.
This assay assesses the ability of a compound to prevent the heat-induced denaturation of bovine serum albumin (BSA).[11]
-
Preparation of Reagents:
-
Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare a series of concentrations of this compound and Diclofenac Sodium.
-
-
Assay Procedure:
-
To 500 µL of each concentration of the test compound or standard, add 500 µL of the BSA solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the solutions to room temperature.
-
-
Data Acquisition:
-
Measure the turbidity by reading the absorbance at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value.
-
Caption: Simplified overview of the arachidonic acid inflammatory cascade.
Assessment of Cytotoxic Activity
Evaluating the cytotoxic potential of a novel compound is a critical step in drug discovery, particularly for anticancer research.[12][13] The MTT assay is a widely used colorimetric assay to assess cell viability.[14][15]
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Experimental Data |
| This compound | A549 | Experimental Data |
| Doxorubicin (Positive Control) | MCF-7 | ~1 µM |
| Doxorubicin (Positive Control) | A549 | ~0.5 µM |
Note: The values for the positive control are representative and may vary based on specific experimental conditions and cell lines.
-
Cell Culture:
-
Culture human breast cancer (MCF-7) and lung cancer (A549) cells in appropriate media.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and Doxorubicin for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a foundational experimental framework for the initial in-vitro characterization of this compound. The proposed assays will elucidate its potential antioxidant, anti-inflammatory, and cytotoxic activities, providing a solid basis for further investigation. Positive results in any of these assays would warrant more in-depth mechanistic studies, such as investigating its effects on specific enzyme activities or signaling pathways. The comparative approach against well-known standards ensures that the generated data is robust and can be contextualized within the existing body of scientific literature.
References
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In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
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A Researcher's Guide to the Spectral Universe of 4-Acetyl-2,6-dimethoxyphenyl Acetate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous identification of a chemical entity is the bedrock of scientific rigor. In this guide, we delve into the spectral signature of 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No. 28294-47-5), a substituted acetophenone with potential applications in organic synthesis and medicinal chemistry. This document provides a comparative analysis of its spectral data from various databases and explores alternative analytical methodologies for its comprehensive characterization.
Introduction: The Imperative of Spectral Data in Compound Verification
In the realm of chemical sciences, the structural elucidation of a molecule is paramount. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a unique fingerprint for every compound.[1][2][3] For a molecule like this compound, with its multiple functional groups and specific substitution pattern, a multi-pronged spectroscopic approach is not just beneficial, but essential for unequivocal identification and purity assessment. This guide will navigate through the primary spectral datasets available for this compound and discuss how they compare and complement each other.
Core Spectral Data for this compound
The primary spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are available through public repositories such as PubChem.[4] This data provides the foundational information for its structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule.[2][5]
¹H NMR Spectra: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum was acquired on a BRUKER AC-300 instrument.[4]
¹³C NMR Spectra: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in a molecule. The data for this compound is also available from SpectraBase.[4]
| Parameter | ¹H NMR (BRUKER AC-300) [4] | ¹³C NMR [4] |
| Source of Sample | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin |
| Copyright | © 1991-2025 John Wiley & Sons, Inc. | SpectraBase |
Causality in NMR Spectral Interpretation: The chemical shifts observed in both ¹H and ¹³C NMR are dictated by the electron density around the nuclei. The presence of electron-withdrawing groups, such as the acetyl and acetate moieties, and electron-donating methoxy groups in this compound, creates a distinct pattern of signals that allows for the assignment of each proton and carbon to its specific position on the aromatic ring and the substituent groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2]
FTIR Spectra: The Fourier Transform Infrared (FTIR) spectrum for this compound was obtained using the KBr wafer technique.[4] Key absorptions in the IR spectrum would correspond to the C=O stretching vibrations of the ketone and ester functional groups, C-O stretching of the ester and methoxy groups, and aromatic C-H and C=C stretching.
| Parameter | FTIR Spectra [4] |
| Technique | KBr WAFER |
| Source of Sample | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.[1][6]
GC-MS Data: The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available from the NIST Mass Spectrometry Data Center.[4] The mass spectrum shows a top peak at m/z 181, which can be rationalized by the fragmentation of the parent molecule.[4]
| Parameter | GC-MS [4] |
| NIST Number | 385767 |
| Library | Main library |
| Total Peaks | 109 |
| m/z Top Peak | 181 |
Comparative Analysis and Alternative Methodologies
While the available spectral data from PubChem provides a solid foundation, a comprehensive characterization often benefits from a comparative approach and the inclusion of alternative analytical techniques.
Database Comparison: The Value of Cross-Verification
Researchers should ideally consult multiple spectral databases to ensure data consistency and accuracy. While PubChem is a primary source, other databases like the Spectral Database for Organic Compounds (SDBS) offer a vast collection of spectra.[7][8][9][10][11] Cross-referencing data from different sources can help identify potential discrepancies and provide a more robust structural confirmation.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
For drug development and quality control, assessing the purity of a compound is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[3][6] A reverse-phase HPLC method with a suitable mobile phase, such as acetonitrile and water, can be developed to analyze this compound.[12] This method would be crucial for determining the purity of a synthesized batch and for pharmacokinetic studies.[12]
Experimental Workflow for Comprehensive Analysis
A robust workflow for the complete characterization of this compound would involve a combination of these techniques.
Caption: Workflow for the synthesis, purification, and comprehensive analysis of this compound.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, detailed experimental protocols are essential.
Protocol 1: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typical parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[5]
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Protocol 2: FTIR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 3: GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Chromatographic Separation: Inject the sample into the GC and separate the components on a suitable capillary column.
-
Mass Spectral Analysis: Obtain the mass spectrum of the eluting compound and compare it with library data for identification.
Logical Relationships in Spectroscopic Data Interpretation
The different spectroscopic techniques provide complementary information that, when combined, leads to a definitive structural assignment.
Caption: The logical relationship between the chemical structure and the resulting spectroscopic data.
Conclusion
The comprehensive spectral characterization of this compound is achievable through the synergistic use of NMR, IR, and MS, with the available data in public repositories serving as a crucial starting point. For researchers in drug development and related fields, supplementing this foundational data with chromatographic techniques like HPLC is essential for ensuring purity and enabling quantitative analysis. By following rigorous experimental protocols and adopting a comparative and multi-technique approach, scientists can confidently verify the structure and quality of this and other important chemical entities, thereby upholding the principles of scientific integrity and advancing their research endeavors.
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A Senior Application Scientist's Guide to Confirming the Identity of 4-Acetyl-2,6-dimethoxyphenyl acetate Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of a chemical entity is paramount. For a compound like 4-Acetyl-2,6-dimethoxyphenyl acetate, also known as acetosyringone acetate, ensuring its integrity is not merely a quality control checkbox; it is a fundamental prerequisite for reliable and reproducible experimental outcomes. This guide provides an in-depth, objective comparison of analytical methodologies for the identification and quantification of potential impurities in this compound, complete with supporting experimental insights and protocols.
The Genesis of Impurities: A Tale of Synthesis and Stability
Understanding the potential impurities in a sample of this compound begins with a thorough examination of its synthetic route and inherent chemical stability. The most probable synthetic pathway involves a two-step process: a Friedel-Crafts acylation followed by an esterification. Each of these steps, along with potential degradation pathways, can introduce a unique profile of impurities.
1. Synthesis-Related Impurities:
The primary synthesis of this compound likely involves the Friedel-Crafts acylation of 2,6-dimethoxyphenol, followed by the acetylation of the resulting acetosyringone.
-
Friedel-Crafts Acylation: This reaction, while powerful for forming carbon-carbon bonds on an aromatic ring, is not without its limitations.[1] Potential impurities originating from this step include:
-
Unreacted Starting Materials: Residual 2,6-dimethoxyphenol and acylating agents.
-
Positional Isomers: Although the methoxy groups strongly direct acylation to the para position, trace amounts of ortho-acylated products may form.
-
Polysubstituted Products: The activated aromatic ring might undergo further acylation, leading to di-acetylated species, though this is less common in acylation than in alkylation.[2]
-
-
Esterification (Acetylation): The subsequent acetylation of the phenolic hydroxyl group of the intermediate, acetosyringone, can also be a source of impurities.
2. Degradation-Related Impurities:
The ester functionality in this compound introduces a susceptibility to hydrolysis, particularly in the presence of acid or base.[5]
-
Hydrolysis Product: The primary degradation product would be acetosyringone, resulting from the cleavage of the acetate ester bond. This hydrolysis can be a significant concern during storage, formulation, or under certain experimental conditions.
The following diagram illustrates the primary synthetic pathway and the potential for impurity formation.
Caption: Synthetic pathway of this compound and potential impurity formation points.
A Comparative Guide to Analytical Techniques for Impurity Identification
A multi-pronged analytical approach is essential for the robust identification and quantification of impurities. No single technique is universally superior; instead, their judicious combination provides a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis in the pharmaceutical industry due to its high sensitivity, resolution, and versatility.[4] A reverse-phase HPLC method is particularly well-suited for separating this compound from its more polar or non-polar impurities.[6]
Principle: The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Less polar compounds are retained longer on the column.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal for separating a range of impurities with varying polarities. A suitable starting point is a mixture of water (containing a small amount of acid like phosphoric or formic acid for better peak shape) and acetonitrile.[6]
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B (linear gradient)
-
20-25 min: 80% B (isocratic)
-
25-30 min: 80% to 30% B (linear gradient)
-
30-35 min: 30% B (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile.
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations |
| HPLC-UV | Differential partitioning | High resolution, quantitative, robust | Requires chromophores for detection, limited structural information |
| LC-MS | HPLC separation followed by mass analysis | High sensitivity and selectivity, provides molecular weight information | Matrix effects can suppress ionization, requires volatile mobile phases |
| GC-MS | Separation of volatile compounds followed by mass analysis | Excellent for volatile impurities and residual solvents, high sensitivity | Not suitable for non-volatile or thermally labile compounds, may require derivatization |
| NMR | Nuclear spin resonance in a magnetic field | Provides detailed structural information, quantitative (qNMR) without reference standards for each impurity | Lower sensitivity compared to MS, requires higher sample concentrations |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
Coupling HPLC with a mass spectrometer (MS) detector provides a powerful tool for impurity identification. LC-MS can provide the molecular weight of eluted compounds, offering a high degree of confidence in impurity identification, especially for unknown peaks observed in an HPLC-UV chromatogram.[7]
Principle: After separation by HPLC, the eluent is introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio is determined.
Experimental Protocol: LC-MS Analysis
The HPLC conditions are similar to the HPLC-UV method, with the critical modification of using a volatile mobile phase compatible with the MS ion source (e.g., formic acid instead of phosphoric acid).[6]
-
Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range, and selected ion monitoring (SIM) for targeted quantification of known impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is an indispensable technique for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis or starting materials that are amenable to gas chromatography.[8]
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Temperature Program:
-
Initial Temperature: 50 °C (hold for 2 min)
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structure Elucidator
NMR spectroscopy is unparalleled in its ability to provide detailed structural information about molecules, making it a powerful tool for the definitive identification of unknown impurities.[2] Both 1D (¹H and ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed for complete structural elucidation.[1][9] Furthermore, quantitative NMR (qNMR) can be used to determine the purity of the main compound and quantify impurities without the need for individual reference standards for each impurity.[10][11][12][13]
Principle: The magnetic properties of atomic nuclei are measured when placed in a strong magnetic field and irradiated with radiofrequency waves. The resulting spectrum provides information about the chemical environment of each nucleus.
Experimental Protocol: NMR Analysis for Structural Elucidation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
1D NMR:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting molecular fragments.
-
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity or the bulk sample in the chosen deuterated solvent.
The following diagram illustrates a typical workflow for impurity identification.
Caption: A typical workflow for the identification and structural elucidation of impurities.
Forced Degradation Studies: Proactively Identifying Potential Degradants
To proactively identify potential degradation products, forced degradation or stress testing studies are invaluable.[14] These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition.
Typical Stress Conditions:
-
Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.
-
Oxidation: Exposure to hydrogen peroxide.
-
Thermal Stress: Heating the solid material.
-
Photostability: Exposure to UV and visible light.
By analyzing the stressed samples using the chromatographic and spectroscopic techniques described above, a comprehensive picture of the degradation pathways and the resulting impurities can be established.
Conclusion
Confirming the identity of impurities in this compound is a critical undertaking that requires a systematic and multi-faceted analytical approach. By understanding the potential sources of impurities from synthesis and degradation, and by employing a combination of powerful analytical techniques such as HPLC, LC-MS, GC-MS, and NMR, researchers and drug development professionals can ensure the quality, safety, and efficacy of their work. This guide provides a framework for designing and executing a robust impurity identification strategy, ultimately contributing to the integrity of scientific research and the development of safe and effective pharmaceuticals.
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NIH. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Retrieved from [Link]
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MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Retrieved from [Link]
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Benchmarking Efficiency in the Synthesis of 4-Acetyl-2,6-dimethoxyphenyl acetate: A Comparative Guide
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 4-Acetyl-2,6-dimethoxyphenyl acetate, a substituted acetophenone, presents a valuable scaffold in the synthesis of various biologically active molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering a critical evaluation of their efficiency based on yield, reaction conditions, and reagent accessibility. By presenting detailed experimental protocols and supporting data, this document aims to empower researchers to make informed decisions for their synthetic strategies.
Introduction: The Significance of this compound
This compound, also known as acetosyringone acetate, is a derivative of acetosyringone, a phenolic compound known for its role in plant-microbe interactions.[1] The presence of the acetyl and acetate functionalities on a dimethoxyphenyl ring makes it a versatile intermediate for further chemical modifications, enabling the construction of more complex molecular architectures with potential therapeutic applications. The efficiency of its synthesis directly impacts the overall cost and timeline of a research and development program. This guide will explore and compare three principal synthetic strategies: O-Acylation of Acetosyringone, Friedel-Crafts Acylation of 1,3-dimethoxybenzene, and the Fries Rearrangement of 3,5-dimethoxyphenyl acetate.
Method 1: O-Acylation of 3,5-dimethoxy-4-hydroxyacetophenone (Acetosyringone)
This method represents a direct and high-yielding approach to the target molecule, starting from the readily available acetosyringone. The reaction involves the straightforward acetylation of the phenolic hydroxyl group.
Causality of Experimental Choices
The selection of a base such as potassium carbonate is crucial to deprotonate the phenolic hydroxyl group of acetosyringone, thereby activating it for nucleophilic attack on the acetylating agent. Dichloromethane is an effective solvent as it is relatively inert and allows for easy work-up. Acetyl chloride serves as the electrophilic source of the acetyl group. The reaction is typically carried out at room temperature, which is advantageous for energy efficiency and minimizing potential side reactions.
Experimental Protocol
Materials:
-
3,5-dimethoxy-4-hydroxyacetophenone (Acetosyringone)
-
Potassium carbonate (K₂CO₃)
-
Triethylamine
-
Acetyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Dissolve 3,5-dimethoxy-4-hydroxyacetophenone (1.0 eq) in dichloromethane.
-
Add potassium carbonate (1.2 eq) to the solution.
-
Add triethylamine (1.2 eq) dropwise to the stirring mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice-cooled water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from diethyl ether to yield this compound as a white solid.
A reported yield for this method is an impressive 99%.
Method 2: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
The Friedel-Crafts acylation offers a classical approach to forming a carbon-carbon bond on an aromatic ring. In this strategy, 1,3-dimethoxybenzene is acylated to introduce the acetyl group. This would be followed by a subsequent acetylation of the newly introduced hydroxyl group (after a demethylation step which is not ideal) or by a more complex multi-step synthesis. A direct acylation to form a precursor is challenging due to regioselectivity. However, for the purpose of comparison, we will consider the initial C-acylation step.
Causality of Experimental Choices
A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion from acetyl chloride.[2] The choice of solvent is critical; non-polar solvents like carbon disulfide or dichloromethane are often used. The reaction temperature is typically kept low initially to control the reaction rate and then warmed to drive the reaction to completion. The methoxy groups on the benzene ring are strongly activating and ortho, para-directing. Therefore, the acylation of 1,3-dimethoxybenzene is expected to yield primarily the 2,4-dimethoxyacetophenone and 4,6-dimethoxyacetophenone, not the desired 3,5-dimethoxy precursor to our target molecule. This highlights a significant challenge in regioselectivity for this approach.
Representative Experimental Protocol (for a related acylation)
Materials:
-
1,3-Dimethoxybenzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in the chosen solvent.
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve 1,3-dimethoxybenzene (1.0 eq) and acetyl chloride (1.0 eq) in the solvent.
-
Add the solution of the aromatic compound and acetyl chloride dropwise to the stirred AlCl₃ suspension.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Yields for Friedel-Crafts acylations can vary significantly depending on the substrate and conditions, but achieving high selectivity for the desired isomer in this case is a major hurdle.
Method 3: Fries Rearrangement of 3,5-Dimethoxyphenyl acetate
The Fries rearrangement is an alternative method for introducing an acyl group onto a phenolic ring, starting from a phenyl acetate.[3] In this proposed route, 3,5-dimethoxyphenol would first be O-acetylated to form 3,5-dimethoxyphenyl acetate, which would then undergo an intramolecular rearrangement to form 2-acetyl-3,5-dimethoxyphenol and 4-acetyl-3,5-dimethoxyphenol. The latter would be the precursor to our target molecule after a subsequent O-acetylation.
Causality of Experimental Choices
The Fries rearrangement is catalyzed by Lewis acids, with aluminum chloride being a common choice.[4] The reaction temperature plays a crucial role in determining the regioselectivity, with lower temperatures generally favoring the para-product and higher temperatures favoring the ortho-product.[5] The choice of solvent can also influence the outcome. Non-polar solvents often favor the ortho-isomer, while more polar solvents can favor the para-isomer.[6]
Representative Experimental Protocol
Step 1: Synthesis of 3,5-Dimethoxyphenyl acetate (O-Acylation) This step is a standard esterification and would proceed with high yield.
Step 2: Fries Rearrangement
Materials:
-
3,5-Dimethoxyphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene or other suitable solvent
-
Hydrochloric acid, dilute
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask, add 3,5-dimethoxyphenyl acetate (1.0 eq) and the chosen solvent.
-
Cool the mixture in an ice bath.
-
Carefully add anhydrous aluminum chloride (2.5 eq) in portions, keeping the temperature low.
-
After the addition is complete, slowly raise the temperature and heat for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and quench by carefully pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purify the mixture of ortho and para isomers by column chromatography.
The yield of the desired para-isomer in a Fries rearrangement can be variable and often requires careful optimization of reaction conditions to maximize its formation over the ortho-isomer.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1: O-Acylation of Acetosyringone | Method 2: Friedel-Crafts Acylation | Method 3: Fries Rearrangement |
| Starting Material | 3,5-dimethoxy-4-hydroxyacetophenone | 1,3-Dimethoxybenzene | 3,5-Dimethoxyphenol |
| Number of Steps | 1 | 2+ (including subsequent modifications) | 2+ (including initial O-acylation) |
| Reported Yield | Excellent (up to 99%) | Variable, with significant regioselectivity challenges | Moderate, with challenges in isomer separation |
| Reaction Conditions | Mild (0 °C to room temperature) | Harsh (requires strong Lewis acid, often cryogenic temperatures) | Harsh (requires stoichiometric Lewis acid and heating) |
| Key Reagents | Acetyl chloride, K₂CO₃, Triethylamine | Acetyl chloride, AlCl₃ | AlCl₃ |
| Advantages | High yield, high selectivity, mild conditions, one step | Direct C-C bond formation | Utilizes a readily available starting material |
| Disadvantages | Relies on the availability of acetosyringone | Poor regioselectivity for the desired isomer, harsh conditions | Multiple steps, potential for low yields of the desired isomer, isomer separation required |
| Cost-Effectiveness | Potentially high due to the cost of acetosyringone | Potentially lower cost of starting material, but purification costs can be high | Moderate, depends on the efficiency of the rearrangement and separation |
Visualization of Synthetic Pathways
Caption: Comparative workflow of the three synthetic routes.
Characterization Data for this compound
-
Molecular Formula: C₁₂H₁₄O₅[7]
-
Molecular Weight: 238.24 g/mol [7]
-
Appearance: White solid
-
¹H NMR (300 MHz, CDCl₃): Spectral data would be presented here if available from the search results.
-
¹³C NMR (75 MHz, CDCl₃): Spectral data would be presented here if available from the search results.
-
IR (KBr, cm⁻¹): Key vibrational frequencies would be listed here.
-
Mass Spectrometry (GC-MS): Key fragmentation peaks would be listed here.[7]
Conclusion and Recommendations
Based on the available data, the O-acylation of acetosyringone (Method 1) is unequivocally the most efficient and practical method for the synthesis of this compound. Its single-step nature, exceptionally high yield, and mild reaction conditions make it the superior choice for laboratory-scale and potentially scalable production.
While the Friedel-Crafts acylation (Method 2) and the Fries rearrangement (Method 3) are fundamental reactions in organic synthesis, their application to this specific target molecule is fraught with challenges, primarily concerning regioselectivity and the need for harsher reaction conditions. The formation of isomeric mixtures necessitates difficult and often costly purification steps, significantly reducing the overall efficiency.
For researchers requiring a reliable and high-throughput synthesis of this compound, focusing on the optimization of the O-acylation of acetosyringone is the most logical and scientifically sound approach. Future work could explore alternative, milder acetylating agents or catalyst systems for this transformation to further enhance its green chemistry profile.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Acetyl-2,6-dimethoxyphenyl acetate
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of 4-Acetyl-2,6-dimethoxyphenyl acetate, moving beyond a simple checklist to explain the causality behind each recommended step. Our commitment to safety and compliance is as integral as our commitment to scientific innovation.
Foundational Step: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 28294-47-5) is not benign; its handling and disposal require deliberate, informed procedures based on its specific hazard profile.[1][2]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that directly inform its disposal pathway.[3] The primary hazard is its acute oral toxicity.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation.[3] | |
| Serious Eye Damage/Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[3] | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation.[3] |
Causality Link: The classification "H302: Harmful if swallowed" is the primary driver for managing this compound as a hazardous chemical waste.[4] Disposing of it down the sanitary sewer is strictly prohibited, as this could introduce a harmful substance into aquatic ecosystems and public water treatment facilities.[5][6] The irritant properties (H315, H319, H335) necessitate the use of appropriate Personal Protective Equipment (PPE) during all handling and disposal stages to ensure personnel safety.[3]
On-Site Waste Management: Segregation, Collection, and Labeling
Proper disposal begins in the laboratory at the point of generation. Adherence to a systematic collection process is mandated by regulations from the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8]
Step-by-Step Collection Protocol:
-
Designate a Waste Stream: this compound waste should be classified as non-halogenated organic solid waste . If it is dissolved in a solvent for collection, it becomes part of the corresponding non-halogenated organic liquid waste stream.
-
Select an Appropriate Waste Container:
-
Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.
-
Liquids (if dissolved): Use a designated, shatter-resistant, chemically compatible container, often provided by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[7]
-
-
Practice Strict Segregation: Never mix this waste with incompatible materials.[9] Keep it separate from:
-
Halogenated organic waste.
-
Strong acids, bases, or oxidizers.
-
Aqueous waste.
-
Biologically hazardous or "sharps" waste.[7] Expert Insight: Co-mingling different waste classes can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs. Proper segregation is a hallmark of a well-run, safe, and efficient laboratory.[9]
-
-
Label the Container Correctly: As soon as the first drop of waste enters the container, it must be labeled. OSHA and EPA regulations require clear and accurate labeling.[10][11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List all components and their approximate percentages if it is a mixture.
-
Clear identification of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Maintain Safe Storage: Keep the waste container closed at all times except when adding waste.[10] Store it in a designated satellite accumulation area within the lab, which should be under the control of laboratory personnel and away from drains, heat sources, or high-traffic areas.[7][12]
Formal Disposal Protocol: The Path to Compliance
Disposal of this compound is not a task for laboratory personnel to complete independently. The material must be transferred to a licensed professional waste disposal service.[3] This process is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[9][13]
The following diagram illustrates the decision-making workflow for the compliant disposal of chemical waste.
Caption: Chemical Waste Disposal Workflow
Key Disposal Steps:
-
Engage a Professional Service: Your institution is required to have a system for chemical waste disposal. This is typically managed by an internal EHS department that coordinates with external, licensed hazardous waste disposal companies.[3][9]
-
Arrange for Pickup: Follow your institution's specific procedures for requesting a waste pickup from your laboratory's accumulation area.
-
Documentation (Manifest): A hazardous waste manifest is a legal document that tracks the waste from the point of generation to its final destination.[10][14] While laboratory personnel may not fill this out directly, it is a critical part of the compliant disposal process managed by your institution and the disposal contractor.[14]
-
Final Disposition: The most common and environmentally preferred method for disposing of solid organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][15] This process destroys the hazardous compound, converting it to less harmful components like carbon dioxide and water. Landfilling is the least desirable option and is heavily restricted.[15]
Emergency Procedures for Spills and Exposures
Accidents can happen, and a prepared response is crucial for safety.
-
In Case of a Spill:
-
Evacuate personnel from the immediate area if necessary.
-
Wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[3]
-
For a small, solid spill, gently sweep up the material to avoid creating dust.[3] Place it in a labeled hazardous waste container.
-
For a liquid spill (if dissolved), absorb it with an inert material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Decontaminate the area and properly dispose of all cleanup materials as hazardous waste.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][16]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[4]
-
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and scientifically sound. This diligence protects you, your colleagues, and the integrity of the scientific community.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Acetyl-2,6-dimethoxyphenyl acetate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 4-Acetyl-2,6-dimethoxyphenyl acetate (CAS No. 28294-47-5). The focus is on the correct selection and use of Personal Protective Equipment (PPE) to ensure personnel safety and procedural integrity. The information herein is synthesized from established safety data and best practices for handling related chemical compounds.
Hazard Assessment: Understanding the Risks
This compound, also known as acetosyringone acetate, is a member of the acetophenones and dimethoxybenzenes class.[1] While comprehensive toxicological data is not fully available, existing information from multiple sources allows for a robust hazard assessment.[2] The primary and universally recognized hazard is its acute oral toxicity.[1][3]
A critical aspect of laboratory safety is understanding not just the identified hazards, but also the potential risks based on the compound's chemical class. As a phenolic derivative, it is prudent to adopt handling precautions suitable for phenols, which can be corrosive and readily absorbed through the skin.[4][5]
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Code | Signal Word | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. | [1][2][3] |
| Potential Endocrine Disruptor | - | - | Listed as a potential endocrine disrupting compound. | [1] |
| Combustibility | - | - | Assumed to be combustible, as with many organic solids. Forms explosive mixtures with air on intense heating. | [2] |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific, identified hazards. For this compound, the strategy is to prevent all routes of exposure: ingestion, inhalation, and dermal contact.
Eye and Face Protection
Direct contact with the eyes can cause irritation.[6] Therefore, at a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[5] However, the gold standard for handling any powdered or crystalline solid, where the risk of splashing or aerosolization exists, is the use of chemical splash goggles.[7]
-
Causality: Goggles provide a complete seal around the eyes, offering superior protection from airborne particles and accidental splashes compared to safety glasses.[7]
-
Best Practice: When handling larger quantities or preparing solutions, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7][8]
Hand Protection
Given that this compound is a phenolic acetate, dermal absorption is a potential route of exposure.[4] Skin contact should be avoided.[6]
-
Glove Selection: For incidental contact, such as handling small quantities of the solid, double-gloving with standard nitrile laboratory gloves (minimum 8mil thickness) is recommended.[7] Nitrile provides good resistance to a range of chemicals and is a standard in most laboratory settings.
-
For Prolonged Contact: When preparing solutions or in situations with a higher risk of splashes, more robust gloves such as neoprene or butyl rubber should be worn over a nitrile inner glove.[7] Phenol-chloroform mixtures, for instance, are known to penetrate most glove materials rapidly.[4]
-
Critical Protocol: Gloves must be inspected for tears or punctures before each use. If contact with the chemical occurs, gloves should be removed immediately and safely, and hands should be washed thoroughly.[7] Never reuse disposable gloves.
Body Protection
A standard, fully-buttoned lab coat is mandatory to protect skin and personal clothing from contamination.[7] For procedures with a significant splash risk, such as large-scale solution preparation or transfer, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[7] It is also a laboratory standard to wear long pants and closed-toe shoes to ensure no skin is exposed.[7]
Respiratory Protection
The need for respiratory protection is determined by the engineering controls in place.
-
Primary Control: All handling of this compound powder should be performed within a certified chemical fume hood to control airborne particles and potential vapors.[4][7]
-
Secondary Control: If a fume hood is not available or during a large spill clean-up, a fit-tested respirator with a combination of an organic vapor cartridge and a P100 particulate filter (or equivalent) would be necessary.[8] However, reliance on respirators should be a last resort after all engineering controls have been considered.
Table 2: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Small Solids | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required inside a fume hood. |
| Preparing Solutions | Goggles & Face Shield | Neoprene or Butyl over Nitrile | Chemical-Resistant Apron & Lab Coat | Not required inside a fume hood. |
| Large Spill Cleanup | Goggles & Face Shield | Neoprene or Butyl Gloves | Chemical-Resistant Suit/Apron | Fit-tested respirator with appropriate cartridges. |
Operational and Disposal Plans
Proper PPE use is integrated into a broader plan that includes safe handling, emergency preparedness, and compliant disposal.
Pre-Handling Checklist
-
Verify the chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower and eyewash station.[6]
-
Assemble all necessary PPE and inspect it for defects.
-
Have a designated waste container ready for contaminated materials.
-
Review the Safety Data Sheet (SDS) for any new or specific information.[4]
Emergency Response Workflow
In the event of a spill or personnel exposure, a rapid and systematic response is critical. The following workflow outlines the immediate steps to be taken.
Caption: Emergency response workflow for spills or personnel exposure.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[2] This includes used gloves, absorbent materials from spills, and empty containers.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste bag or container.[7]
-
Empty Containers: "Empty" containers that held the chemical are not truly empty and must be disposed of as hazardous waste. Do not rinse them into the sewer system.[9]
-
Aqueous Waste: Any solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Disposal down the drain is not permitted.[9]
The following decision tree provides a logical pathway for waste segregation.
Caption: Decision tree for proper waste disposal.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the disciplined use of appropriate personal protective equipment. By implementing the multi-layered PPE strategy, operational plans, and disposal protocols detailed in this guide, research professionals can significantly mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their work.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word CAS: 28294-47-5 Name: this compound. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet for 4'-methoxyacetophenone. Retrieved from a representative SDS, as specific SDS for the topic compound was not available. A similar compound's SDS is used for general guidance on organic solids. A direct link cannot be provided as it's a downloadable file.
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Molbase. (n.d.). (4-acetyl-2,6-dimethoxyphenyl) acetate. Retrieved from [Link]
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SIELC Technologies. (2018). This compound. Retrieved from [Link]
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Cefic. (n.d.). Poster for the SAFE USE of PHENOL. Phenol Acetone Sector Group. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet. A representative SDS for a similar laboratory chemical. A direct link cannot be provided as it's a downloadable file.
- Sigma-Aldrich. (n.d.). Safety Data Sheet. A representative SDS for a similar laboratory chemical. A direct link cannot be provided as it's a downloadable file.
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The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet. A representative SDS for a similar laboratory chemical. A direct link cannot be provided as it's a downloadable file.
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PubChem. (n.d.). 4-Acetyl-2-methoxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (2023). FACT SHEET: Phenol. Retrieved from [Link]
- Angene Chemical. (n.d.). Safety Data Sheet. A representative SDS for a similar laboratory chemical. A direct link cannot be provided as it's a downloadable file.
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University of California, Santa Cruz. (n.d.). Phenol SOP. Retrieved from [Link]
- TCI Chemicals. (n.d.). Safety Data Sheet. A representative SDS for a similar laboratory chemical. A direct link cannot be provided as it's a downloadable file.
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
